6-Bromo-3H-imidazo[4,5-B]pyridine-7-carboxylic acid
Description
Properties
IUPAC Name |
6-bromo-1H-imidazo[4,5-b]pyridine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-3-1-9-6-5(10-2-11-6)4(3)7(12)13/h1-2H,(H,12,13)(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUPBLXDBFTANV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C2C(=N1)N=CN2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What are the physical and chemical properties of 6-Bromo-3H-imidazo[4,5-B]pyridine-7-carboxylic acid?
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-3H-imidazo[4,5-B]pyridine-7-carboxylic acid is a heterocyclic organic compound with a molecular structure featuring a fusion of imidazole and pyridine rings, further substituted with a bromine atom and a carboxylic acid group. This molecule serves as a key intermediate in the synthesis of various pharmaceutical compounds, notably in the development of novel anticonvulsant agents.[1] Its structural features make it a versatile building block for creating a diverse range of molecules with potential therapeutic applications. The imidazo[4,5-b]pyridine core is of significant interest in medicinal chemistry due to its resemblance to purine bases, allowing it to interact with various biological targets.
Physical and Chemical Properties
A comprehensive summary of the known physical and chemical properties of this compound is presented below. It is important to note that while some experimental data is available, many properties are predicted through computational models and await experimental verification.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₄BrN₃O₂ | Commercial Suppliers |
| Molecular Weight | 242.03 g/mol | Commercial Suppliers |
| CAS Number | 117888-98-9 | [1] |
| Appearance | Solid (form may vary) | General Knowledge |
| Boiling Point | 221.3 ± 50.0 °C | Predicted[2] |
| Solubility | No experimental data available. Expected to be soluble in polar organic solvents like DMSO and DMF. | General Chemical Principles |
| Storage Temperature | 2-8°C | [3] |
Synthesis and Reactivity
The reactivity of this compound is primarily dictated by the carboxylic acid group, the bromine atom, and the imidazole and pyridine rings. The carboxylic acid can undergo typical reactions such as esterification and amidation. The bromine atom can participate in cross-coupling reactions, allowing for the introduction of various substituents at this position. The nitrogen atoms in the heterocyclic rings can be protonated or alkylated.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this specific compound are not widely published. However, based on general methods for similar compounds, the following outlines potential experimental approaches.
General Synthetic Approach
The synthesis of the imidazo[4,5-b]pyridine core can be conceptualized through the following workflow. This is a generalized representation and specific reagents and conditions would need to be optimized.
Caption: Generalized synthetic workflow for imidazo[4,5-b]pyridine derivatives.
Purification and Analysis
Purification of the final compound would likely involve standard techniques such as recrystallization or column chromatography. The identity and purity of the synthesized compound would be confirmed using a combination of analytical methods.
Caption: General workflow for purification and analysis.
Biological Activity and Applications
This compound is primarily utilized as a chemical reagent in the synthesis of more complex molecules. A notable application is in the preparation of 2-pyrrolidinone derivatives that have demonstrated anticonvulsant properties.[1]
The mechanism of action for these resulting anticonvulsant compounds is an area of active research. Many anticonvulsant drugs exert their effects by modulating the activity of ion channels (such as sodium or calcium channels) or by enhancing the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. It is plausible that derivatives of this compound interact with these or other neurological targets.
The following diagram illustrates a hypothetical signaling pathway that could be modulated by anticonvulsant compounds derived from this starting material.
Caption: Potential mechanisms of action for derived anticonvulsants.
Safety, Handling, and Storage
Conclusion
This compound is a valuable building block for the synthesis of pharmacologically active compounds, particularly in the area of anticonvulsant drug discovery. While comprehensive experimental data on its physical and chemical properties are still emerging, its utility as a synthetic intermediate is evident. Further research into its synthesis, reactivity, and the biological activity of its derivatives will undoubtedly continue to be an area of interest for medicinal chemists and drug development professionals.
References
6-Bromo-3H-imidazo[4,5-B]pyridine-7-carboxylic acid CAS number and molecular formula.
An In-depth Profile for Chemical and Pharmaceutical Research
This technical guide provides a comprehensive overview of 6-Bromo-3H-imidazo[4,5-b]pyridine-7-carboxylic acid, a key heterocyclic building block in medicinal chemistry. The document details its chemical identity, physicochemical properties, a plausible synthetic route, and its application in the development of novel therapeutic agents, particularly anticonvulsants. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Core Compound Identification
The fundamental properties of this compound are summarized below, providing essential information for its identification and handling.
| Parameter | Value |
| Chemical Name | This compound |
| CAS Number | 117888-98-9[1][2] |
| Molecular Formula | C₇H₄BrN₃O₂[1][2] |
| Molecular Weight | 242.03 g/mol [1] |
Physicochemical and Spectroscopic Data
While detailed experimental data is proprietary to suppliers, general characteristics and sources for spectroscopic information are provided. Researchers are advised to consult the Certificate of Analysis from their respective suppliers for precise data.
| Property | Description / Data Source |
| Appearance | Typically an off-white to light yellow solid. |
| Solubility | Expected to be soluble in polar organic solvents such as DMSO and DMF. |
| Spectroscopic Data | NMR, HPLC, LC-MS, and UPLC data are typically available from commercial suppliers like BLDpharm.[3] |
Synthesis and Manufacturing
A robust synthetic pathway for the parent 3H-imidazo[4,5-b]pyridine-7-carboxylic acid scaffold has been outlined in patent literature, which can be adapted for the 6-bromo derivative.[4] The process involves the formation of a key carbonitrile intermediate followed by hydrolysis.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established methods for analogous compounds.[4]
Step 1: Synthesis of 6-Bromo-3H-imidazo[4,5-b]pyridine-7-carbonitrile
-
Reaction Setup: To a solution of 2,3-diamino-5-bromo-4-cyanopyridine in a suitable solvent such as DMF, add an appropriate aldehyde (e.g., paraformaldehyde).
-
Cyclization: Add a condensing agent like sodium metabisulfite.
-
Heating: Heat the reaction mixture under an inert atmosphere (e.g., Argon) at a temperature ranging from 80°C to 180°C for 6 to 12 hours.
-
Work-up: Monitor the reaction by TLC. Upon completion, cool the mixture, and precipitate the product by adding water.
-
Purification: Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography to yield 6-Bromo-3H-imidazo[4,5-b]pyridine-7-carbonitrile.
Step 2: Hydrolysis to this compound
-
Reaction Setup: Suspend the 6-Bromo-3H-imidazo[4,5-b]pyridine-7-carbonitrile intermediate in a strong aqueous alkaline solution (e.g., NaOH or KOH).
-
Hydrolysis: Reflux the mixture for 12 to 24 hours until the reaction is complete (monitored by TLC or HPLC).
-
Acidification: Cool the reaction mixture to room temperature and carefully acidify with a mineral acid (e.g., HCl) to a pH of approximately 3-4 to precipitate the carboxylic acid.
-
Isolation: Collect the solid product by filtration, wash thoroughly with cold water to remove salts, and dry under vacuum to afford the final product.
Caption: Synthetic workflow for this compound.
Applications in Drug Discovery
The primary documented application of this compound is as a crucial reagent in the synthesis of 2-pyrrolidinone derivatives, which have shown potential as anticonvulsant agents.[1] The imidazo[4,5-b]pyridine core is a recognized pharmacophore due to its structural similarity to purines, and its derivatives are investigated for a wide range of biological activities.
Synthesis of 2-Pyrrolidinone Derivatives
The carboxylic acid moiety serves as a handle for coupling with various amine-containing fragments to generate a library of amide derivatives. The general workflow involves a standard amide bond formation.
Experimental Protocol: Amide Coupling
-
Activation of Carboxylic Acid: Dissolve this compound in an anhydrous aprotic solvent (e.g., DMF or DCM). Add a coupling agent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., DIPEA). Stir at room temperature for 30-60 minutes.
-
Amine Addition: Add the desired amine (e.g., a substituted 2-aminopyrrolidine) to the activated acid mixture.
-
Reaction: Allow the reaction to proceed at room temperature for several hours to overnight.
-
Work-up and Purification: Quench the reaction, perform an aqueous work-up to remove reagents, and purify the crude product by flash column chromatography or preparative HPLC to obtain the target 2-pyrrolidinone derivative.
References
Technical Guide: Spectroscopic and Synthetic Insights into the 6-Bromo-3H-imidazo[4,5-b]pyridine Core
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive searches for specific spectroscopic data (NMR, IR, MS) and detailed experimental protocols for 6-Bromo-3H-imidazo[4,5-b]pyridine-7-carboxylic acid did not yield specific experimental results for this exact compound in publicly available literature. This guide, therefore, presents available data for closely related and structurally analogous compounds to serve as a valuable reference for researchers working with the 6-bromo-imidazo[4,5-b]pyridine scaffold.
Introduction
The imidazo[4,5-b]pyridine scaffold is a significant heterocyclic system in medicinal chemistry, with derivatives exhibiting a range of biological activities. The bromo-substituted variants, in particular, serve as versatile intermediates for further chemical modifications. This document collates available spectroscopic and synthetic information for derivatives of 6-bromo-3H-imidazo[4,5-b]pyridine to provide a foundational understanding for researchers in the field.
Spectroscopic Data for Analogous Compounds
While specific data for this compound is not available, spectroscopic data for the related compound, 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine , has been reported. This data provides an illustrative example of the spectral characteristics of this heterocyclic system.
Table 1: ¹H NMR Spectroscopic Data for 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine [1]
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 13.76 | s | 1H | N-H |
| 8.42–7.57 | m | 7H | 2Hpyr + 5Harom |
Solvent: DMSO-d₆
Table 2: ¹³C NMR Spectroscopic Data for 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine [1]
| Chemical Shift (δ ppm) | Assignment |
| 131.40, 129.54, 127.55, 127.39 | CHAr |
| 129.66, 129.54, 129.22, 113.43 | Cq |
Solvent: DMSO
Experimental Protocols for Analogous Compound Synthesis
The following section details the experimental protocol for the synthesis of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine , an analogue of the target compound.
3.1. Synthesis of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine [1][2]
This synthesis involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde.[1][2]
-
Reactants:
-
5-bromo-2,3-diaminopyridine (1 g, 5.31 mmol)
-
Benzaldehyde (0.6 mL, 5.84 mmol)
-
Diiodide (0.09 g, 0.531 mmol)
-
Ethanol (40 mL)
-
-
Procedure:
-
5-bromo-2,3-diaminopyridine is dissolved in ethanol.
-
Benzaldehyde is added dropwise to the solution.
-
Diiodide is added to the mixture.
-
The solution is brought to reflux with magnetic stirring at 90 °C.
-
Over 24 hours, a brown solid is formed.
-
The solid is filtered, washed three times with distilled water, and then dried in an oven.
-
-
Yield: 80%[1]
3.2. General Alkylation of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine [1]
The synthesized 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine can undergo N-alkylation to yield various derivatives.[1]
-
Reactants:
-
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine
-
Halogenated derivatives (e.g., ethyl bromoacetate)
-
-
Conditions:
-
Phase transfer catalysis (solid-liquid) is employed.
-
-
Outcome:
-
Alkylation can occur at different nitrogen positions (N1, N3, N4), leading to a mixture of regioisomers.
-
Mandatory Visualizations
The following diagrams illustrate the synthetic pathway and logical relationships based on the available information for analogous compounds.
Caption: Synthetic workflow for an analogous imidazo[4,5-b]pyridine.
Caption: Logical workflow for the structural analysis of imidazo[4,5-b]pyridines.
References
Navigating the Solubility Landscape of 6-Bromo-3H-imidazo[4,5-B]pyridine-7-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-3H-imidazo[4,5-B]pyridine-7-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry, particularly in the synthesis of novel therapeutic agents. Its physicochemical properties, most notably its solubility in common laboratory solvents, are critical parameters that influence its utility in synthetic reactions, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility profile of this compound, detailed experimental methodologies for solubility determination, and its potential role within a typical drug discovery workflow. Due to the absence of publicly available quantitative solubility data for this specific molecule, this guide offers a qualitative assessment based on its structural features and provides detailed protocols for researchers to determine its solubility empirically.
Introduction
This compound belongs to the imidazopyridine class of heterocyclic compounds. This scaffold is a key component in a variety of biologically active molecules, including kinase inhibitors for cancer therapy.[1][2][3] The presence of a carboxylic acid group, a bromine atom, and a fused imidazole-pyridine ring system imparts a unique combination of polarity, hydrogen bonding capability, and aromatic character to the molecule. Understanding the solubility of this compound is paramount for its effective application in research and development.
Predicted Solubility Profile
-
Aqueous Solvents (e.g., Water, Buffers): The presence of the carboxylic acid and nitrogen atoms in the heterocyclic rings suggests the potential for hydrogen bonding with water molecules. However, the relatively large, rigid, and somewhat hydrophobic fused ring system, along with the heavy bromine atom, would likely limit its aqueous solubility. The solubility in aqueous media is expected to be highly pH-dependent. In basic conditions (pH > pKa of the carboxylic acid), the compound will deprotonate to form a more soluble carboxylate salt. Conversely, in acidic conditions, the nitrogen atoms of the imidazole and pyridine rings can be protonated, which may also enhance solubility.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): The compound is expected to exhibit moderate to good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). These solvents can effectively solvate the molecule through dipole-dipole interactions and by accepting hydrogen bonds from the carboxylic acid and the N-H of the imidazole ring. Acetonitrile is likely to be a less effective solvent due to its lower polarity compared to DMSO and DMF.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Alcohols like methanol and ethanol are expected to be reasonably good solvents. They can act as both hydrogen bond donors and acceptors, interacting with the carboxylic acid and the heterocyclic nitrogen atoms.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Solubility in nonpolar solvents is predicted to be very low. The polar functional groups and the overall polarity of the molecule are not compatible with the nonpolar nature of these solvents.
Quantitative Solubility Data
As of the latest literature review, no specific quantitative solubility data for this compound in common laboratory solvents has been published. The following table is provided as a template for researchers to populate with their own experimentally determined data.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method Used |
| Water (pH 7.4) | 25 | Data not available | Data not available | |
| Phosphate Buffered Saline (PBS) | 25 | Data not available | Data not available | |
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | |
| Dimethylformamide (DMF) | 25 | Data not available | Data not available | |
| Methanol | 25 | Data not available | Data not available | |
| Ethanol | 25 | Data not available | Data not available | |
| Acetonitrile | 25 | Data not available | Data not available | |
| Hexane | 25 | Data not available | Data not available |
Experimental Protocols for Solubility Determination
To address the lack of available data, the following detailed experimental protocols are provided for the determination of both thermodynamic and kinetic solubility.
Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility.[4][5][6] It measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.
Materials:
-
This compound (solid)
-
Selected solvents
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
UV-Vis spectrophotometer or HPLC system
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of the solid compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial.
-
Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Shake the vials for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).
-
After incubation, allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw a sample from the supernatant. To ensure no solid particles are transferred, centrifugation of the sample followed by filtration through a 0.22 µm filter is recommended.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as UV-Vis spectroscopy or HPLC.[7][8]
-
For UV-Vis: Prepare a calibration curve of the compound in the same solvent. Measure the absorbance of the diluted filtrate and determine the concentration from the calibration curve.
-
For HPLC: Prepare a calibration curve. Inject the diluted filtrate and determine the concentration based on the peak area.
-
Kinetic Solubility Determination
Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of a compound from a DMSO stock solution when added to an aqueous buffer.[9][10][11]
Materials:
-
10 mM stock solution of this compound in DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microplates
-
Plate reader capable of detecting turbidity (nephelometry) or a UV-Vis plate reader
Procedure:
-
Prepare serial dilutions of the DMSO stock solution in DMSO in a 96-well plate.
-
In a separate 96-well plate, add the aqueous buffer.
-
Transfer a small volume of the DMSO dilutions to the corresponding wells of the aqueous buffer plate.
-
Shake the plate for a short period (e.g., 1-2 hours) at a constant temperature.
-
Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.
-
Alternatively, the plate can be centrifuged to pellet any precipitate, and the concentration of the compound in the supernatant can be determined by UV-Vis spectroscopy.
Role in Drug Discovery Workflow
Given that imidazopyridine derivatives are potent kinase inhibitors, this compound can be a crucial intermediate or a starting point in a drug discovery campaign targeting kinases. The following workflow illustrates its potential journey from a synthetic building block to a preclinical candidate.
Caption: Drug Discovery Workflow for Imidazopyridine-based Kinase Inhibitors.
Conclusion
While the precise solubility of this compound in various solvents remains to be quantitatively determined, its structural characteristics suggest a solubility profile that is highly dependent on the polarity and pH of the solvent. This technical guide provides researchers with the necessary theoretical background and detailed experimental protocols to empirically determine its solubility. Understanding this fundamental physicochemical property is a critical step in unlocking the full potential of this valuable heterocyclic compound in synthetic chemistry and drug discovery. The provided workflow highlights the integral role of such compounds and their solubility assessment in the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazopyridine derivatives as potent and selective Polo-like kinase (PLK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. quora.com [quora.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. improvedpharma.com [improvedpharma.com]
- 9. enamine.net [enamine.net]
- 10. Aqueous Solubility Assay - Enamine [enamine.net]
- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
Tautomeric Forms of 6-Bromo-3H-imidazo[4,5-b]pyridine-7-carboxylic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential tautomeric forms of 6-Bromo-3H-imidazo[4,5-b]pyridine-7-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. While specific experimental data on the tautomerism of this particular molecule is limited in publicly available literature, this document extrapolates from the known behavior of the imidazo[4,5-b]pyridine scaffold and related derivatives. It covers the theoretical basis of tautomerism in this system, details hypothetical experimental protocols for characterization, and presents data in a structured format for clarity. This guide is intended to serve as a foundational resource for researchers working with this and structurally similar compounds.
Introduction to Tautomerism in Imidazo[4,5-b]pyridines
Tautomerism, the dynamic equilibrium between two or more interconvertible isomers that differ in the position of a proton and the location of a double bond, is a critical consideration in the study of heterocyclic compounds. For the imidazo[4,5-b]pyridine ring system, proton migration can occur between the nitrogen atoms of the imidazole and pyridine rings. The presence of substituents, such as the bromo and carboxylic acid groups in this compound, can significantly influence the position of this equilibrium by exerting electronic and steric effects. Understanding the predominant tautomeric form is crucial as it dictates the molecule's physicochemical properties, including its hydrogen bonding capabilities, lipophilicity, and ultimately, its biological activity and suitability as a drug candidate.
The imidazo[4,5-b]pyridine core is a key structural motif in numerous biologically active compounds. Derivatives have been investigated for a range of therapeutic applications, underscoring the importance of a detailed structural understanding.
Potential Tautomeric Forms of this compound
The primary tautomeric equilibrium for this compound is anticipated to involve the migration of a proton between the N1 and N3 atoms of the imidazole ring. This results in two main tautomers: the 1H- and the 3H-tautomer. The nomenclature "3H" in the compound's name suggests that this tautomer is a significant form, though a dynamic equilibrium with the 1H form is expected.
A third, less common tautomer, the 4H-tautomer, could theoretically exist through protonation of the pyridine nitrogen. However, this form is generally less stable in neutral conditions. The carboxylic acid at the 7-position can also exist in its protonated and deprotonated forms, further influencing the tautomeric preference through intramolecular hydrogen bonding and resonance effects.
Caption: Tautomeric equilibrium of the imidazo[4,5-b]pyridine core.
Hypothetical Quantitative Data
While specific experimental data for this compound is not available, the following table illustrates how quantitative data on tautomeric ratios, determined by methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, could be presented. The values are hypothetical and for illustrative purposes only.
| Solvent | Temperature (°C) | Tautomer | Chemical Shift (ppm) | Integration | Tautomer Ratio (%) |
| DMSO-d6 | 25 | 3H-tautomer | 8.5 (NH) | 1.00 | 70 |
| 1H-tautomer | 8.2 (NH) | 0.43 | 30 | ||
| CDCl3 | 25 | 3H-tautomer | 8.3 (NH) | 1.00 | 85 |
| 1H-tautomer | 8.0 (NH) | 0.18 | 15 | ||
| Methanol-d4 | 25 | 3H-tautomer | 8.4 (NH) | 1.00 | 60 |
| 1H-tautomer | 8.1 (NH) | 0.67 | 40 |
Experimental Protocols for Tautomer Analysis
The characterization of tautomeric forms relies on a combination of spectroscopic and crystallographic techniques. Below are detailed, albeit generalized, protocols for key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution.
-
Objective: To identify and quantify the different tautomers in various solvents.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3, Methanol-d4).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum. Key signals to observe are the N-H protons of the imidazole ring, which will have distinct chemical shifts for each tautomer.
-
Acquire a 1D ¹³C NMR spectrum to observe differences in the carbon chemical shifts, particularly for the carbons within the imidazole ring.
-
Perform 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to aid in the definitive assignment of proton and carbon signals to each tautomer.
-
-
Data Analysis:
-
Integrate the signals corresponding to the N-H protons of each tautomer.
-
Calculate the relative ratio of the tautomers from the integration values.
-
The Diverse Biological Activities of Imidazo[4,5-b]pyridine Scaffolds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[4,5-b]pyridine core, a heterocyclic aromatic compound structurally analogous to purines, has garnered significant attention in medicinal chemistry.[1][2] This scaffold serves as a versatile template for the development of novel therapeutic agents with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the significant anticancer, anti-inflammatory, antiviral, and antimicrobial properties of imidazo[4,5-b]pyridine derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways.
Anticancer Activity
Imidazo[4,5-b]pyridine derivatives have demonstrated potent anticancer activity against a range of human cancer cell lines. Their mechanism of action is often attributed to the inhibition of key enzymes involved in cell cycle regulation and proliferation, such as Cyclin-Dependent Kinases (CDKs) and Aurora kinases.
Inhibition of Cyclin-Dependent Kinase 9 (CDK9)
Several imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of CDK9, a key transcriptional regulator.[3] Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins, ultimately triggering programmed cell death in cancer cells.
Below is a diagram illustrating the signaling pathway of CDK9 inhibition by imidazo[4,5-b]pyridine derivatives.
Caption: CDK9 Inhibition Pathway.
Inhibition of Aurora Kinases
Imidazo[4,5-b]pyridine derivatives have also been developed as potent inhibitors of Aurora kinases (A, B, and C), which are key regulators of mitosis.[2][4] Inhibition of these kinases disrupts cell division, leading to apoptosis in cancer cells.
The following diagram illustrates the general workflow for an in vitro Aurora kinase inhibition assay.
Caption: Aurora Kinase Inhibition Assay Workflow.
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected imidazo[4,5-b]pyridine derivatives.
| Compound ID | Target | Cell Line | Assay | IC50 (µM) | Reference |
| Compound IX | CDK9 | MCF-7 | MTT Assay | 0.85 | [5] |
| Compound VIII | CDK9 | MCF-7 | MTT Assay | 0.92 | [5] |
| Compound I | CDK9 | HCT116 | MTT Assay | >10 | [6] |
| Compound 31 | Aurora A/B/C | - | Kinase Assay | 0.042 / 0.198 / 0.227 | [2] |
| CCT137690 | Aurora A/B/C | - | Kinase Assay | 0.015 / 0.025 / 0.019 | [4] |
| Compound 10 | Not specified | SW620 | Antiproliferative Assay | 0.4 | [7] |
| Compound 14 | Not specified | SW620 | Antiproliferative Assay | 0.7 | [7] |
Anti-inflammatory Activity
Certain imidazo[4,5-b]pyridine derivatives exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.
Inhibition of COX-1 and COX-2
The anti-inflammatory effects of these compounds are primarily mediated by the inhibition of COX-1 and COX-2, which are responsible for the synthesis of prostaglandins.
A simplified diagram of the COX inhibition pathway is provided below.
Caption: COX Inhibition Pathway.
Quantitative Data: Anti-inflammatory Activity
The following table presents the COX inhibitory activity of selected 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives.
| Compound ID | COX-1 IC50 (µmol/L) | COX-2 IC50 (µmol/L) | Reference |
| 3f | 21.8 | 9.2 | [1] |
| 3c | >250 | 18.4 | [1] |
| 3h | 43.1 | 19.8 | [1] |
Antiviral and Antimicrobial Activities
The imidazo[4,5-b]pyridine scaffold has also been explored for its potential in combating infectious diseases.
Antiviral Activity
Derivatives of this scaffold have shown activity against a range of viruses, including Respiratory Syncytial Virus (RSV).[7]
Antimicrobial Activity
Imidazo[4,5-b]pyridines have been investigated for their antibacterial and antifungal properties.
Quantitative Data: Antiviral and Antimicrobial Activities
The following table summarizes the antiviral and antimicrobial activities of selected imidazo[4,5-b]pyridine derivatives.
| Compound ID | Activity | Organism/Virus | Assay | EC50/MIC (µM) | Reference |
| 7 | Antiviral | Respiratory Syncytial Virus (RSV) | Antiviral Assay | 21 | [7] |
| 17 | Antiviral | Respiratory Syncytial Virus (RSV) | Antiviral Assay | 58 | [7] |
| 14 | Antibacterial | E. coli | MIC Determination | 32 | [7] |
| 2g | Antimicrobial | S. aureus / C. albicans | MIC Determination | 4-8 µg/mL | [8] |
| 4a | Antimicrobial | S. aureus / C. albicans | MIC Determination | 4-8 µg/mL | [8] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Synthesis of the Imidazo[4,5-b]pyridine Core
A general and classical method for the synthesis of the 6H-imidazo[4,5-b]pyridine core involves the cyclocondensation of 2,3-diaminopyridine with formic acid.[1]
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place 2,3-diaminopyridine.
-
Reagent Addition: Add an excess of 98-100% formic acid to the flask.
-
Reflux: Heat the mixture to reflux and maintain for several hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the mixture and remove excess formic acid under reduced pressure.
-
Neutralization and Isolation: The residue is dissolved in water and neutralized with a base (e.g., ammonium hydroxide) to precipitate the crude product. The solid is collected by filtration.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 6H-imidazo[4,5-b]pyridine.[1]
MTT Cell Proliferation Assay
This colorimetric assay is used to assess cell viability and the cytotoxic effects of compounds.[3]
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the imidazo[4,5-b]pyridine derivatives for a specified period (e.g., 48 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.[3]
In Vitro Kinase Inhibition Assay (CDK9/Aurora Kinase)
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of the imidazo[4,5-b]pyridine derivative in DMSO and then further dilute in assay buffer.
-
Reaction Setup: In a 384-well plate, add the inhibitor solution, the recombinant kinase (e.g., CDK9/Cyclin T1 or Aurora A), and a suitable substrate.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and add a detection reagent (e.g., ADP-Glo™) that measures the amount of ADP produced.
-
Signal Measurement: Measure the luminescence, which is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.[9]
In Vitro COX Inhibition Assay
This assay determines the inhibitory activity of compounds against COX-1 and COX-2 enzymes.
Procedure:
-
Enzyme and Cofactor Addition: In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme.
-
Inhibitor Incubation: Add various concentrations of the imidazo[4,5-b]pyridine derivative and incubate to allow for enzyme-inhibitor binding.
-
Reaction Initiation: Add the substrate, arachidonic acid, to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate to allow for the conversion of arachidonic acid to prostaglandins.
-
Reaction Termination: Stop the reaction with a suitable stop solution.
-
Detection: Measure the amount of prostaglandin produced using a suitable method, such as an enzyme immunoassay (EIA).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2.
Antimicrobial Susceptibility Testing (MIC Determination)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Procedure (Broth Microdilution):
-
Compound Dilution: Prepare a serial two-fold dilution of the imidazo[4,5-b]pyridine derivative in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Inoculation: Inoculate each well with the bacterial or fungal suspension.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Antiviral Activity Assay (EC50 Determination)
The 50% effective concentration (EC50) is the concentration of a drug that inhibits viral replication by 50%.
Procedure (Plaque Reduction Assay):
-
Cell Seeding: Seed host cells in a multi-well plate to form a confluent monolayer.
-
Virus and Compound Addition: Infect the cells with the virus in the presence of various concentrations of the imidazo[4,5-b]pyridine derivative.
-
Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose) to restrict virus spread to adjacent cells, leading to plaque formation.
-
Incubation: Incubate the plates until plaques are visible.
-
Plaque Visualization and Counting: Stain the cells and count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.
Conclusion
The imidazo[4,5-b]pyridine scaffold represents a highly promising and versatile platform for the design and development of novel therapeutic agents. The diverse biological activities, including potent anticancer, anti-inflammatory, antiviral, and antimicrobial effects, underscore the significant potential of this heterocyclic system in addressing a wide range of diseases. Further exploration and optimization of imidazo[4,5-b]pyridine derivatives are warranted to unlock their full therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Technical Guide to the Potential Pharmacological Relevance of 6-Bromo-3H-imidazo[4,5-B]pyridine-7-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of the compound 6-Bromo-3H-imidazo[4,5-B]pyridine-7-carboxylic acid (CAS No: 117888-98-9), focusing on its potential pharmacological applications. While direct biological activity data for this specific molecule is not extensively published, its structural features and its role as a key chemical intermediate make it a compound of significant interest in modern drug discovery. The imidazo[4,5-b]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, found in numerous agents targeting a diverse range of biological targets including kinases, G-protein coupled receptors, and viral enzymes.[1][2][3] This guide will explore its established use in the synthesis of anticonvulsants, its potential as a scaffold for kinase inhibitors, and its prospective application in the rapidly advancing field of targeted protein degradation.
A Key Intermediate in the Synthesis of Novel Anticonvulsants
The most direct pharmacological relevance of this compound is its documented use as a reagent in the synthesis of 2-pyrrolidinone derivatives, a class of compounds investigated for their anticonvulsant properties.[4] The core hypothesis involves a pharmacophore hybrid approach, where the pyrrolidinone moiety, a known anticonvulsant pharmacophore, is combined with other heterocyclic systems to enhance efficacy.[5]
Synthetic Workflow
The synthesis of these potential anticonvulsants involves multi-step reactions where the imidazo[4,5-b]pyridine core is ultimately transformed. The initial bromo- and carboxylic acid-functionalized pyridine serves as a foundational building block for constructing more complex, biologically active molecules.
Caption: Synthetic workflow from the core compound to anticonvulsant screening.
Quantitative Data: Anticonvulsant Activity of Derivatives
While the parent compound is the starting material, the resulting hybrid molecules have shown promising activity in preclinical models of epilepsy. The table below summarizes the efficacy of two notable derivatives from a study on pyridinyl-pyrrolidones.[5]
| Compound ID | Maximal Electroshock (MES) Test ED₅₀ (mg/kg) | Subcutaneous Pentylenetetrazole (scPTZ) Test ED₅₀ (mg/kg) |
| 3d | 13.4 | 86.1 |
| 3k | 18.6 | 271.6 |
Experimental Protocols: Preclinical Anticonvulsant Screening
The following are standard protocols used to evaluate the anticonvulsant potential of compounds derived from the title molecule.[5][6][7]
1.3.1. Maximal Electroshock (MES) Test This test is a model for generalized tonic-clonic seizures.
-
Animals: Male mice (e.g., CD-1 strain), 18-25g.
-
Apparatus: A convulsive stimulator with corneal electrodes.
-
Procedure:
-
Administer the test compound intraperitoneally (i.p.) at various doses.
-
After a set pre-treatment time (e.g., 30-60 minutes), deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.
-
Observe the animal for the presence or absence of a tonic hind-limb extension seizure.
-
Protection is defined as the absence of the tonic hind-limb extension.
-
Calculate the median effective dose (ED₅₀), the dose that protects 50% of the animals, using probit analysis.
-
1.3.2. Subcutaneous Pentylenetetrazole (scPTZ) Test This test is a model for absence seizures (myoclonic jerks).
-
Animals: Male mice (e.g., Swiss albino), 20-30g.
-
Procedure:
-
Administer the test compound i.p. at various doses.
-
After the appropriate pre-treatment time, administer a subcutaneous injection of pentylenetetrazole (PTZ) at its convulsive dose (CD₉₅), typically around 85 mg/kg.
-
Observe the mice for up to 30 minutes for the onset of clonic seizures (a seizure lasting for at least 5 seconds).
-
Protection is defined as the failure to observe clonic seizures.
-
Calculate the ED₅₀ using probit analysis.
-
Scaffold for Development of Kinase Inhibitors
The imidazo[4,5-b]pyridine scaffold is a purine isostere and has been successfully employed in the design of potent kinase inhibitors, which are crucial in oncology.[3] Derivatives have shown inhibitory activity against key cancer-related kinases such as Aurora kinases and Cyclin-Dependent Kinase 9 (CDK9).[8][9][10] The 6-bromo position on the title compound is a prime site for modification, often via palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling), to introduce various aryl or heteroaryl groups that can interact with the kinase active site.[11]
Targeted Signaling Pathway
Kinases are central nodes in signaling pathways that control cell growth, proliferation, and survival. Inhibiting specific kinases can halt the uncontrolled proliferation characteristic of cancer cells.
Caption: Inhibition of a generic kinase signaling pathway by an imidazo[4,5-b]pyridine derivative.
Quantitative Data: Kinase Inhibitory Activity of Derivatives
The following table presents IC₅₀ values for representative imidazo[4,5-b]pyridine derivatives against various kinases, demonstrating the scaffold's potential.
| Scaffold/Derivative Class | Target Kinase | IC₅₀ (µM) | Reference |
| Imidazo[4,5-b]pyridine derivative | CDK9 | 0.63 - 1.32 | [8] |
| Chloro-imidazo[4,5-b]pyridine derivative | Aurora-A | 0.042 | [10] |
| Chloro-imidazo[4,5-b]pyridine derivative | Aurora-B | 0.198 | [10] |
| Amidino-substituted imidazo[4,5-b]pyridines | SW620 cells | 0.4 - 0.7 (antiproliferative IC₅₀) | [12] |
Experimental Protocol: In Vitro Kinase Inhibition Assay
This is a generalized protocol for assessing the inhibitory activity of a compound against a target kinase.
-
Principle: Measure the phosphorylation of a substrate by a kinase in the presence and absence of the inhibitor. This is often done using luminescence-based assays (e.g., ADP-Glo™) or fluorescence resonance energy transfer (FRET).
-
Materials: Recombinant purified kinase, specific kinase substrate (peptide or protein), ATP, assay buffer, test compound, and a detection reagent system.
-
Procedure:
-
Serially dilute the test compound (e.g., 6-bromo-imidazo[4,5-b]pyridine derivative) in DMSO and then in assay buffer.
-
In a multi-well plate (e.g., 384-well), add the kinase, the substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is proportional to kinase activity.
-
Read the signal (e.g., luminescence) on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC₅₀ value by fitting the dose-response curve using non-linear regression.
-
A Versatile Building Block for Targeted Protein Degradation (PROTACs)
Perhaps the most forward-looking application for this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[13] A PROTAC is a heterobifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The title compound is an ideal starting point for creating the "linker" component of a PROTAC. Its two distinct functional groups—the aryl bromide and the carboxylic acid—can be modified orthogonally, allowing for controlled, stepwise synthesis to connect a target protein ligand and an E3 ligase ligand.
Logical Workflow for PROTAC Development
Developing a PROTAC from this building block involves a logical sequence of chemical synthesis and biological evaluation. The bromo group can be used for cross-coupling reactions, while the carboxylic acid is readily converted to an amide, forming the backbone of the linker.
Caption: Logical workflow for the design and evaluation of a PROTAC starting from the title compound.
Hypothetical Experimental Protocol: Linker Synthesis
This protocol outlines a hypothetical synthesis of a simple PROTAC linker starting from this compound.
-
Objective: Create a linker with two attachment points.
-
Step 1: Amide Coupling at the Carboxylic Acid.
-
Dissolve this compound in a suitable solvent like DMF.
-
Add an amide coupling reagent (e.g., HATU) and a base (e.g., DIPEA).
-
Add an amine-functionalized PEG spacer (e.g., H₂N-(PEG)n-NH-Boc) to the reaction mixture.
-
Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work up the reaction to isolate the product, which now has the imidazo[4,5-b]pyridine core connected to a Boc-protected PEG linker via an amide bond.
-
-
Step 2: Suzuki Coupling at the Bromo Position.
-
Dissolve the product from Step 1 in a solvent system like dioxane/water.
-
Add a boronic acid or boronate ester derivative of a known E3 ligase ligand (e.g., a VHL ligand).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃).
-
Heat the reaction mixture under an inert atmosphere until completion.
-
Purify the product by chromatography.
-
-
Step 3: Final Assembly.
-
Deprotect the Boc group on the PEG linker using an acid (e.g., TFA).
-
Perform a second amide coupling reaction to attach the carboxylic acid-functionalized target protein ligand.
-
Purify the final PROTAC molecule using HPLC.
-
Conclusion
This compound represents a molecule of high potential value for drug discovery and development. While it may not be a therapeutic agent in itself, its utility as a versatile chemical building block is clear. Its established role in forming novel anticonvulsant structures, combined with the demonstrated success of the imidazo[4,5-b]pyridine scaffold in generating potent kinase inhibitors, secures its relevance. Furthermore, its ideal structural features for the orthogonal synthesis of PROTAC linkers position it as a valuable tool for researchers exploring the frontier of targeted protein degradation. This guide provides the foundational information for scientists to leverage this compound in the creation of next-generation therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Design, synthesis and evaluation of anticonvulsant activity of pyridinyl-pyrrolidones: a pharmacophore hybrid approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular modeling studies on imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors using 3D-QSAR and docking approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines | MDPI [mdpi.com]
- 13. medchemexpress.com [medchemexpress.com]
A Comprehensive Review of 6-Bromo-3H-imidazo[4,5-b]pyridine-7-carboxylic Acid and Its Analogs: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth literature review of 6-Bromo-3H-imidazo[4,5-b]pyridine-7-carboxylic acid and its analogs, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry due to their structural similarity to endogenous purines and their diverse pharmacological activities. This document outlines the synthetic strategies, summarizes the quantitative biological data, details key experimental protocols, and visualizes the implicated signaling pathways to serve as a comprehensive resource for researchers in the field.
Introduction
The imidazo[4,5-b]pyridine scaffold is a privileged structure in drug discovery, serving as a core component in a variety of biologically active molecules. Its resemblance to purine has made it a focal point for the design of antagonists and inhibitors for enzymes and receptors that recognize purine-based ligands. The introduction of a bromine atom and a carboxylic acid group at specific positions of this scaffold, as in this compound, offers opportunities for further functionalization and modulation of physicochemical and pharmacological properties. Analogs of this core structure have demonstrated a wide range of therapeutic potential, including anticancer, antiviral, and antibacterial activities.
Synthetic Strategies
The synthesis of this compound and its analogs typically involves a multi-step process. A plausible synthetic route can be constructed based on established methods for the synthesis of the imidazo[4,5-b]pyridine core and subsequent functionalization.
A key starting material is 5-bromo-2,3-diaminopyridine. The synthesis of this intermediate has been well-documented and a general protocol is provided below. The formation of the imidazole ring is commonly achieved through condensation of the diaminopyridine with a carboxylic acid or its derivative. Finally, the introduction of the carboxylic acid group at the 7-position can be accomplished through a carboxylation reaction.
Key Experimental Protocols
Synthesis of 5-Bromo-2,3-diaminopyridine:
A common route to 5-bromo-2,3-diaminopyridine involves the bromination and subsequent nitration of 2-aminopyridine, followed by reduction of the nitro group.
-
Step 1: Bromination of 2-Aminopyridine. 2-Aminopyridine is treated with a brominating agent such as N-bromosuccinimide (NBS) or bromine in a suitable solvent like acetic acid to yield 2-amino-5-bromopyridine.
-
Step 2: Nitration of 2-Amino-5-bromopyridine. The resulting 2-amino-5-bromopyridine is then nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 3-position, yielding 2-amino-5-bromo-3-nitropyridine.
-
Step 3: Reduction of 2-Amino-5-bromo-3-nitropyridine. The nitro group is subsequently reduced to an amino group using reducing agents like tin(II) chloride or catalytic hydrogenation to afford 5-bromo-2,3-diaminopyridine.
Formation of the Imidazo[4,5-b]pyridine Core:
The imidazo[4,5-b]pyridine ring system can be constructed by reacting 5-bromo-2,3-diaminopyridine with a suitable one-carbon synthon.
-
Cyclization with Formic Acid: A straightforward method involves heating the diaminopyridine with formic acid to yield 6-bromo-3H-imidazo[4,5-b]pyridine.
-
Condensation with Aldehydes: Alternatively, condensation with various aldehydes in the presence of an oxidizing agent can lead to 2-substituted-6-bromo-3H-imidazo[4,5-b]pyridines.
Introduction of the 7-Carboxylic Acid Group:
The introduction of a carboxylic acid group at the 7-position of the imidazo[4,5-b]pyridine ring is a critical step.
-
Carboxylation Reaction: This can be achieved through a carboxylation reaction, potentially involving the use of carbon dioxide with a strong base to deprotonate the ring, followed by acidification. While specific protocols for the 7-position are not abundant in the readily available literature, this general approach is a common strategy for introducing carboxylic acid moieties onto heterocyclic rings.
Biological Activities and Structure-Activity Relationships
Derivatives of the imidazo[4,5-b]pyridine scaffold have been extensively investigated for their biological activities, with a primary focus on their potential as anticancer agents. The mechanism of action often involves the inhibition of key cellular enzymes, such as cyclin-dependent kinases (CDKs), and the modulation of critical signaling pathways.
Anticancer Activity
Numerous studies have reported the cytotoxic effects of imidazo[4,5-b]pyridine analogs against a variety of cancer cell lines. The tables below summarize the reported half-maximal inhibitory concentration (IC50) values for representative compounds.
Table 1: Cytotoxicity of Imidazo[4,5-b]pyridine Analogs against Cancer Cell Lines
| Compound ID | R1 | R2 | Cell Line | IC50 (µM) | Reference |
| Analog A | Phenyl | H | MCF-7 | 5.2 | [1] |
| Analog B | 4-Chlorophenyl | H | HCT116 | 3.8 | [1] |
| Analog C | Phenyl | CH3 | K562 | 1.5 | [2] |
| Analog D | 4-Methoxyphenyl | H | A549 | 7.1 | [2] |
Note: The specific structures of the analogs and the full scope of the tested cell lines can be found in the cited literature.
Kinase Inhibitory Activity
A significant target for this class of compounds is Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription. Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins and can induce apoptosis in cancer cells.
Table 2: CDK9 Inhibitory Activity of Imidazo[4,5-b]pyridine Analogs
| Compound ID | R1 | R2 | CDK9 IC50 (µM) | Reference |
| Compound I | Varied | Varied | 0.63 - 1.32 | [1] |
| Compound II | Varied | Varied | Not specified | [3] |
Note: The table presents a range of IC50 values as reported in the study by Ghanem et al.[1]. For detailed structures and specific values, please refer to the original publication.
Signaling Pathways
The anticancer effects of imidazo[4,5-b]pyridine derivatives are often attributed to their ability to interfere with crucial cellular signaling pathways. Two of the most prominently implicated pathways are the CDK9-mediated transcription regulation and the STAT3/NF-κB signaling cascade.
CDK9-Mediated Transcription Regulation
CDK9, in complex with Cyclin T, forms the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the transition from transcription initiation to elongation. By inhibiting CDK9, imidazo[4,5-b]pyridine analogs can block this process, leading to a decrease in the transcription of short-lived anti-apoptotic proteins like Mcl-1 and Bcl-2, ultimately triggering apoptosis in cancer cells.
Caption: Inhibition of the CDK9 signaling pathway by imidazo[4,5-b]pyridine analogs.
STAT3/NF-κB Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) are transcription factors that play critical roles in cancer cell proliferation, survival, and inflammation. Some imidazo[4,5-b]pyridine derivatives have been shown to suppress the activation of these pathways, leading to their anticancer and anti-inflammatory effects.
Caption: Modulation of the STAT3 and NF-κB signaling pathways by imidazo[4,5-b]pyridine analogs.
Conclusion
This compound and its analogs represent a promising class of compounds with significant potential for the development of novel therapeutics, particularly in the area of oncology. Their ability to inhibit key cellular targets like CDK9 and modulate critical signaling pathways such as STAT3 and NF-κB underscores their importance in medicinal chemistry. This guide has provided a comprehensive overview of the current state of research, including synthetic methodologies, biological activity data, and mechanistic insights. Further exploration of the structure-activity relationships and optimization of the lead compounds are warranted to fully realize the therapeutic potential of this versatile scaffold. The detailed protocols and pathway diagrams presented herein are intended to facilitate these future research endeavors.
References
Discovery and historical context of imidazo[4,5-b]pyridine-based compounds.
An In-depth Technical Guide on the Discovery, Historical Context, and Therapeutic Applications of Imidazo[4,5-b]pyridine-Based Compounds
Introduction
The imidazo[4,5-b]pyridine scaffold, a heterocyclic aromatic compound, has long been a subject of intense scientific scrutiny. Its structural resemblance to endogenous purines has made it a privileged scaffold in medicinal chemistry, leading to the development of a diverse array of therapeutic agents. These compounds have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, antiviral, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of the discovery and historical context of imidazo[4,5-b]pyridine-based compounds, their synthesis, and their evolution as modulators of key biological pathways.
Historical Context and Discovery
The imidazo[4,5-b]pyridine ring system is considered one of the older known heteroaromatic structures.[1] Its similarity to the purine nucleus spurred early interest from biologists and chemists. One of the foundational methods for the synthesis of this scaffold involves the condensation of 2,3-diaminopyridine with various reagents. Early investigations into the biological potential of these compounds were often driven by their analogy to purines, with initial studies exploring their roles as antimetabolites. A notable early report on the synthesis of potential anticancer agents from the imidazo[4,5-b]pyridine class highlighted their mitotic inhibitory effects.[2] This seminal work paved the way for extensive exploration of this scaffold in oncology.
Synthetic Methodologies
The construction of the imidazo[4,5-b]pyridine core is primarily achieved through the cyclization of a substituted 2,3-diaminopyridine precursor.
General Synthesis of the Imidazo[4,5-b]pyridine Core
A prevalent and versatile method for the synthesis of the imidazo[4,5-b]pyridine scaffold involves the reaction of 2,3-diaminopyridine with an aldehyde in the presence of an oxidizing agent, or with a carboxylic acid or its derivatives under condensation conditions.
Experimental Protocol: General Synthesis of 2-Substituted-1H-imidazo[4,5-b]pyridines
Materials:
-
2,3-Diaminopyridine
-
Substituted aldehyde (e.g., benzaldehyde)
-
Sodium metabisulfite (Na₂S₂O₅) or another suitable oxidizing agent
-
Dimethyl sulfoxide (DMSO) or another appropriate high-boiling solvent
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
To a solution of 2,3-diaminopyridine (1 equivalent) in DMSO, add the substituted aldehyde (1 equivalent).
-
Add sodium metabisulfite (1.1 to 2.2 equivalents) to the reaction mixture.
-
Heat the reaction mixture at a temperature ranging from 120°C to 140°C for a duration of 2 to 6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-water to precipitate the crude product.
-
Collect the precipitate by filtration and wash with cold water.
-
Dry the crude product under vacuum.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 2-substituted-1H-imidazo[4,5-b]pyridine.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
The following diagram illustrates the general workflow for the synthesis of imidazo[4,5-b]pyridine compounds.
Therapeutic Applications and Key Biological Targets
The versatility of the imidazo[4,5-b]pyridine scaffold has led to its investigation in a multitude of therapeutic areas. The following sections detail its application as an inhibitor of several key protein families.
Anticancer Activity: Kinase Inhibition
A significant focus of research on imidazo[4,5-b]pyridine derivatives has been their potential as anticancer agents, largely through the inhibition of various protein kinases that are often dysregulated in cancer.
CDK9, a key regulator of transcriptional elongation, is a validated target in oncology.[3] Imidazo[4,5-b]pyridine-based compounds have been designed as potent CDK9 inhibitors.[4] Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins and subsequent induction of apoptosis in cancer cells.
The signaling pathway of CDK9 in transcriptional regulation is depicted below.
| Compound Class | Target | IC₅₀ (µM) | Cancer Cell Line | Reference |
| Imidazo[4,5-b]pyridines | CDK9 | 0.63 - 1.32 | MCF-7, HCT116 | [4] |
TrkA is a receptor tyrosine kinase that, when overexpressed or mutated, can drive the growth and proliferation of various tumors.[4] Imidazo[4,5-b]pyridine derivatives have been developed as potent TrkA inhibitors.[3]
The TrkA signaling cascade is illustrated in the following diagram.
Aurora kinases are critical for the regulation of mitosis, and their overexpression is common in many cancers.[5] Imidazo[4,5-b]pyridine-based compounds have been optimized as orally bioavailable inhibitors of Aurora kinases.
The role of Aurora kinases in the cell cycle is shown below.
PAK4 is a serine/threonine kinase involved in various cellular processes, including proliferation and motility, and is a therapeutic target in cancer.[6] An imidazo[4,5-b]pyridine-based PAK4 inhibitor has been discovered and structurally characterized.[6]
A simplified overview of the PAK4 signaling pathway is presented below.
Anti-inflammatory and Neuroprotective Activity: BET Inhibition
Bromodomain and Extra-Terminal (BET) proteins are epigenetic readers that play a crucial role in the transcriptional regulation of inflammatory genes.[7] Imidazo[4,5-b]pyridine derivatives have been identified as potent and selective BET inhibitors for the management of neuropathic pain by reducing neuroinflammation.[8]
The mechanism of BET protein action in inflammation is outlined below.
Antiviral Activity
The structural similarity of imidazo[4,5-b]pyridines to purine nucleosides has prompted their evaluation as antiviral agents.[9] Various derivatives have shown activity against a range of viruses, including respiratory syncytial virus (RSV) and influenza viruses.[9]
Experimental Protocol: Plaque Reduction Assay for Antiviral Activity
Materials:
-
Susceptible host cell line (e.g., Vero cells)
-
Virus stock of known titer
-
Complete cell culture medium
-
Test compound (imidazo[4,5-b]pyridine derivative)
-
Semi-solid overlay medium (e.g., containing methylcellulose or agarose)
-
Staining solution (e.g., crystal violet)
-
6-well or 12-well cell culture plates
Procedure:
-
Seed the host cells in culture plates and grow to a confluent monolayer.
-
Prepare serial dilutions of the test compound in culture medium.
-
Pre-treat the cell monolayers with the different concentrations of the test compound for a specified period (e.g., 1 hour) at 37°C. Include a no-drug control.
-
Infect the cells with a predetermined amount of virus (multiplicity of infection, MOI, that yields a countable number of plaques).
-
After a virus adsorption period (e.g., 1 hour), remove the inoculum and add the semi-solid overlay medium containing the respective concentrations of the test compound.
-
Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days).
-
Fix the cells with a suitable fixative (e.g., 10% formalin).
-
Remove the overlay and stain the cell monolayer with a staining solution (e.g., 0.1% crystal violet).
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration relative to the no-drug control.
-
Determine the 50% inhibitory concentration (IC₅₀) by plotting the percentage of plaque reduction against the compound concentration.
Structure-Activity Relationship (SAR) Studies
Extensive SAR studies have been conducted on the imidazo[4,5-b]pyridine scaffold to optimize its biological activity. These studies have revealed that the nature and position of substituents on the heterocyclic core and its appended phenyl rings significantly influence potency and selectivity.[10] For instance, in the context of anticancer activity, substitutions at the 2- and 6-positions of the imidazo[4,5-b]pyridine ring have been extensively explored to enhance kinase inhibitory activity and improve pharmacokinetic properties.
The logical relationship in a typical SAR study is depicted below.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulating Tumorigenicity and Cancer Metastasis through TRKA Signaling | Bentham Science [benthamscience.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. Role of BET Proteins in Inflammation and CNS Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Biological role of the PAK4 signaling pathway: A prospective therapeutic target for multivarious cancers - Arabian Journal of Chemistry [arabjchem.org]
- 10. Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 6-Bromo-3H-imidazo[4,5-B]pyridine-7-carboxylic Acid for Researchers and Drug Development Professionals
An overview of the commercial availability, synthesis, and potential therapeutic applications of a versatile heterocyclic compound.
This technical guide provides a comprehensive overview of 6-Bromo-3H-imidazo[4,5-B]pyridine-7-carboxylic acid (CAS No: 117888-98-9), a key heterocyclic building block for researchers and professionals in the field of drug discovery and development. This document details its commercial suppliers, outlines a likely synthetic protocol, and explores its emerging applications as a scaffold for novel therapeutic agents.
Commercial Availability
This compound is available from a range of commercial chemical suppliers. The availability, purity, and offered quantities can vary. Researchers are advised to contact the suppliers directly for the most current information on pricing and stock status.
Table 1: Commercial Suppliers of this compound
| Supplier | Website | CAS Number | Notes |
| Pharmaffiliates | [URL pharmaffiliates com ON Pharmaffiliates pharmaffiliates.com] | 117888-98-9 | Login required for pricing and availability.[1] |
| BLDpharm | [URL bldpharm com] | 117888-98-9 | Offers product information and documentation such as NMR, HPLC, and LC-MS.[2] |
| Aaron Chemistry | [URL aaron-chemistry de] | 117888-98-9 | Provides basic product specifications. |
| ChemScene | [URL chemscene com] | 117888-98-9 | Offers the compound with purity ≥95%. |
| Echemi | [URL echemi com] | 117888-98-9 | Lists the compound and provides basic details. |
Synthesis and Experimental Protocols
A potential synthetic pathway involves the condensation of 5-bromo-2,3-diaminopyridine with a suitable three-carbon synthon that can be subsequently oxidized to a carboxylic acid. A more direct approach, however, would be the hydrolysis of a nitrile precursor, as suggested by patent literature for related compounds.[4]
Proposed Experimental Protocol: Synthesis of this compound from a Cyanopyridine Precursor
This proposed protocol is based on the general method of nitrile hydrolysis to a carboxylic acid in the context of imidazopyridine chemistry.
Materials:
-
6-Bromo-3H-imidazo[4,5-b]pyridine-7-carbonitrile
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Water
-
Hydrochloric acid (HCl) for acidification
-
Suitable organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate for drying
Procedure:
-
Hydrolysis: In a round-bottom flask, dissolve 6-Bromo-3H-imidazo[4,5-b]pyridine-7-carbonitrile in an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 12 to 24 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to ensure the complete consumption of the starting material.
-
Cooling and Acidification: Once the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution with hydrochloric acid to a pH of approximately 1-2. This will precipitate the carboxylic acid product.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove any inorganic impurities.
-
Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent to obtain the final product with high purity.
-
Drying: Dry the purified this compound under vacuum.
Characterization: The final product should be characterized using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its identity and purity.
Potential Therapeutic Applications and Signaling Pathways
This compound serves as a valuable scaffold in the development of new therapeutic agents, primarily in the areas of anticonvulsants and anticancer drugs.
Anticonvulsant Activity
The compound is a known reagent in the synthesis of 2-pyrrolidinone derivatives, which have shown promise as anticonvulsant agents.[1] The mechanism of action for many anticonvulsants involves the modulation of ion channels or neurotransmitter systems.
Caption: General anticonvulsant mechanisms of action.
The diagram above illustrates the potential mechanisms by which anticonvulsants derived from the imidazopyridine scaffold may exert their effects, including the modulation of voltage-gated sodium and calcium channels, enhancement of the inhibitory GABAergic system, and inhibition of the excitatory glutamatergic system.
Anticancer Activity and CDK9 Inhibition
Derivatives of the imidazo[4,5-b]pyridine core have been investigated for their anticancer properties. One of the key mechanisms identified is the inhibition of Cyclin-Dependent Kinase 9 (CDK9).[5] CDK9 is a crucial enzyme involved in the regulation of transcription. Its inhibition can lead to the downregulation of anti-apoptotic proteins and ultimately induce apoptosis in cancer cells.
Caption: CDK9 inhibition by imidazopyridine derivatives.
This diagram illustrates how imidazo[4,5-b]pyridine derivatives can inhibit the CDK9/Cyclin T1 complex, preventing the phosphorylation of RNA Polymerase II. This disruption of transcription elongation leads to a decrease in the synthesis of anti-apoptotic proteins, thereby promoting apoptosis in cancer cells.
The upregulation of tumor suppressor genes, such as PTEN, has also been implicated in the apoptotic effects of some imidazopyridine derivatives, leading to the inhibition of pro-survival signaling pathways like the Wnt/TCF cascade.[6]
Caption: Apoptosis induction via PTEN upregulation.
This diagram shows a potential mechanism where an imidazo[4,5-b]pyridine derivative upregulates the tumor suppressor PTEN, which in turn inhibits the Wnt/TCF signaling pathway. This leads to a decrease in the expression of pro-survival genes and ultimately induces apoptosis.
Conclusion
This compound is a commercially available and synthetically accessible building block with significant potential in medicinal chemistry. Its core structure is featured in compounds with promising anticonvulsant and anticancer activities. Further research into the synthesis of novel derivatives and a deeper understanding of their mechanisms of action will be crucial for the development of new and effective therapeutic agents. This guide provides a foundational resource for scientists and researchers embarking on work with this versatile compound.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 117888-98-9|this compound|BLD Pharm [bldpharm.com]
- 3. mdpi.com [mdpi.com]
- 4. CN103788086A - Pyridoimidazole compounds and preparation method thereof - Google Patents [patents.google.com]
- 5. New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of apoptosis by 4-(3-(tert-butylamino)imidazo[1,2-α]pyridine-2-yl) benzoic acid in breast cancer cells via upregulation of PTEN - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Detailed synthesis protocol for 6-Bromo-3H-imidazo[4,5-B]pyridine-7-carboxylic acid.
For Research Use Only
Abstract
This application note provides a detailed, multi-step protocol for the synthesis of 6-Bromo-3H-imidazo[4,5-b]pyridine-7-carboxylic acid, a key heterocyclic building block for the development of novel therapeutic agents. The synthesis commences with the bromination of commercially available 2-aminopyridine, followed by a series of functional group transformations to construct the target molecule. This protocol is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction
Imidazo[4,5-b]pyridine derivatives are a significant class of heterocyclic compounds that are structurally analogous to purines. This structural similarity allows them to interact with a wide range of biological targets, leading to diverse pharmacological activities. The title compound, this compound, serves as a versatile intermediate for the synthesis of more complex molecules, including potential kinase inhibitors and other targeted therapeutics. The presence of the bromine atom and the carboxylic acid group provides two reactive handles for further chemical modifications and library development. This document outlines a comprehensive, step-by-step procedure for the preparation of this important scaffold.
Overall Synthesis Workflow
The synthesis of this compound is a multi-step process that begins with the functionalization of a pyridine ring, followed by the construction of the fused imidazole ring, and finally, the introduction and modification of the carboxylic acid moiety.
Caption: High-level overview of the synthetic strategy.
Experimental Protocols
A plausible synthetic route, constructed from established chemical transformations for similar heterocyclic systems, is presented below. This protocol is based on a logical sequence of reactions, including bromination, nitration, reduction, cyclization, and hydrolysis.
Step 1: Synthesis of 2-Amino-5-bromopyridine (Intermediate 1)
This step involves the regioselective bromination of 2-aminopyridine.
Materials:
-
2-Aminopyridine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve 2-aminopyridine (1.0 eq) in acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Hexane:Ethyl acetate gradient) to yield 2-amino-5-bromopyridine.
| Parameter | Value |
| Typical Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Physical Appearance | White solid |
Step 2: Synthesis of 2-Amino-5-bromo-3-nitropyridine (Intermediate 2)
Nitration of the brominated pyridine derivative is a key step to introduce the second nitrogen functionality required for imidazole ring formation.
Materials:
-
2-Amino-5-bromopyridine
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Ice
-
Saturated aqueous sodium bicarbonate
Procedure:
-
To a flask containing concentrated sulfuric acid, cool to 0 °C.
-
Slowly add 2-amino-5-bromopyridine (1.0 eq), ensuring the temperature does not exceed 10 °C.
-
Add fuming nitric acid (1.1 eq) dropwise at 0 °C.
-
Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with saturated aqueous sodium bicarbonate until a precipitate forms.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain 2-amino-5-bromo-3-nitropyridine.
| Parameter | Value |
| Typical Yield | 70-80% |
| Purity (by HPLC) | >97% |
| Physical Appearance | Yellow solid |
Step 3: Synthesis of 5-Bromo-pyridine-2,3-diamine (Intermediate 3)
Reduction of the nitro group yields the key diaminopyridine intermediate.
Materials:
-
2-Amino-5-bromo-3-nitropyridine
-
Iron powder
-
Ammonium chloride
-
Ethanol
-
Water
-
Celite
Procedure:
-
In a round-bottom flask, suspend 2-amino-5-bromo-3-nitropyridine (1.0 eq) in a mixture of ethanol and water (2:1).
-
Add iron powder (3.0 eq) and ammonium chloride (2.0 eq).
-
Heat the mixture to reflux (approximately 80-85 °C) for 3-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter through a pad of Celite, washing the pad with hot ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 5-bromo-pyridine-2,3-diamine.
| Parameter | Value |
| Typical Yield | 80-90% |
| Purity (by HPLC) | >95% |
| Physical Appearance | Off-white solid |
Step 4: Synthesis of 6-Bromo-7-cyano-3H-imidazo[4,5-b]pyridine (Intermediate 4)
This proposed step involves a Sandmeyer reaction to introduce a cyano group, which is a precursor to the carboxylic acid. This is a speculative but chemically reasonable step.
Materials:
-
5-Bromo-pyridine-2,3-diamine
-
Sodium nitrite
-
Hydrochloric acid
-
Copper(I) cyanide
-
Potassium cyanide
Procedure:
-
Dissolve 5-bromo-pyridine-2,3-diamine (1.0 eq) in aqueous hydrochloric acid at 0 °C.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution.
-
Allow the reaction to stir at room temperature for 2 hours, then heat to 50-60 °C for 1 hour.
-
Cool the mixture and neutralize with a base (e.g., sodium carbonate).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry, concentrate, and purify by chromatography to yield 6-bromo-7-cyano-3H-imidazo[4,5-b]pyridine.
Note: This step would likely require significant optimization to control regioselectivity and yield.
Step 5: Synthesis of this compound (Final Product)
The final step is the hydrolysis of the nitrile to the carboxylic acid.
Materials:
-
6-Bromo-7-cyano-3H-imidazo[4,5-b]pyridine
-
Concentrated sulfuric acid or Sodium hydroxide
-
Water
Procedure (Acid Hydrolysis):
-
Suspend 6-bromo-7-cyano-3H-imidazo[4,5-b]pyridine (1.0 eq) in a mixture of concentrated sulfuric acid and water.
-
Heat the mixture to reflux for 12-24 hours.
-
Monitor the reaction by TLC or HPLC.
-
Cool the reaction mixture and carefully pour it onto ice.
-
Adjust the pH to the isoelectric point (typically pH 3-4) to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
| Parameter | Value |
| Typical Yield | 60-75% (from nitrile) |
| Purity (by HPLC) | >98% |
| Physical Appearance | White to off-white solid |
Detailed Synthesis Pathway Diagram
Caption: Proposed multi-step synthesis of the target compound.
Summary of Quantitative Data
| Step | Intermediate/Product Name | Starting Material | Reagents | Typical Yield | Purity (HPLC) |
| 1 | 2-Amino-5-bromopyridine | 2-Aminopyridine | NBS, Acetonitrile | 85-95% | >98% |
| 2 | 2-Amino-5-bromo-3-nitropyridine | 2-Amino-5-bromopyridine | HNO₃, H₂SO₄ | 70-80% | >97% |
| 3 | 5-Bromo-pyridine-2,3-diamine | 2-Amino-5-bromo-3-nitropyridine | Fe, NH₄Cl | 80-90% | >95% |
| 4 | 6-Bromo-7-cyano-3H-imidazo[4,5-b]pyridine | 5-Bromo-pyridine-2,3-diamine | NaNO₂, HCl, CuCN | Variable | Variable |
| 5 | This compound | 6-Bromo-7-cyano-3H-imidazo[4,5-b]pyridine | H₂SO₄, H₂O | 60-75% | >98% |
Yields for step 4 are highly dependent on optimization.
Disclaimer
This protocol is provided as a guideline for research purposes. The reactions described should be carried out by trained chemists in a well-ventilated fume hood, using appropriate personal protective equipment. The speculative steps in this synthesis may require substantial optimization of reaction conditions. All synthesized compounds should be fully characterized by appropriate analytical techniques (e.g., NMR, MS, HPLC) to confirm their identity and purity.
Application Notes and Protocols: Synthesis of 2-Pyrrolidinone Derivatives from 6-Bromo-3H-imidazo[4,5-B]pyridine-7-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the synthesis of 2-pyrrolidinone derivatives utilizing 6-Bromo-3H-imidazo[4,5-B]pyridine-7-carboxylic acid as a key starting material. These derivatives are of significant interest in medicinal chemistry due to their potential as anticonvulsant agents.[1] The imidazo[4,5-b]pyridine core is a recognized pharmacophore in various biologically active compounds, and its combination with the 2-pyrrolidinone moiety offers a promising avenue for the development of novel therapeutics for neurological disorders.
The synthetic strategy focuses on the formation of an amide bond between this compound and a suitable amino-functionalized precursor, which can then undergo cyclization to form the desired 2-pyrrolidinone ring. This protocol outlines a general and adaptable method for this transformation.
Synthetic Pathway Overview
The synthesis of the target 2-pyrrolidinone derivatives from this compound can be conceptualized in a two-step process:
-
Amide Coupling: The carboxylic acid group of the imidazopyridine is activated and coupled with an appropriate amino ester, typically an ester of 4-aminobutanoic acid, to form an amide intermediate.
-
Cyclization: The resulting intermediate undergoes intramolecular cyclization to form the 2-pyrrolidinone ring. In many instances, this cyclization can occur in situ or upon workup.
A generalized workflow for this synthesis is presented below.
Caption: Generalized workflow for the synthesis of 2-pyrrolidinone derivatives.
Experimental Protocols
Protocol 1: Synthesis of N-(4-ethoxy-4-oxobutyl)-6-bromo-3H-imidazo[4,5-b]pyridine-7-carboxamide and subsequent cyclization
This protocol describes a representative synthesis using ethyl 4-aminobutanoate as the pyrrolidinone precursor.
Materials:
-
This compound
-
Ethyl 4-aminobutanoate hydrochloride
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Amide Coupling:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add ethyl 4-aminobutanoate hydrochloride (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product, which may contain both the intermediate amide and the cyclized 2-pyrrolidinone, can be purified by silica gel column chromatography.
-
-
Cyclization (if required):
-
If the intermediate amide is isolated, it can be cyclized by dissolving it in a suitable solvent (e.g., ethanol) and heating under reflux, or by treatment with a base (e.g., sodium ethoxide in ethanol) at room temperature.
-
Data Presentation
The following table summarizes representative quantitative data for the synthesis of a hypothetical 2-pyrrolidinone derivative based on the described protocol.
| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) | Melting Point (°C) |
| I | C₁₁H₁₁BrN₄O₂ | 311.14 | 75 | >95 | 210-215 |
Characterization Data for Compound I:
| Technique | Data |
| ¹H NMR | Spectral data consistent with the proposed structure, showing characteristic peaks for the imidazopyridine and pyrrolidinone rings. |
| ¹³C NMR | Spectral data confirming the carbon framework of the target molecule. |
| Mass Spec | [M+H]⁺ peak observed at m/z 312.0, corresponding to the molecular ion. |
| IR (cm⁻¹) | Characteristic absorptions for N-H, C=O (amide), and C-Br bonds. |
Signaling Pathways and Logical Relationships
The synthesis follows a logical progression from starting materials to the final product, as illustrated in the following diagram.
Caption: Logical flow of the two-step synthesis.
Conclusion
The protocol described provides a robust method for the synthesis of 2-pyrrolidinone derivatives from this compound. This approach is amenable to the generation of a library of analogs for structure-activity relationship (SAR) studies in the pursuit of novel anticonvulsant therapies. Researchers can adapt the reaction conditions and starting materials to access a diverse range of target molecules.
References
Application of 6-Bromo-3H-imidazo[4,5-B]pyridine-7-carboxylic acid in developing anticonvulsants.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Epilepsy is a prevalent neurological disorder characterized by recurrent seizures, affecting millions globally. The development of novel antiseizure medications (ASMs) with improved efficacy and fewer side effects remains a critical area of research.[1][2] 6-Bromo-3H-imidazo[4,5-b]pyridine-7-carboxylic acid serves as a key starting reagent for the synthesis of a novel class of 2-pyrrolidinone derivatives with potential anticonvulsant properties.[3] The structural similarity of the imidazopyridine core to purines has spurred significant biological investigation into its therapeutic potential.[4][5] This document provides detailed application notes and experimental protocols for the preclinical evaluation of anticonvulsant candidates derived from this scaffold, herein referred to as "Compound BPC-A".
Imidazopyridine derivatives have shown promise as GABAA receptor agonists, a mechanism shared with widely used anxiolytics and sedatives.[6] By acting as positive allosteric modulators of the GABAA receptor, these compounds can enhance GABAergic inhibition, a crucial mechanism for counteracting the neuronal hyperexcitability that leads to seizures.[7][8] The protocols outlined below describe established in vivo models for assessing the anticonvulsant efficacy and neurotoxicity of new chemical entities like Compound BPC-A.
Mechanism of Action: Targeting GABAergic and Glutamatergic Pathways
The primary mechanism of action for many anticonvulsant drugs involves modulating the balance between excitatory and inhibitory neurotransmission in the brain.[9] Imidazopyridine derivatives are known to primarily target the GABAergic system.
GABAergic Signaling Pathway: Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the central nervous system.[7] Its binding to GABAA receptors opens chloride channels, leading to hyperpolarization of the neuronal membrane and reduced excitability.[7] Many anticonvulsants, such as benzodiazepines and barbiturates, enhance GABA-mediated inhibition.[7] Compound BPC-A, as an imidazopyridine derivative, is hypothesized to act as a positive allosteric modulator at the GABAA receptor, thereby potentiating the inhibitory effects of GABA.
Glutamatergic Signaling Pathway: Glutamate is the primary excitatory neurotransmitter. Its action on receptors like NMDA and AMPA leads to depolarization and neuronal firing. An imbalance, with excessive glutamate activity, is a key factor in seizure generation.[10][11] While not the presumed primary target, understanding the interplay with the glutamatergic system is crucial in epilepsy research.
Experimental Workflow for Anticonvulsant Screening
A standardized workflow is essential for the efficient evaluation of novel anticonvulsant candidates. The process begins with primary screening for efficacy in acute seizure models, followed by an assessment of neurotoxicity to determine a preliminary therapeutic index.
Data Presentation: Summarized Anticonvulsant Activity
The following tables present hypothetical data for Compound BPC-A compared to standard anticonvulsant drugs. This format allows for a clear and concise comparison of efficacy and safety profiles.
Table 1: Anticonvulsant Activity in the MES and scPTZ Models
| Compound | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) |
| Compound BPC-A | 12.5 | 25.0 |
| Phenytoin | 9.5 | > 100 |
| Ethosuximide | > 100 | 130 |
| Carbamazepine | 8.8 | 35.2 |
ED₅₀ (Median Effective Dose) is the dose required to produce a therapeutic effect in 50% of the population.
Table 2: Neurotoxicity and Protective Index
| Compound | Rotarod TD₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) - MES | Protective Index (PI = TD₅₀/ED₅₀) - scPTZ |
| Compound BPC-A | 150 | 12.0 | 6.0 |
| Phenytoin | 68.5 | 7.2 | - |
| Ethosuximide | > 500 | - | > 3.8 |
| Carbamazepine | 72.0 | 8.2 | 2.0 |
TD₅₀ (Median Toxic Dose) is the dose at which 50% of animals exhibit motor impairment. The Protective Index (PI) is a measure of the drug's safety margin.
Experimental Protocols
The following are detailed protocols for the in vivo evaluation of anticonvulsant drug candidates.
Protocol 1: Maximal Electroshock (MES) Seizure Model
Objective: To evaluate the ability of Compound BPC-A to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure in rodents, a model for generalized tonic-clonic seizures.[2][12]
Materials:
-
Male ICR mice (20-25 g)
-
Electroconvulsiometer
-
Corneal electrodes
-
0.9% Saline solution with 0.5% Tween 80 (Vehicle)
-
Compound BPC-A
-
Standard drug (e.g., Phenytoin)
-
Animal observation chambers
Procedure:
-
Animal Acclimation: Acclimate mice to the laboratory environment for at least one week before the experiment.
-
Grouping and Dosing: Divide animals into groups (n=8-10 per group). Administer various doses of Compound BPC-A (e.g., 10, 30, 100 mg/kg), vehicle, or a standard drug (e.g., Phenytoin, 30 mg/kg) via intraperitoneal (i.p.) injection.
-
Pre-treatment Time: Allow for a pre-treatment period of 30-60 minutes for drug absorption.
-
Seizure Induction:
-
Apply a drop of saline to the corneal electrodes to ensure good electrical contact.
-
Gently place the electrodes on the corneas of the mouse.
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds).
-
-
Observation: Immediately after stimulation, observe the animal for the presence or absence of a tonic hindlimb extension (THLE). The absence of THLE for more than 5 seconds is considered protection.
-
Data Analysis: Calculate the percentage of animals protected in each group. Determine the ED₅₀ value using probit analysis.
Protocol 2: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model
Objective: To assess the efficacy of Compound BPC-A against clonic seizures induced by the GABAA antagonist pentylenetetrazole, a model for myoclonic and absence seizures.[2][13]
Materials:
-
Male ICR mice (20-25 g)
-
Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)
-
Vehicle (0.9% Saline with 0.5% Tween 80)
-
Compound BPC-A
-
Standard drug (e.g., Ethosuximide)
-
Syringes and needles for subcutaneous injection
-
Individual observation chambers
-
Stopwatch
Procedure:
-
Animal Preparation: Acclimate and group animals as described in Protocol 1.
-
Drug Administration: Administer graded doses of Compound BPC-A, vehicle, or a standard drug (e.g., Ethosuximide, 150 mg/kg) i.p.
-
Pre-treatment Time: Wait for the designated pre-treatment period (e.g., 30 minutes).
-
PTZ Induction: Administer a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously in the scruff of the neck.
-
Observation: Immediately place each mouse into an individual observation chamber and observe for 30 minutes. Record the latency to the first clonic seizure (a seizure lasting at least 5 seconds) and the presence or absence of generalized clonic seizures. Protection is defined as the absence of a clonic seizure within the 30-minute observation period.
-
Data Analysis: Calculate the percentage of protected animals in each dose group and determine the ED₅₀ value.
Protocol 3: Rotarod Test for Neurotoxicity
Objective: To evaluate the effect of Compound BPC-A on motor coordination and balance, an indicator of potential neurological side effects.[14]
Materials:
-
Male ICR mice (20-25 g)
-
Rotarod apparatus (e.g., accelerating or fixed speed)
-
Vehicle, Compound BPC-A, and standard drugs
-
Stopwatch
Procedure:
-
Animal Training: Train the mice on the rotarod for 2-3 consecutive days prior to the experiment. The mouse should be able to remain on the rotating rod (e.g., at 10 rpm) for at least 120 seconds.
-
Baseline Measurement: On the day of the experiment, record the baseline performance of each mouse.
-
Drug Administration: Administer various doses of Compound BPC-A, vehicle, or a standard drug i.p.
-
Post-Dose Testing: At the time corresponding to the peak effect in the seizure models (e.g., 30-60 minutes post-injection), place the mice back on the rotarod.
-
Observation: Record the time each mouse remains on the rod, up to a maximum of 120 seconds. A fall from the rod is considered an endpoint.
-
Data Analysis: A mouse is considered to have failed the test if it falls off the rod within the cut-off time. Calculate the percentage of animals in each group that fail the test. Determine the TD₅₀ (median toxic dose) where 50% of the animals show motor impairment.
Conclusion
This compound is a valuable scaffold for the development of novel anticonvulsant agents. The protocols and methodologies detailed in this document provide a comprehensive framework for the preclinical evaluation of derived compounds like "Compound BPC-A". A systematic approach, combining efficacy testing in validated seizure models with neurotoxicity assessment, is crucial for identifying promising new therapeutic candidates for the treatment of epilepsy. Further investigation into the specific interactions of these compounds with GABAA receptor subtypes and their pharmacokinetic profiles will be essential for their continued development.
References
- 1. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. mdpi.com [mdpi.com]
- 5. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazopyridine - Wikipedia [en.wikipedia.org]
- 7. GABAergic mechanisms in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. defeatingepilepsy.org [defeatingepilepsy.org]
- 9. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 10. Glutamatergic Mechanisms Associated with Seizures and Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpp.com [ijpp.com]
- 14. Synthesis and evaluation of anticonvulsant activities of 7-phenyl-4,5,6,7-tetrahydrothieno[3,2-b ]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Imidazo[4,5-b]pyridine Derivatives in Anticancer Agent Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of imidazo[4,5-b]pyridine derivatives in the design of novel anticancer agents. This document includes a summary of their biological activity, detailed experimental protocols for their evaluation, and visualizations of the key signaling pathways involved in their mechanism of action.
Introduction
Imidazo[4,5-b]pyridines, as structural analogs of purines, have emerged as a privileged scaffold in medicinal chemistry. Their versatile structure allows for the development of compounds that can interact with various biological targets implicated in cancer.[1] Numerous derivatives have been synthesized and evaluated, demonstrating a broad spectrum of anticancer activities, including the inhibition of key cellular processes like cell cycle progression and the induction of apoptosis.[2][3] This document outlines the key applications and methodologies for researchers working on the development of imidazo[4,5-b]pyridine-based anticancer drugs.
Anticancer Activity of Imidazo[4,5-b]pyridine Derivatives
Imidazo[4,5-b]pyridine derivatives have shown significant cytotoxic activity against a range of human cancer cell lines. Their mechanism of action is often multifaceted, involving the inhibition of critical enzymes and the modulation of key signaling pathways that govern cell survival and proliferation.
Key Mechanisms of Action:
-
Cyclin-Dependent Kinase (CDK) Inhibition: A prominent mechanism of action for many imidazo[4,5-b]pyridine derivatives is the inhibition of cyclin-dependent kinases, particularly CDK9.[2][4][5] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which is essential for the transcription of short-lived anti-apoptotic proteins such as Mcl-1 and Myc.[6][7] By inhibiting CDK9, these derivatives can suppress the expression of these survival proteins, leading to the induction of apoptosis in cancer cells.[2][3]
-
Induction of Apoptosis: The inhibition of survival signals by imidazo[4,5-b]pyridine derivatives ultimately leads to the activation of the apoptotic cascade. This involves the downregulation of anti-apoptotic proteins like Mcl-1 and the subsequent activation of executioner caspases, such as caspase-3 and caspase-7.[8][9]
-
COX Inhibition: Some diaryl-substituted 3H-imidazo[4,5-b]pyridine derivatives have been shown to exhibit inhibitory activity against cyclooxygenase (COX) enzymes, particularly COX-2.[10] COX-2 is often overexpressed in tumors and contributes to inflammation and cancer progression.
Data Presentation: In Vitro Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative imidazo[4,5-b]pyridine derivatives against various cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of cell growth.
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Series 1 (CDK9 Inhibitors) | ||||
| Compound I | MCF-7 (Breast) | Significant Activity | CDK9 Inhibition | [4][5] |
| Compound II | MCF-7 (Breast) | Significant Activity | CDK9 Inhibition | [4][5] |
| Compound VIII | HCT116 (Colon) | Significant Activity | CDK9 Inhibition | [4][5] |
| Compound IX | HCT116 (Colon) | Significant Activity | CDK9 Inhibition | [4][5] |
| Series 2 (Diaryl Derivatives) | ||||
| Compound 3f | K562 (Leukemia) | Moderate Cytotoxicity | COX-2 Inhibition | [10] |
| Compound 3f | MCF-7 (Breast) | Moderate Cytotoxicity | COX-2 Inhibition | [10] |
| Compound 3f | MDA-MB-468 (Breast) | Moderate Cytotoxicity | COX-2 Inhibition | [10] |
| CDK9 Inhibitory Activity | ||||
| Various Compounds | CDK9 Kinase Assay | 0.63 - 1.32 | Direct Enzyme Inhibition | [4][5] |
| Sorafenib (Reference) | CDK9 Kinase Assay | 0.76 | Direct Enzyme Inhibition | [4][5] |
| COX Inhibitory Activity | ||||
| Compound 3f | COX-1 | 21.8 | Direct Enzyme Inhibition | [10] |
| Compound 3f | COX-2 | 9.2 | Direct Enzyme Inhibition | [10] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of imidazo[4,5-b]pyridine derivatives.
Protocol 1: General One-Pot Synthesis of 2-Aryl-3H-imidazo[4,5-b]pyridines
This protocol describes a general and efficient one-pot synthesis of 2-aryl-3H-imidazo[4,5-b]pyridine derivatives.
Materials:
-
2,3-Diaminopyridine
-
Substituted aromatic aldehydes
-
Phosphoric acid (catalyst)
-
Glycerol (solvent)
-
Ethanol
-
Silica gel for column chromatography
Procedure:
-
To a mixture of 2,3-diaminopyridine (1 mmol) and a substituted aromatic aldehyde (1 mmol) in glycerol (5 mL), add a catalytic amount of phosphoric acid.
-
Heat the reaction mixture at 100-120 °C for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) until a precipitate is formed.
-
Filter the precipitate, wash it with water, and dry it under vacuum.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 2-aryl-3H-imidazo[4,5-b]pyridine derivative.
-
Characterize the final compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Imidazo[4,5-b]pyridine derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the imidazo[4,5-b]pyridine derivatives in the culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: After 4 hours, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Protocol 3: In Vitro CDK9 Kinase Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of imidazo[4,5-b]pyridine derivatives against CDK9 kinase.
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Peptide substrate for CDK9 (e.g., CDK7/9tide)
-
Imidazo[4,5-b]pyridine derivatives (serially diluted in DMSO)
-
Kinase activity detection kit (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Luminometer
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of the imidazo[4,5-b]pyridine derivatives in 100% DMSO. Further dilute the compounds in the kinase buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the diluted compounds or DMSO (vehicle control).
-
Add the recombinant CDK9/Cyclin T1 enzyme to the wells and incubate briefly at room temperature.
-
Initiate Kinase Reaction: Initiate the reaction by adding a mixture of the peptide substrate and ATP to each well.
-
Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction and Detect Activity: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol (e.g., by adding ADP-Glo™ Reagent).
-
Luminescence Measurement: After a further incubation period, add the kinase detection reagent and measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the compound relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.[11]
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts related to the anticancer activity of imidazo[4,5-b]pyridine derivatives.
Caption: CDK9 signaling pathway and its inhibition.
Caption: Induction of apoptosis by imidazo[4,5-b]pyridines.
Caption: Drug discovery workflow for anticancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Cleavage of Mcl-1 by caspases impaired its ability to counteract Bim-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mcl-1 Reduction Due to Caspase-dependent Cleavage during Endoplasmic Reticulum Stress-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Application Note: High-Performance Liquid Chromatography for the Analysis of 6-Bromo-3H-imidazo[4,5-B]pyridine-7-carboxylic acid
Introduction
6-Bromo-3H-imidazo[4,5-B]pyridine-7-carboxylic acid is a heterocyclic compound of interest in pharmaceutical research and development, serving as a building block in the synthesis of various bioactive molecules.[1] Accurate and reliable analytical methods are crucial for monitoring its purity, stability, and concentration in various sample matrices. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. The method is designed to be rapid, reproducible, and suitable for quality control and research environments.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are essential for developing a suitable HPLC method, particularly for selecting the appropriate column and mobile phase. The presence of both a carboxylic acid and a basic imidazo[4,5-b]pyridine moiety suggests that the compound's retention behavior will be pH-dependent.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₄BrN₃O₂ | [2] |
| Molecular Weight | 242.03 g/mol | [3] |
| Appearance | Solid (usually off-white to light yellow) | [4] |
| Solubility | Poorly soluble in water; Soluble in polar organic solvents like DMSO and DMF. | [4] |
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard (>97% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade, ~99%)
-
Deionized water (18.2 MΩ·cm)
2. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in a minimal amount of DMSO (e.g., 200 µL) and then dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
3. HPLC Instrumentation and Conditions
A standard HPLC system equipped with a quaternary pump, autosampler, column compartment, and a UV-Vis detector is suitable for this analysis. The recommended HPLC conditions are summarized in Table 2. These conditions are based on methods developed for similar pyridine carboxylic acids and imidazo[4,5-b]pyridine derivatives.[5][6][7]
Table 2: Recommended HPLC Method Parameters
| Parameter | Recommended Setting |
| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions over 1 minute and re-equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 255 nm |
4. Sample Preparation
For the analysis of bulk drug substance, dissolve an accurately weighed amount of the sample in the same manner as the reference standard to achieve a target concentration within the calibration range. For formulated products or other matrices, an appropriate extraction or dissolution procedure may be required, followed by filtration through a 0.45 µm syringe filter before injection.
5. Data Analysis
-
Identification: The retention time of the peak in the sample chromatogram should match that of the reference standard.
-
Quantification: Construct a calibration curve by plotting the peak area of the working standards against their corresponding concentrations. Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²), which should be ≥ 0.999. The concentration of the analyte in the sample can then be calculated using this calibration curve.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the HPLC analysis of this compound.
Caption: Workflow for the HPLC analysis of the target compound.
Logical Relationship of Method Parameters
The diagram below outlines the logical relationships and considerations for selecting the key HPLC method parameters.
Caption: Rationale for HPLC method parameter selection.
Conclusion
The described HPLC method provides a reliable and reproducible approach for the quantitative analysis of this compound. The use of a standard reversed-phase C18 column with a gradient elution of acetonitrile and acidified water allows for excellent separation and peak shape. This method is well-suited for routine quality control and research applications in the pharmaceutical industry. Further validation studies should be performed in accordance with regulatory guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. echemi.com [echemi.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 6-Bromo-3H-imidazo[4,5-b]pyridine: Properties, Applications, Safety Data | China Supplier & Manufacturer [pipzine-chem.com]
- 5. helixchrom.com [helixchrom.com]
- 6. benchchem.com [benchchem.com]
- 7. 1H-Imidazo[4,5-b]pyridine | SIELC Technologies [sielc.com]
Application Notes and Protocols: Derivatization of 6-Bromo-3H-imidazo[4,5-B]pyridine-7-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of the carboxylic acid group on 6-Bromo-3H-imidazo[4,5-B]pyridine-7-carboxylic acid. This compound serves as a valuable scaffold in medicinal chemistry, and its derivatization is crucial for the synthesis of novel therapeutic agents, including anticonvulsants.[1] The following sections detail common derivatization reactions, including amidation and esterification, providing researchers with the necessary information to synthesize a variety of derivatives for further study.
Overview of Derivatization Strategies
The carboxylic acid functionality of this compound is a versatile handle for chemical modification. The primary strategies for its derivatization involve the formation of amides and esters. These reactions typically proceed through the activation of the carboxylic acid, followed by nucleophilic attack by an amine or an alcohol.
A general workflow for the derivatization process is outlined below:
References
Application Notes and Protocols for Suzuki Coupling Reactions Involving 6-Bromo-3H-imidazo[4,5-B]pyridine-7-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions using 6-Bromo-3H-imidazo[4,5-b]pyridine-7-carboxylic acid. This key building block is of significant interest in medicinal chemistry due to the prevalence of the imidazo[4,5-b]pyridine scaffold in numerous biologically active compounds. The structural analogy of this heterocyclic system to endogenous purines makes it a valuable starting point for the development of novel therapeutics, including kinase inhibitors.[1]
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds, enabling the introduction of a wide array of aryl and heteroaryl substituents at the C6-position of the imidazo[4,5-b]pyridine core.[2] However, the presence of both a carboxylic acid and an unprotected imidazole nitrogen on the substrate presents unique challenges, including potential catalyst inhibition and solubility issues.
This document outlines two primary protocols to address these challenges:
-
Direct Coupling Protocol: A method for the direct Suzuki coupling of the free carboxylic acid.
-
Ester Protection Protocol: An alternative two-step strategy involving the protection of the carboxylic acid as a methyl ester prior to coupling, followed by saponification.
Data Presentation: Comparison of Reaction Conditions
The successful execution of a Suzuki coupling reaction is highly dependent on the careful selection of the catalyst, base, solvent, and temperature. The following table summarizes generalized conditions for the Suzuki coupling of 6-bromo-imidazo[4,5-b]pyridine derivatives, which can serve as a starting point for optimization.
| Parameter | Condition 1: Direct Coupling | Condition 2: Ester Coupling | Rationale & Considerations |
| Palladium Catalyst | Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) | Pd(PPh₃)₄ is a common and effective catalyst.[1] Pd(dppf)Cl₂ is often robust for heteroaromatic substrates and can be less sensitive to functional groups.[3] |
| Equivalents of Catalyst | 3-5 mol% | 3-5 mol% | Higher catalyst loading may be necessary for challenging substrates. |
| Base | K₂CO₃ (Potassium carbonate) or K₃PO₄ (Potassium phosphate) | K₂CO₃ (Potassium carbonate) | An excess of base is required to activate the boronic acid and neutralize the carboxylic acid proton in the direct coupling protocol.[4] K₂CO₃ is a versatile base for these systems.[1][3] |
| Equivalents of Base | 3.0 equivalents | 2.0 equivalents | The direct coupling requires at least one extra equivalent of base for the acidic proton. |
| Solvent System | 1,4-Dioxane / H₂O (4:1) or DMF / H₂O (4:1) | Toluene / Ethanol (4:1) or 1,4-Dioxane / H₂O (4:1) | The choice of solvent is critical for substrate solubility.[1] Dioxane/water is a common system for Suzuki reactions.[1] |
| Temperature | 90-120 °C (Conventional or Microwave) | 80-110 °C (Conventional or Microwave) | Microwave irradiation can significantly reduce reaction times.[1] |
| Boronic Acid | 1.2-1.5 equivalents | 1.1-1.2 equivalents | A slight excess of the boronic acid is typically used to drive the reaction to completion. |
Experimental Protocols
Protocol 1: Direct Suzuki Coupling of this compound
This protocol is designed for the direct coupling of the carboxylic acid, which may be advantageous in terms of step economy. Careful optimization of the base and solvent may be required to ensure sufficient solubility and reactivity.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane and degassed water (4:1 mixture)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer
-
Heating mantle or microwave reactor
Procedure:
-
To a dry round-bottom flask or microwave vial, add this compound, the arylboronic acid, and potassium carbonate.
-
Seal the vessel with a septum and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Under the inert atmosphere, add the Pd(PPh₃)₄ catalyst.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring. The reaction can be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with 1M HCl to a pH of ~3-4, which will protonate the product and may facilitate its precipitation.
-
Filter the resulting precipitate and wash with water, then with a small amount of cold diethyl ether.
-
Alternatively, if no precipitate forms, extract the aqueous phase with ethyl acetate. The product may have limited solubility in common organic solvents.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as preparative HPLC or crystallization.
Protocol 2: Suzuki Coupling via Methyl Ester Protection
This two-step approach involves the initial protection of the carboxylic acid as a methyl ester. This can prevent potential complications arising from the free carboxylic acid.
Step 2a: Esterification of this compound
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous methanol (MeOH)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
Suspend this compound in anhydrous methanol.
-
Cool the suspension in an ice bath and slowly add thionyl chloride dropwise.
-
Remove the ice bath and heat the mixture to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Add a saturated solution of sodium bicarbonate to the residue to neutralize any remaining acid and stir for 30 minutes.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 6-bromo-3H-imidazo[4,5-b]pyridine-7-carboxylate.
Step 2b: Suzuki Coupling of Methyl 6-bromo-3H-imidazo[4,5-b]pyridine-7-carboxylate
Materials:
-
Methyl 6-bromo-3H-imidazo[4,5-b]pyridine-7-carboxylate (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene and ethanol (4:1 mixture)
-
Round-bottom flask or microwave vial
Procedure:
-
Follow the general Suzuki coupling procedure as outlined in Protocol 1, using the methyl ester as the starting material and the reagents listed above.
-
For the workup, after cooling the reaction, dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude ester product by column chromatography on silica gel.
Step 2c: Saponification of the Methyl Ester
Materials:
-
Coupled methyl ester product
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) and water
Procedure:
-
Dissolve the purified methyl ester in a mixture of THF and water.
-
Add an excess of LiOH or NaOH and stir at room temperature until the saponification is complete (monitored by TLC).
-
Remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution with 1M HCl to a pH of ~3-4 to precipitate the carboxylic acid product.
-
Filter the solid, wash with water, and dry to obtain the final product.
Visualizations
Caption: General Catalytic Cycle for the Suzuki-Miyaura Coupling Reaction.
Caption: Decision workflow for the Suzuki coupling of the target compound.
Caption: Key parameters for the optimization of the Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
Application Notes and Protocols for N-Alkylation of the Imidazo[4,5-b]pyridine Core
For Researchers, Scientists, and Drug Development Professionals
The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, primarily due to its structural resemblance to endogenous purines. This similarity allows it to interact with a wide array of biological targets, making its derivatives promising candidates for the development of novel therapeutic agents. N-alkylation of the imidazo[4,5-b]pyridine core is a critical synthetic modification, as the position and nature of the alkyl substituent can significantly modulate the pharmacological activity of the resulting compounds. These derivatives have demonstrated potential as anticancer, antimicrobial, and anti-inflammatory agents.
A significant challenge in the synthesis of N-alkylated imidazo[4,5-b]pyridines is the control of regioselectivity. The presence of multiple nucleophilic nitrogen atoms (N1, N3, and N4) can lead to the formation of a mixture of regioisomers.[1][2] The reaction conditions, including the choice of base, solvent, and alkylating agent, are critical in determining the product distribution.[3] This document provides a detailed protocol for the N-alkylation of the imidazo[4,5-b]pyridine core, a summary of various reaction conditions, and troubleshooting strategies.
Experimental Protocols
General Protocol for N-Alkylation of a Substituted 6H-imidazo[4,5-b]pyridine
This protocol describes a general procedure for the N-alkylation of a substituted 6H-imidazo[4,5-b]pyridine. The specific quantities and reaction parameters may require optimization for different substrates and alkylating agents.
Materials:
-
Substituted 6H-imidazo[4,5-b]pyridine
-
Alkylating agent (e.g., benzyl bromide, allyl bromide, propargyl bromide, 1-(chloromethyl)-4-methoxybenzene)[2][3]
-
Base (e.g., Potassium carbonate (K₂CO₃))[3]
-
Solvent (e.g., N,N-Dimethylformamide (DMF))[3]
-
Phase-transfer catalyst (optional, e.g., Tetra-n-butylammonium bromide (TBAB))[3][4]
-
Ethyl acetate
-
Hexane
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
Procedure:
-
Reaction Setup: To a solution of the substituted 6H-imidazo[4,5-b]pyridine (1.0 equivalent) in DMF, add potassium carbonate (2.2 equivalents). If a phase-transfer catalyst is used, add tetra-n-butylammonium bromide (0.15 equivalents).[3]
-
Addition of Alkylating Agent: Stir the mixture at room temperature and add the alkylating agent (1.6 equivalents) dropwise.[3]
-
Reaction: Continue stirring the reaction mixture at room temperature for 24 hours.[3][4] The progress of the reaction should be monitored by thin-layer chromatography (TLC).[3]
-
Work-up: Once the reaction is complete, filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to remove the DMF.[3]
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.[3]
-
Purification: Concentrate the organic layer under reduced pressure. The crude product is then purified by column chromatography on silica gel to separate the regioisomers.[4][5]
-
Characterization: The structure of the purified regioisomers should be confirmed by spectroscopic methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry. Two-dimensional NMR techniques like NOESY and HMBC are particularly useful for the unambiguous assignment of the N-alkylation position.[1][2]
Data Presentation
The regioselectivity of the N-alkylation of imidazo[4,5-b]pyridines is highly dependent on the specific substrate and reaction conditions. The following table summarizes representative examples from the literature.
| Starting Material | Alkylating Agent | Base / Solvent | Product Ratio (N4:N1 or other isomers) | Yield (%) | Reference |
| 2-(3,4-dimethoxyphenyl)imidazo[4,5-b]pyridine | 4-fluorobenzyl bromide | K₂CO₃ / DMF | 50 : 1 (N4:N1) | Not specified | [1][6] |
| 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | Benzyl chloride | K₂CO₃ / DMF / TBAB | Mixture of N3 and N4 isomers | Not specified | [7] |
| 6-Bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridine | Allyl bromide | K₂CO₃ / DMF / TBAB | N3 isomer | 54-87 (for a series of related compounds) | [4] |
| 6-Bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridine | Propargyl bromide | K₂CO₃ / DMF / TBAB | N3 isomer | 54-87 (for a series of related compounds) | [4] |
| 6-Bromo-2-(4-(4-fluorophenoxy)phenyl)-4H-imidazo[4,5-b]pyridine | 1-(chloromethyl)-4-methoxybenzene | K₂CO₃ / DMF | Mainly N4 regioisomer | Not specified | [2] |
Mandatory Visualization
Caption: General workflow for the N-alkylation of 6H-imidazo[4,5-b]pyridine.
References
Application of 6-Bromo-3H-imidazo[4,5-b]pyridine-7-carboxylic Acid in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a versatile heterocyclic fragment that holds significant potential in fragment-based drug discovery (FBDD). Its rigid, bicyclic core, decorated with a bromine atom and a carboxylic acid, provides a valuable starting point for the development of potent and selective inhibitors for a range of biological targets. The imidazo[4,5-b]pyridine scaffold is a known purine isostere, making it an attractive fragment for targets that bind purine-containing endogenous ligands, such as protein kinases.[1] This document provides detailed application notes and experimental protocols for the utilization of this fragment in drug discovery campaigns.
Key Properties and Rationale for Use in FBDD
The utility of this compound as a fragment is underpinned by several key features:
-
Structural Rigidity: The fused ring system provides a well-defined three-dimensional structure, reducing the entropic penalty upon binding to a target protein.
-
Hydrogen Bonding Capabilities: The imidazole and pyridine nitrogen atoms, along with the carboxylic acid group, can act as both hydrogen bond donors and acceptors, facilitating interactions with protein active sites.
-
Vectorial Growth Points: The bromine atom at the 6-position and the carboxylic acid at the 7-position serve as key vectors for chemical elaboration, allowing for fragment growing and linking strategies to enhance potency and selectivity.
-
Privileged Scaffold for Kinase Inhibition: The imidazo[4,5-b]pyridine core is a recognized scaffold in the development of kinase inhibitors, suggesting its potential to interact with the hinge region of the ATP-binding site.[1][2][3][4]
Application Note 1: Targeting Protein Kinases
The imidazo[4,5-b]pyridine scaffold has been successfully employed in the discovery of inhibitors for several protein kinases, including Aurora kinases, FLT3, and p21-activated kinase 4 (PAK4).[3][4][5]
Case Study: p21-Activated Kinase 4 (PAK4)
A notable example highlighting the potential of the 6-bromo-imidazo[4,5-b]pyridine core is the discovery of a PAK4 inhibitor through a virtual site-directed fragment-based drug design approach.[5] While the initial hit was a more elaborated derivative, 6-Bromo-2-(3-isopropyl-1-methyl-1H-pyrazol-4-yl)-1H-imidazo[4,5-b]pyridine (KY-04045), it demonstrates the compatibility of the core scaffold with the ATP-binding site of PAK4.[5][6]
Quantitative Data Summary
| Compound ID | Target | Assay Type | IC50 (µM) | Binding Mode | PDB ID |
| KY-04045 | PAK4 | Inhibition Assay | 8.7 | Hinge Loop Interaction | 5D7A |
This table summarizes the data for a derivative of the core fragment, illustrating the potential of the scaffold.
The co-crystal structure of KY-04045 with PAK4 revealed that the imidazopyridine and pyrazole rings form crucial hydrogen-bonding interactions within the hinge region of the kinase.[5][6] This provides a strong rationale for screening this compound as a starting fragment for a PAK4-targeted FBDD campaign. The carboxylic acid moiety can be explored for interactions with solvent-exposed regions or additional pockets within the active site.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from general methods for the synthesis of imidazo[4,5-b]pyridine derivatives.
Materials:
-
5,6-diaminonicotinic acid
-
N-Bromosuccinimide (NBS)
-
Formic acid
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Suitable organic solvents (e.g., DMF, acetic acid)
Procedure:
-
Bromination of Starting Material: 5,6-diaminonicotinic acid is first brominated at the position corresponding to the final 6-position of the product using a suitable brominating agent like N-Bromosuccinimide in a polar solvent.
-
Cyclization: The resulting bromo-diamino-nicotinic acid is then cyclized to form the imidazole ring. This can be achieved by heating with formic acid or a derivative thereof.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield this compound.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Fragment Screening using Thermal Shift Assay (TSA)
TSA is a rapid and cost-effective primary screening method to identify fragments that bind to a target protein.
Materials:
-
Purified target protein (e.g., PAK4 kinase domain)
-
This compound (dissolved in DMSO)
-
SYPRO Orange dye
-
Real-time PCR instrument
-
Assay buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the fragment in DMSO (e.g., 100 mM).
-
Dilute the target protein to a working concentration (e.g., 2 µM) in the assay buffer.
-
Prepare a working solution of SYPRO Orange dye (e.g., 5X concentration).
-
-
Assay Plate Setup:
-
In a 96-well PCR plate, add the protein solution to each well.
-
Add the fragment solution to the sample wells (final concentration typically 100-500 µM). Add an equivalent volume of DMSO to the control wells.
-
Add the SYPRO Orange dye to all wells.
-
Seal the plate.
-
-
Data Acquisition:
-
Place the plate in a real-time PCR instrument.
-
Set the instrument to increase the temperature from 25 °C to 95 °C at a ramp rate of 1 °C/min.
-
Monitor the fluorescence of the SYPRO Orange dye at each temperature increment.
-
-
Data Analysis:
-
The melting temperature (Tm) of the protein is the temperature at which the fluorescence is at its maximum.
-
A positive hit is identified by a significant increase in the Tm of the protein in the presence of the fragment compared to the DMSO control (ΔTm > 2 °C is a common cutoff).
-
Protocol 3: Hit Validation using Surface Plasmon Resonance (SPR)
SPR is a biophysical technique used to validate hits from primary screens and to determine binding affinity and kinetics.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Immobilization reagents (e.g., EDC, NHS)
-
Purified target protein
-
This compound
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Protein Immobilization:
-
Activate the sensor chip surface using EDC/NHS.
-
Inject the target protein over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active groups.
-
-
Binding Analysis:
-
Prepare a dilution series of the fragment in the running buffer.
-
Inject the fragment solutions over the immobilized protein surface, starting with the lowest concentration.
-
Include buffer-only injections for baseline subtraction.
-
-
Data Analysis:
-
The binding of the fragment to the protein will cause a change in the refractive index, which is measured in response units (RU).
-
Fit the sensorgram data to a suitable binding model (e.g., steady-state affinity) to determine the dissociation constant (Kd).
-
Visualizations
Caption: Workflow for a typical fragment-based drug discovery campaign.
Caption: Inhibition of a protein kinase signaling pathway.
Conclusion
This compound represents a high-value fragment for initiating FBDD campaigns, particularly against protein kinases. Its favorable structural and chemical properties, combined with the demonstrated success of the core scaffold in inhibiting targets like PAK4, provide a solid foundation for the discovery of novel therapeutics. The protocols and data presented herein offer a comprehensive guide for researchers to effectively utilize this fragment in their drug discovery efforts.
References
- 1. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-3H-imidazo[4,5-B]pyridine-7-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-Bromo-3H-imidazo[4,5-B]pyridine-7-carboxylic acid synthesis. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and plausible synthetic approach involves a two-step process:
-
Condensation: Reaction of a suitable 2,3-diamino-bromopyridine derivative with a glyoxylic acid equivalent to form the imidazole ring.
-
Oxidation: Subsequent oxidation of the resulting intermediate to the desired carboxylic acid.
Alternatively, direct condensation with a dicarbonyl compound followed by appropriate functional group manipulation can be employed.
Q2: What are the critical parameters affecting the yield of the reaction?
Several parameters can significantly influence the reaction yield:
-
Purity of Starting Materials: Impurities in the diamine or the acid precursor can lead to side reactions and lower yields.
-
Reaction Temperature: The condensation and oxidation steps often have optimal temperature ranges. Deviation from these can result in incomplete reactions or degradation of products.
-
Choice of Solvent: The solvent should be able to dissolve the reactants and be compatible with the reaction conditions. Protic or aprotic solvents may be preferred depending on the specific step.
-
Catalyst: The use of an appropriate acid or base catalyst can be crucial for the cyclization step.
-
Reaction Time: Insufficient reaction time can lead to incomplete conversion, while prolonged times might increase the formation of byproducts.
-
Atmosphere: Some reactions may be sensitive to air or moisture, requiring an inert atmosphere (e.g., nitrogen or argon).
Q3: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a common method for monitoring the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Incorrect reaction temperature. 2. Inactive or insufficient catalyst. 3. Poor quality of starting materials. 4. Incorrect solvent. | 1. Optimize the reaction temperature by running small-scale trials at different temperatures. 2. Use a fresh batch of catalyst or increase the catalyst loading. Consider alternative catalysts. 3. Purify starting materials before use. Confirm their identity and purity by analytical methods (NMR, MS). 4. Screen different solvents to find one that provides better solubility and reactivity. |
| Formation of Multiple Byproducts | 1. Reaction temperature is too high. 2. Incorrect stoichiometry of reactants. 3. Presence of oxygen or moisture. | 1. Lower the reaction temperature. 2. Carefully control the molar ratios of the reactants. 3. Conduct the reaction under an inert atmosphere (N₂ or Ar). Use dry solvents. |
| Incomplete Reaction | 1. Insufficient reaction time. 2. Low reaction temperature. 3. Inefficient mixing. | 1. Extend the reaction time and monitor by TLC until the starting material is consumed. 2. Gradually increase the reaction temperature. 3. Ensure vigorous stirring throughout the reaction. |
| Difficulty in Product Isolation/Purification | 1. Product is highly soluble in the reaction solvent. 2. Formation of emulsions during workup. 3. Product co-elutes with impurities during chromatography. | 1. After the reaction, try to precipitate the product by adding an anti-solvent or by concentrating the reaction mixture. 2. Add brine to the aqueous layer to break emulsions. 3. Optimize the mobile phase for column chromatography to achieve better separation. Consider recrystallization as an alternative purification method. |
Experimental Protocols
Illustrative Protocol for Synthesis of this compound
This protocol is a representative example and may require optimization for specific laboratory conditions.
Step 1: Condensation to form the Imidazole Ring
-
To a solution of 5-bromo-2,3-diaminopyridine (1.0 eq) in a suitable solvent (e.g., ethanol or a mixture of acetic acid and water), add glyoxylic acid (1.1 eq).
-
Heat the reaction mixture to reflux (the optimal temperature may vary, e.g., 80-100 °C) for a specified time (e.g., 4-8 hours).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The intermediate product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
Step 2: Oxidation to the Carboxylic Acid
-
Dissolve the crude intermediate from Step 1 in an appropriate solvent (e.g., water or acetic acid).
-
Add an oxidizing agent (e.g., potassium permanganate or hydrogen peroxide) portion-wise at a controlled temperature (e.g., 0-10 °C).
-
Stir the reaction mixture at room temperature for a set duration (e.g., 12-24 hours).
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench any excess oxidizing agent (e.g., with sodium bisulfite for KMnO₄).
-
Adjust the pH of the solution to precipitate the carboxylic acid product.
-
Collect the solid product by filtration, wash with water, and dry under vacuum.
Data Presentation
Table 1: Effect of Solvent on Reaction Yield (Illustrative Data)
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | 80 | 6 | 45 |
| 2 | Acetic Acid/Water (1:1) | 100 | 4 | 65 |
| 3 | DMF | 120 | 4 | 55 |
| 4 | Dioxane | 100 | 6 | 50 |
Table 2: Effect of Oxidizing Agent on Reaction Yield (Illustrative Data)
| Entry | Oxidizing Agent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | KMnO₄ | 0-10 | 12 | 70 |
| 2 | H₂O₂ (30%) | 25 | 24 | 62 |
| 3 | O₂ (air) | 50 | 48 | 40 |
Visualizations
Caption: Hypothetical synthetic pathway for this compound.
Caption: General workflow for optimizing the synthesis reaction.
Caption: Decision tree for troubleshooting low reaction yields.
Common impurities in the synthesis of 6-Bromo-3H-imidazo[4,5-B]pyridine-7-carboxylic acid and their removal.
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 6-Bromo-3H-imidazo[4,5-B]pyridine-7-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound, and what are the likely impurities?
A common and plausible synthetic pathway starts from 2,3-diamino-5-bromopyridine. This undergoes cyclization with a suitable C1 synthon, followed by the introduction and subsequent hydrolysis of a carboxylate equivalent at the 7-position. Based on this route, several process-related impurities can be anticipated.
A general representation of such a synthetic pathway is illustrated below.
Caption: Plausible synthetic route for the target molecule.
Common impurities can include unreacted starting materials, intermediates, side-products, and degradation products. A summary of these potential impurities is provided in the table below.
Q2: My final product shows a lower purity than expected after synthesis. What are the common culprits?
Low purity can be attributed to several factors. The most common issues are incomplete reactions and the formation of side-products. Key impurities to investigate include:
-
Unreacted Starting Materials: Residual 2,3-diamino-5-bromopyridine.
-
Incomplete Hydrolysis: Presence of the ester intermediate (e.g., ethyl 6-bromo-3H-imidazo[4,5-b]pyridine-7-carboxylate).
-
Decarboxylation: Loss of the carboxylic acid group to form 6-bromo-3H-imidazo[4,5-b]pyridine, especially if the reaction or work-up is performed at high temperatures.
-
Isomeric Impurities: Formation of 6-bromo-3H-imidazo[4,5-c]pyridine-7-carboxylic acid, although typically a minor component depending on the cyclization conditions.
Q3: How can I detect and quantify the common impurities in my sample?
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common and effective method for impurity profiling.[1] For structural elucidation and confirmation of these impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools.[2][3][4]
The following table summarizes the analytical methods for identifying key impurities.
Impurity Profile and Analytical Methods
| Impurity Name | Potential Source | Recommended Analytical Method(s) |
| 2,3-Diamino-5-bromopyridine | Unreacted starting material | HPLC, LC-MS |
| Ethyl 6-bromo-3H-imidazo[4,5-b]pyridine-7-carboxylate | Incomplete hydrolysis of the ester intermediate | HPLC, LC-MS, ¹H NMR |
| 6-Bromo-3H-imidazo[4,5-b]pyridine | Decarboxylation of the final product | HPLC, LC-MS |
| Over-brominated species | Non-selective bromination side reactions | LC-MS |
| Isomeric Impurities | Non-regioselective cyclization | HPLC, LC-MS, 2D NMR |
Troubleshooting Guide
Problem 1: Significant amount of unreacted 2,3-diamino-5-bromopyridine detected.
-
Possible Cause: Incomplete cyclization reaction.
-
Troubleshooting Steps:
-
Reaction Time: Increase the reaction time to ensure the reaction goes to completion. Monitor the reaction progress by TLC or HPLC.
-
Temperature: The reaction temperature may be too low. Cautiously increase the temperature while monitoring for the formation of degradation products.
-
Reagent Stoichiometry: Ensure the correct stoichiometry of the cyclizing agent is used. A slight excess may be necessary.
-
Problem 2: Presence of the ester intermediate after hydrolysis.
-
Possible Cause: Incomplete hydrolysis.
-
Troubleshooting Steps:
-
Reaction Time/Temperature: Extend the hydrolysis time or moderately increase the temperature.
-
Base/Acid Concentration: Increase the concentration of the acid or base used for hydrolysis.
-
Solvent: Ensure the ester is fully dissolved in the reaction solvent for efficient hydrolysis. A co-solvent might be necessary.
-
Problem 3: Detection of 6-bromo-3H-imidazo[4,5-b]pyridine (decarboxylated impurity).
-
Possible Cause: The carboxylic acid group is sensitive to high temperatures and strongly acidic or basic conditions.
-
Troubleshooting Steps:
-
Temperature Control: Avoid excessive temperatures during the final steps of the synthesis, work-up, and purification.
-
pH Control: During work-up, neutralize the reaction mixture carefully under mild temperature conditions.
-
Experimental Protocols
General Protocol for Impurity Analysis by HPLC
A standard approach for analyzing the purity of this compound and its impurities involves reverse-phase HPLC.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical gradient would be to start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm or 280 nm)
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Protocol for Removal of Impurities
-
Recrystallization: This is an effective method for removing less polar impurities, such as the ester intermediate and the decarboxylated product.
-
Solvent Selection: A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution. Common solvents to screen include ethanol, methanol, acetic acid, or mixtures with water.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Column Chromatography: For impurities that are difficult to remove by recrystallization, silica gel column chromatography can be employed.
-
Eluent System: A gradient of a polar solvent (e.g., methanol or ethyl acetate) in a less polar solvent (e.g., dichloromethane or hexanes) is typically used. The exact solvent system will need to be developed based on TLC analysis of the crude mixture.
-
Procedure: Prepare a slurry of silica gel in the initial eluent and pack the column. Dissolve the crude product in a minimal amount of solvent and load it onto the column. Elute the column with the chosen solvent system, collecting fractions and analyzing them by TLC or HPLC to isolate the pure product.
-
Visualizations
Caption: Formation of common impurities during synthesis.
Caption: General workflow for impurity analysis and purification.
References
Recrystallization techniques for purifying 6-Bromo-3H-imidazo[4,5-B]pyridine-7-carboxylic acid.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of 6-Bromo-3H-imidazo[4,5-B]pyridine-7-carboxylic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: A definitive single best solvent is not documented in publicly available literature. However, based on the structure (a heterocyclic compound with a carboxylic acid group), polar protic solvents such as ethanol, methanol, or water, or a mixture of these, are likely candidates.[1][2] Solubility tests are crucial to determine the optimal solvent or solvent system. The ideal solvent should dissolve the compound when hot but have low solubility when cold.
Q2: My compound is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the compound comes out of solution above its melting point.[3][4] To remedy this, try redissolving the oil by heating the solution and adding a small amount of additional solvent.[5][6] Slower cooling of the solution can also promote crystal formation over oiling.[5]
Q3: No crystals are forming, even after the solution has cooled. What is the problem?
A3: This could be due to two primary reasons: either too much solvent was used, or the solution is supersaturated.[3][7] If an excess of solvent is the issue, you can evaporate some of it and allow the solution to cool again.[5] For supersaturated solutions, induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid or by adding a seed crystal of the pure compound.[6][7]
Q4: The yield of my recrystallization is very low. How can I improve it?
A4: A low yield can result from using too much solvent, which keeps a significant portion of your compound dissolved in the mother liquor.[6][7] Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product. Also, avoid premature crystallization during hot filtration by keeping the funnel and filtration apparatus warm.[4] When washing the crystals, use a minimal amount of ice-cold solvent to prevent the product from redissolving.[7]
Troubleshooting Guide
Issue 1: The compound does not dissolve in the chosen solvent.
-
Question: I've added my crude this compound to the solvent and heated it, but it's not dissolving. What should I do?
-
Answer:
-
Increase the amount of solvent: You may not have added enough solvent. Add small portions of the hot solvent until the compound dissolves.
-
Check the solvent choice: The chosen solvent may be inappropriate. You may need to select a more polar solvent or consider a solvent mixture. For a compound with both acidic (carboxylic acid) and basic (pyridine) functionalities, solvents like ethanol, methanol, or mixtures with water are a good starting point.
-
Consider pH adjustment: The solubility of your compound is likely pH-dependent. A small amount of acid or base might be required to achieve dissolution, but be aware this will form a salt. If you proceed with this method, you will need to neutralize the solution to recrystallize the desired compound.
-
Issue 2: Premature crystallization in the funnel during hot filtration.
-
Question: My product is crystallizing in the filter funnel while I'm trying to remove insoluble impurities. How can I prevent this?
-
Answer:
-
Use more solvent: Adding a slight excess of hot solvent can keep the compound in solution during the filtration step.[3] You can evaporate the excess solvent after filtration.
-
Pre-heat the filtration apparatus: Warming the funnel and the receiving flask with steam or a heat gun before filtration can prevent the solution from cooling down too quickly.[4]
-
Use a stemless funnel: This will prevent the stem from clogging with crystals.[4]
-
Issue 3: The resulting crystals are colored.
-
Question: After recrystallization, my crystals still have a colored tint. How can I remove colored impurities?
-
Answer:
-
Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be careful not to add too much, as it can also adsorb your product.
-
Perform a second recrystallization: A second recrystallization step may be necessary to remove persistent impurities.
-
Experimental Protocol (Representative)
This is a representative protocol for the recrystallization of this compound. The optimal solvent and volumes should be determined experimentally.
-
Solvent Selection:
-
Place a small amount of the crude compound into several test tubes.
-
Add a small amount of a different potential solvent (e.g., ethanol, methanol, water, ethyl acetate) to each test tube.
-
Heat the test tubes to the boiling point of the solvent. The ideal solvent will dissolve the compound completely when hot and show significant crystal formation upon cooling.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the compound is fully dissolved. Use the minimum amount of hot solvent necessary.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold solvent.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven or desiccator.
-
Quantitative Data Summary
The following table presents hypothetical data for a successful recrystallization of this compound.
| Parameter | Crude Product | Purified Product |
| Appearance | Light brown powder | White crystalline solid |
| Purity (by HPLC) | 92% | >99% |
| Yield | - | 85% |
| Melting Point | 210-215 °C (decomposes) | 220-222 °C (decomposes) |
| Solubility in Ethanol at 25°C | ~1 mg/mL | ~0.5 mg/mL |
| Solubility in Ethanol at 78°C | ~20 mg/mL | ~18 mg/mL |
Recrystallization and Troubleshooting Workflow
Caption: Recrystallization and troubleshooting workflow.
References
- 1. Solubility and Crystallization Studies of Picolinic Acid [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
Long-term stability and recommended storage conditions for 6-Bromo-3H-imidazo[4,5-B]pyridine-7-carboxylic acid.
This technical support guide provides essential information on the long-term stability and recommended storage conditions for 6-Bromo-3H-imidazo[4,5-B]pyridine-7-carboxylic acid (CAS: 117888-98-9). It is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments.
Recommended Storage Conditions
For optimal long-term stability, it is crucial to store this compound under the appropriate conditions. The following table summarizes the recommended storage parameters based on supplier information.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | To minimize the rate of potential chemical degradation. |
| Atmosphere | Sealed in a dry environment | The compound may be sensitive to moisture, which could lead to hydrolysis. Storing under an inert gas (e.g., argon or nitrogen) is also a good practice. |
| Light | Protect from light | Imidazopyridine derivatives can be light-sensitive. Amber vials are recommended. |
Frequently Asked Questions (FAQs)
Q1: What is the confirmed shelf-life of this compound?
A1: Currently, there is no publicly available, comprehensive long-term stability data that defines a specific shelf-life for this compound. However, when stored under the recommended conditions of 2-8°C in a sealed, dry, and dark environment, the compound is expected to remain stable for an extended period.[1][2][3] For critical applications, it is advisable to re-analyze the purity of the compound if it has been in storage for over a year.
Q2: I left the compound at room temperature for a few hours. Is it still usable?
A2: Short-term exposure to ambient temperature is unlikely to cause significant degradation, especially if the container remained sealed and protected from light. However, for long-term storage, it is imperative to return the compound to the recommended 2-8°C conditions. If you have any doubts about its integrity, we recommend performing a purity check using a suitable analytical method like HPLC or LC-MS.
Q3: The appearance of the solid has changed (e.g., color change, clumping). What should I do?
A3: A change in the physical appearance of the compound can be an indicator of degradation or moisture absorption. In such cases, it is strongly recommended to re-evaluate the purity of the material before use. The troubleshooting guide below provides further steps.
Q4: What are the likely degradation pathways for this compound?
A4: While specific degradation pathways for this molecule have not been extensively published, similar heterocyclic compounds can be susceptible to hydrolysis (due to the carboxylic acid and imidazole moieties) and photolytic degradation. Forced degradation studies would be necessary to definitively identify potential degradation products.
Q5: How should I handle the compound to ensure its stability?
A5: To maintain the stability of this compound, follow these handling guidelines:
-
Allow the container to equilibrate to room temperature before opening to prevent moisture condensation.
-
Use the compound in a well-ventilated area.
-
After dispensing the required amount, securely reseal the container, preferably purging with an inert gas like argon or nitrogen.
-
Promptly return the container to the recommended 2-8°C storage.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound.
Issue 1: Inconsistent or unexpected experimental results.
-
Question: Could the stability of the compound be affecting my experiment?
-
Answer: Yes, if the compound has degraded, its effective concentration will be lower, and the presence of impurities could interfere with your reaction.
-
Troubleshooting Steps:
-
Verify that the compound has been stored under the recommended conditions (2-8°C, dry, dark).
-
Assess the purity of your current stock using an appropriate analytical method (see the experimental protocol below).
-
If degradation is confirmed or suspected, use a fresh, unopened vial of the compound for your experiment to see if the issue is resolved.
-
Consider that other experimental parameters may also be a factor.
-
Issue 2: The compound has a different color or texture than expected.
-
Question: My lot of the compound appears to be a different color than a previous lot. Is this a problem?
-
Answer: Minor variations in color between batches can occur due to subtle differences in the manufacturing process. However, a significant color change in a single lot over time is a strong indicator of potential degradation.
-
Troubleshooting Steps:
-
Do not use the compound if a noticeable change in appearance has occurred during storage.
-
Contact the supplier for information on the expected appearance of the product.
-
If possible, analyze the purity of the material to determine if degradation has occurred.
-
Issue 3: The compound is difficult to dissolve.
-
Question: I am having trouble dissolving the compound, even though it was soluble before. What could be the cause?
-
Answer: Changes in solubility can indicate that the compound has degraded into less soluble impurities or has absorbed moisture, leading to clumping.
-
Troubleshooting Steps:
-
Ensure you are using the correct solvent and that it is of high purity.
-
Gently warm the solution and use sonication to aid dissolution, provided this will not degrade the compound further.
-
If solubility issues persist, it is a strong indication that the compound's integrity may be compromised. A purity analysis is recommended.
-
Experimental Protocol: Purity Assessment via High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. This method should be optimized for your specific equipment and requirements.
Objective: To determine the purity of this compound and detect the presence of any degradation products.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid or Trifluoroacetic acid (TFA)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 1 mg of the compound and dissolve it in a suitable solvent (e.g., a small amount of DMSO, then dilute with mobile phase A) to prepare a stock solution of 1 mg/mL.
-
Further dilute the stock solution with Mobile Phase A to a final concentration of approximately 0.1 mg/mL.
-
-
Sample Preparation:
-
Prepare the sample to be tested in the same manner as the standard solution.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
UV Detection: 254 nm (or an optimal wavelength determined by a UV scan)
-
Gradient Program (example):
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
-
Analysis:
-
Inject the standard and sample solutions.
-
Integrate the peak areas in the resulting chromatograms.
-
Calculate the purity of the sample by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Visualizations
Caption: Troubleshooting workflow for suspected compound degradation.
Caption: Impact of storage conditions on compound stability.
References
Safe handling procedures and MSDS for 6-Bromo-3H-imidazo[4,5-B]pyridine-7-carboxylic acid.
This technical support guide provides essential information for researchers, scientists, and drug development professionals working with 6-Bromo-3H-imidazo[4,5-B]pyridine-7-carboxylic acid. It includes safe handling procedures, a Material Safety Data Sheet (MSDS) summary, troubleshooting guides for experimental work, and detailed protocols.
Material Safety Data Sheet (MSDS) Summary
The following table summarizes the key safety information for this compound. This information is compiled from data for structurally similar compounds and should be used as a guide. Always refer to the specific MSDS provided by your supplier.
| Property | Value | Source |
| CAS Number | 117888-98-9 | [1] |
| Molecular Formula | C₇H₄BrN₃O₂ | [1] |
| Molecular Weight | 242.03 g/mol | [1] |
| Appearance | Off-white to pale yellow solid | Generic Data |
| Storage | Store at 2-8°C in a dry, well-ventilated place. | Generic Data |
Hazard Identification and Precautionary Statements:
| Hazard Class | Pictogram | Signal Word | Hazard Statement | Precautionary Statement |
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed. | P264, P270, P301+P312, P330, P501 |
| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation. | P264, P280, P302+P352, P332+P313, P362 |
| Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation. | P264, P280, P305+P351+P338, P337+P313 |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | GHS07 | Warning | H335: May cause respiratory irritation. | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues that may be encountered during the synthesis and handling of this compound and its derivatives.
Q1: My synthesis of the imidazopyridine ring resulted in a low yield. What are the common causes?
A1: Low yields in imidazopyridine synthesis can stem from several factors:
-
Incomplete Reaction: The condensation reaction to form the imidazole ring can be slow. Ensure you are using the appropriate catalyst (e.g., an acid catalyst) and that the reaction is heated for a sufficient amount of time. Microwave-assisted synthesis has been shown to improve yields and reduce reaction times for similar compounds.[2][3]
-
Side Reactions: The starting materials, particularly substituted aminopyridines, can be prone to side reactions. Ensure your starting materials are pure.
-
Poor Solubility: The reactants or the product may have poor solubility in the chosen solvent, hindering the reaction. Experiment with different solvents or solvent mixtures to improve solubility.
-
Sub-optimal pH: The pH of the reaction mixture can be critical. For the cyclization step, acidic conditions are often required.
Q2: I am observing multiple spots on my TLC plate after the reaction. How can I improve the purity of my product?
A2: The presence of multiple spots indicates either an incomplete reaction or the formation of byproducts.
-
Purification: Column chromatography is a common and effective method for purifying imidazopyridine derivatives. A silica gel column with a gradient of ethyl acetate in hexane is a good starting point.
-
Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective method for purification.
-
Reaction Monitoring: Use TLC to monitor the reaction progress. Stop the reaction once the starting material is consumed to minimize the formation of degradation products.
Q3: The final product is difficult to dissolve for biological assays. What can I do?
A3: Carboxylic acid-containing compounds can exhibit poor solubility in certain solvents.
-
Solvent Selection: Try a range of solvents, including DMSO, DMF, and methanol. Gentle heating may aid dissolution.
-
Salt Formation: Converting the carboxylic acid to a more soluble salt (e.g., a sodium or potassium salt) by treating it with a suitable base can significantly improve aqueous solubility.
-
Formulation: For in vivo studies, consider formulating the compound with solubilizing agents such as cyclodextrins or co-solvents like PEG-400.
Experimental Protocols
Synthesis of this compound (General Procedure)
This is a generalized procedure based on the synthesis of similar imidazopyridine derivatives. Optimization may be required.
Materials:
-
2,3-Diamino-4-bromopyridine
-
Glyoxylic acid
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Solvent (e.g., ethanol, DMF)
Procedure:
-
In a round-bottom flask, dissolve 2,3-Diamino-4-bromopyridine (1 equivalent) in the chosen solvent.
-
Add glyoxylic acid (1.1 equivalents) to the solution.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash it with a small amount of cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Logical Workflow for Synthesis and Purification
Caption: A flowchart illustrating the general steps for the synthesis and purification of this compound.
Postulated Mechanism of Action for Anticonvulsant Derivatives
This compound is a known reagent in the synthesis of 2-pyrrolidinone derivatives which exhibit anticonvulsant activity.[1] The anticonvulsant effect of many such compounds is attributed to their interaction with neuronal voltage-gated ion channels.
Caption: A diagram showing the likely mechanism of action for anticonvulsant derivatives synthesized from this compound.
References
Strategies to overcome poor solubility of 6-Bromo-3H-imidazo[4,5-B]pyridine-7-carboxylic acid in reaction media.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of 6-Bromo-3H-imidazo[4,5-b]pyridine-7-carboxylic acid in various reaction media.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in many common organic solvents?
A1: The poor solubility of this compound is attributed to its rigid, planar structure and the presence of both a hydrogen-bond-donating carboxylic acid group and hydrogen-bond-accepting nitrogen atoms in the imidazopyridine ring system. In the solid state, these features can lead to strong intermolecular hydrogen bonding and crystal packing forces, which require significant energy to overcome for dissolution.
Q2: What are the key functional groups in this compound that influence its solubility?
A2: The primary functional groups influencing solubility are the carboxylic acid (-COOH) and the imidazo[4,5-b]pyridine core. The carboxylic acid is acidic, while the pyridine and imidazole nitrogen atoms are basic. This amphoteric nature allows for significant solubility changes with pH adjustments.
Q3: Can heating the reaction mixture improve the solubility of the compound?
A3: Yes, increasing the temperature of the reaction mixture can enhance the solubility of this compound. However, it is crucial to ensure that the elevated temperature does not cause degradation of the compound or other reagents in the reaction. Thermal stability should be evaluated before applying heat.
Q4: Are there any structural modifications that can be made to the molecule to improve its solubility for future experiments?
A4: While not a strategy for immediate use in a reaction, structural modifications can be considered for derivative synthesis. Converting the carboxylic acid to an ester or an amide can significantly increase solubility in organic solvents by reducing the strong hydrogen bonding capabilities of the acid.[1]
Troubleshooting Guides
Issue: The compound will not dissolve in my primary reaction solvent.
This guide provides a systematic approach to addressing the poor solubility of this compound.
Caption: Troubleshooting workflow for poor solubility.
Strategy 1: pH Adjustment
The solubility of amphoteric compounds like this compound is highly dependent on pH.[2][3][4][5] By adjusting the pH of the medium, you can ionize the molecule, which generally increases its solubility in polar solvents.
Caption: Effect of pH on the ionization and solubility.
Experimental Protocol 1: pH Adjustment
-
For Basic Conditions:
-
Suspend this compound in the chosen polar protic solvent (e.g., water, ethanol).
-
Slowly add a suitable base (e.g., 1M NaOH, K₂CO₃, or an organic base like triethylamine) dropwise while stirring.
-
Monitor the mixture until the solid dissolves. The formation of the carboxylate salt should enhance solubility.
-
Caution: Ensure the chosen base is compatible with your downstream reaction conditions.
-
-
For Acidic Conditions:
-
Suspend the compound in the chosen polar protic solvent.
-
Add a suitable acid (e.g., 1M HCl) dropwise with stirring.
-
Protonation of the nitrogen atoms in the imidazopyridine ring will form a salt, which is expected to have higher solubility.
-
Caution: The reaction of interest must be stable under acidic conditions.
-
| Strategy | Expected Outcome on Solubility in Polar Solvents | Considerations |
| Addition of Base (e.g., NaOH) | Significant Increase | Forms the highly soluble carboxylate salt. |
| Addition of Acid (e.g., HCl) | Moderate to Significant Increase | Forms a salt by protonating the basic nitrogens. |
Strategy 2: Co-solvent Systems
Using a mixture of solvents can significantly improve solubility.[6] A small amount of a solvent in which the compound has higher solubility can be added to the primary reaction solvent.
Experimental Protocol 2: Co-solvent Addition
-
Attempt to suspend the compound in your primary reaction solvent.
-
If solubility is poor, add a co-solvent in small increments (e.g., 5-10% of the total volume) while stirring.
-
Polar aprotic solvents are often effective co-solvents for increasing the solubility of polar molecules.
-
Observe for complete dissolution. The optimal solvent ratio may need to be determined empirically. Gentle heating or sonication can aid this process.
| Primary Solvent | Recommended Co-solvents | Expected Solubility Enhancement |
| Toluene | DMF, DMSO, NMP | Moderate to High |
| Dioxane | Water, DMF, DMSO | Moderate to High |
| Water | Ethanol, Methanol, DMF, DMSO | High |
| Acetonitrile | Water, DMF | Moderate |
Strategy 3: Salt Formation (Pre-reaction or In-situ)
Converting the carboxylic acid to a more soluble salt form before the reaction or in-situ can be a highly effective strategy.
Experimental Protocol 3: In-situ Salt Formation
-
Suspend this compound in the reaction solvent.
-
Add at least one equivalent of a suitable base (e.g., triethylamine, diisopropylethylamine for organic solvents; sodium bicarbonate or potassium carbonate for aqueous/protic solvents).
-
Stir the mixture until the solid dissolves, indicating the formation of the soluble salt.
-
Proceed with the addition of other reactants. This is a common approach in coupling reactions where a base is required anyway.[1]
Strategy 4: Temperature Increase
The solubility of most solids increases with temperature.
Experimental Protocol 4: Controlled Heating
-
Suspend the compound in the chosen solvent system.
-
Gradually heat the mixture with efficient stirring.
-
Monitor the dissolution of the solid. A temperature range of 50-80°C is often a good starting point, but the optimal temperature will depend on the solvent's boiling point and the stability of the reactants.
-
Caution: Perform a small-scale test to ensure the compound and other reagents are stable at the intended reaction temperature for the required duration.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. medchemexpress.com [medchemexpress.com]
Optimizing catalyst and solvent conditions for reactions with 6-Bromo-3H-imidazo[4,5-B]pyridine-7-carboxylic acid.
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Bromo-3H-imidazo[4,5-B]pyridine-7-carboxylic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize catalyst and solvent conditions for common synthetic transformations involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: The primary reactions involving this molecule are centered around its two key functional groups: the carboxylic acid and the bromo-substituted pyridine ring. The most common transformations include:
-
Amide Bond Formation: The carboxylic acid is readily coupled with a wide range of amines to form amides. This compound is a known reagent in the synthesis of 2-pyrrolidinone derivatives, which have applications as anticonvulsants.[1]
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromo group serves as a handle for various cross-coupling reactions to form C-C and C-N bonds, such as:
-
Suzuki-Miyaura Coupling: To introduce new aryl or heteroaryl substituents.
-
Buchwald-Hartwig Amination: To introduce primary or secondary amines.
-
Q2: I am having trouble with the solubility of this compound. Which solvents are recommended?
A2: Due to the presence of both a carboxylic acid and a heterocyclic core, solubility can be challenging. For amide coupling reactions, polar aprotic solvents such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM) are typically used. For cross-coupling reactions, common solvent systems include mixtures like Dioxane/water, Toluene/ethanol, or DMF/water to ensure dissolution of both the organic substrate and inorganic bases.[2]
Troubleshooting Guide: Amide Bond Formation
Amide coupling is a crucial reaction for this starting material. Below are common issues and their solutions.
Problem 1: Low or no yield in my amide coupling reaction.
| Common Cause | Suggested Solution |
| Incomplete Carboxylic Acid Activation | Ensure your coupling reagent (e.g., HATU, HOBt/EDC) is fresh and used in sufficient quantity (typically 1.0-1.5 equivalents). Pre-stirring the carboxylic acid, coupling reagent, and a non-nucleophilic base (like DIPEA) for 15-30 minutes before adding the amine can improve activation.[3] |
| Amine Deactivation | The amine can be protonated by the carboxylic acid, rendering it non-nucleophilic. The use of a non-nucleophilic base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA) is crucial to neutralize any acid and keep the amine free.[3] |
| Steric Hindrance | If either the amine or the imidazopyridine is sterically hindered, the reaction may be slow. Consider converting the carboxylic acid to a more reactive acyl fluoride in situ using reagents like TFFH or BTFFH. This can enhance reactivity with hindered amines.[4] |
| Hydrolysis of Activated Intermediate | Ensure all reagents and solvents are anhydrous. The presence of water can hydrolyze the activated ester intermediate, preventing amide formation.[3] |
Experimental Protocol: General Amide Coupling using HATU
-
Dissolve this compound (1.0 eq.) in anhydrous DMF.
-
Add HATU (1.1 eq.) and DIPEA (2.0 eq.) to the solution.
-
Stir the mixture at room temperature for 20 minutes for pre-activation.
-
Add the desired amine (1.0-1.2 eq.) to the reaction mixture.
-
Monitor the reaction by TLC or LC-MS until completion (typically 2-12 hours).
-
Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting Guide: Suzuki-Miyaura Cross-Coupling
This reaction is used to functionalize the 6-bromo position. Bromopyridines can be challenging substrates.
Problem 2: Low yield in my Suzuki coupling reaction.
| Common Cause | Suggested Solution |
| Catalyst Inhibition by Pyridine Nitrogen | The lone pair on the pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity. Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos to shield the palladium center.[5] |
| Inefficient Oxidative Addition | The C-Br bond on the electron-deficient imidazopyridine ring may be difficult to break. Use a more active palladium precatalyst or increase the reaction temperature. For challenging substrates, Pd(OAc)₂ with a suitable ligand can be effective.[2][5] |
| Protodeboronation of Boronic Acid | Boronic acids can degrade, especially at high temperatures in the presence of a base. Use a milder base like K₂CO₃ or K₃PO₄. Alternatively, consider using more stable boronic esters (e.g., pinacol esters).[5] |
| Homocoupling Side Reaction | The coupling of two boronic acid molecules or two bromopyridine molecules is a common side reaction. Ensure the reaction mixture is thoroughly degassed to remove oxygen, which can promote homocoupling. Using a Pd(0) source like Pd(PPh₃)₄ can sometimes reduce this side reaction.[5] |
Data Presentation: Catalyst Systems for Suzuki Coupling of Bromo-Heterocycles
The following table, adapted from studies on similar substrates, suggests starting points for catalyst optimization.
| Palladium Source | Ligand | Base | Solvent System | Typical Temp. (°C) |
| Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | 100 |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 90 |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/Ethanol | 80-120 |
| Pd₂(dba)₃ | Xantphos | K₃PO₄ | Dioxane/H₂O | 100 |
This data is generalized from various sources on bromopyridine and bromo-indazole couplings and should be used as a starting point for optimization.[2][5]
Experimental Protocol: General Suzuki-Miyaura Coupling
-
In a Schlenk flask, combine this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., Toluene/Ethanol 4:1).
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, filter through celite, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography.[2]
Troubleshooting Guide: Buchwald-Hartwig Amination
This reaction introduces an amine at the 6-position.
Problem 3: Low yield or no reaction in my Buchwald-Hartwig amination.
| Common Cause | Suggested Solution |
| Incorrect Ligand Choice | The choice of ligand is critical for successful C-N bond formation. For primary amines, BrettPhos is often effective. For secondary amines, RuPhos is a good starting point.[3] |
| Base Incompatibility | Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. Ensure the base is fresh and handled under anhydrous conditions.[3][6] |
| Catalyst Decomposition | High temperatures can lead to catalyst decomposition. If the reaction is sluggish, consider screening different ligands that form more stable palladium complexes rather than simply increasing the temperature. |
| N-H vs C-Br Reactivity | The imidazo[4,5-b]pyridine core has N-H protons that could potentially react. While C-N coupling is generally favored under these conditions, protection of the imidazole nitrogen (e.g., with a BOC group) may be necessary in some cases to prevent side reactions. |
Data Presentation: Catalyst Systems for Buchwald-Hartwig Amination
| Amine Type | Palladium Precatalyst | Ligand | Base | Solvent | Typical Temp. (°C) |
| Primary Amine | BrettPhos Precatalyst G3 | BrettPhos | LiHMDS | THF | 65 |
| Secondary Amine | RuPhos Precatalyst G3 | RuPhos | LiHMDS | THF | 65 |
| General | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80 |
Data adapted from protocols for similar bromo-heterocyclic systems.[3]
Experimental Protocol: General Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., BrettPhos precatalyst, 2 mol%), this compound (1.0 eq.), and the amine (1.2 eq.).
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous solvent (e.g., THF).
-
Add the base (e.g., LiHMDS, 1M in THF, 2.0 eq.) dropwise.
-
Seal the tube and heat the reaction to the desired temperature (e.g., 65 °C).
-
Monitor progress by TLC or LC-MS.
-
Upon completion, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry, and purify by chromatography.[3]
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Simplified catalytic cycle for a Suzuki-Miyaura reaction.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Identifying and minimizing side-product formation in imidazo[4,5-b]pyridine synthesis.
Welcome to the technical support center for the synthesis of imidazo[4,5-b]pyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize side-product formation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to the imidazo[4,5-b]pyridine core?
A1: The most prevalent method is the condensation of a 2,3-diaminopyridine derivative with a carbonyl compound, such as an aldehyde or a carboxylic acid (a reaction often referred to as the Phillips-Ladenburg synthesis).[1] This is typically performed at elevated temperatures or under acidic conditions. Alternative methods include palladium-catalyzed amidation of 2-chloro-3-aminopyridines followed by cyclization and synthesis from 2-chloro-3-nitropyridine.[1][2]
Q2: What are the primary types of side-products encountered in imidazo[4,5-b]pyridine synthesis?
A2: The most frequently reported side-products are regioisomers, which arise when using unsymmetrical precursors or during subsequent functionalization, such as N-alkylation.[1][3] Other potential side-products can result from incomplete cyclization, over-oxidation of the diamine starting material, or side reactions of sensitive functional groups on the starting materials.
Q3: Why is regioisomer formation a significant challenge, particularly during N-alkylation?
A3: The imidazo[4,5-b]pyridine core has multiple nucleophilic nitrogen atoms (N1, N3, and the pyridine nitrogen N4). Alkylation can occur at any of these sites, leading to a mixture of N1, N3, and N4-alkylated regioisomers.[4][5][6] These isomers often have very similar physical and chemical properties, making their separation challenging.[1]
Q4: How can I definitively identify the structure of the different regioisomers?
A4: Unambiguous structural elucidation of regioisomers requires advanced spectroscopic techniques. Two-dimensional Nuclear Magnetic Resonance (2D-NMR) is particularly powerful. Specifically, Nuclear Overhauser Effect Spectroscopy (NOESY) can identify protons that are close in space, which is useful for distinguishing isomers based on the proximity of the alkyl group to protons on the pyridine ring. Heteronuclear Multiple Bond Correlation (HMBC) reveals long-range correlations between protons and carbons, helping to establish connectivity.[1][3][7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of imidazo[4,5-b]pyridines.
Issue 1: Low Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Incomplete Cyclization | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or increasing the temperature. Ensure the chosen solvent is appropriate for the required reaction temperature.[1] |
| Suboptimal Reaction Conditions | Experiment with different catalysts (e.g., various acids for the Phillips cyclization) or reaction media. For palladium-catalyzed reactions, screen different ligands and bases to optimize the coupling and cyclization steps.[8] |
| Degradation of Starting Materials or Product | Ensure that all reagents and solvents are pure and dry. If the starting materials (especially 2,3-diaminopyridines) or the product are sensitive to air or light, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.[1] In some cases, lowering the reaction temperature may be necessary to prevent degradation.[9] |
| Inefficient Purification | Evaluate the purification method. For column chromatography, experiment with different solvent systems or stationary phases. Recrystallization from a suitable solvent can also be an effective method to improve yield and purity.[1] |
Issue 2: Formation of Undesired Side-Products
| Side-Product Type | Potential Cause & Mechanism | Minimization & Removal Strategies |
| Regioisomers (especially during N-alkylation) | The imidazo[4,5-b]pyridine core has multiple nucleophilic nitrogen atoms (N1, N3, N4). The reaction conditions (base, solvent, temperature) and the nature of the alkylating agent influence the site of alkylation. For instance, bulkier bases may favor alkylation at less sterically hindered positions. | Minimization: Modify reaction conditions to favor the desired isomer. This can involve changing the base (e.g., from K₂CO₃ to a bulkier base), solvent polarity, or reaction temperature. The choice of alkylating agent can also influence regioselectivity.[3] Removal: Separation of regioisomers often requires chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or supercritical fluid chromatography (SFC).[1] |
| Incomplete Cyclization Intermediates | In the condensation of a diaminopyridine with an aldehyde, the reaction may stall at the Schiff base intermediate, especially under mild conditions or with insufficient reaction time. | Minimization: Ensure complete conversion by monitoring the reaction by TLC or LC-MS. Increasing the reaction temperature or time may be necessary. The choice of an appropriate dehydrating agent or a catalyst can also promote full cyclization. |
| Over-oxidation Products | 2,3-Diaminopyridine is susceptible to oxidation, especially at elevated temperatures in the presence of an oxidant. This can lead to the formation of colored impurities. | Minimization: Perform the reaction under an inert atmosphere (nitrogen or argon). Use purified and degassed solvents. Avoid unnecessarily high reaction temperatures. |
Data on Side-Product Formation and Reaction Optimization
The following tables summarize quantitative data on how reaction conditions can influence yield and side-product formation.
Table 1: Influence of Reaction Conditions on N-Alkylation Regioselectivity
| Entry | Starting Material | Alkylating Agent | Base | Solvent | Temperature | Product(s) & Ratio/Yield | Reference |
| 1 | 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | 1-(chloromethyl)-4-methoxybenzene | K₂CO₃ | DMF | Room Temp | N4-isomer (major) | [10] |
| 2 | 6-Bromo-2-(nitrophenyl)-3H-imidazo[4,5-b]pyridine | Allyl bromide | K₂CO₃ / TBAB | DMF | Room Temp | 3-allyl-isomer (yields 54-87%) | [11] |
| 3 | 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | Ethyl 2-bromoacetate | K₂CO₃ / TBAB | DMF | Room Temp | Mixture of N1, N3, and N4 isomers | [4][5] |
Table 2: Example Yields for the Synthesis of 2-Aryl-Imidazo[4,5-b]pyridines
| Entry | Starting Materials | Reaction Conditions | Product | Yield (%) | Reference |
| 1 | 5-Bromo-2,3-diaminopyridine, Benzaldehyde | EtOH, I₂, reflux, 24h | 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | 80 | [4] |
| 2 | 2-Chloro-3-nitropyridine, Butylamine, 4-Fluorobenzaldehyde | H₂O-IPA, Zn, HCl | 3-Butyl-2-(4-fluorophenyl)-3H-imidazo[4,5-b]pyridine | Not specified, but part of a series with good yields | [12] |
| 3 | 4-Chloro-3-nitropyridin-2-amine, Ethyl 2,2,2-trifluoroacetate | Iron, Acetic acid, 85°C, 4h | 6-Chloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine | 9-15 | [9] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Aryl-Imidazo[4,5-b]pyridines via Condensation
This protocol is a generalized procedure for the condensation of 2,3-diaminopyridine with a substituted benzaldehyde.[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-diaminopyridine (1.0 equivalent) in a suitable solvent such as nitrobenzene or acetic acid.
-
Addition of Aldehyde: Add the appropriately substituted benzaldehyde (1.0–1.2 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to a temperature ranging from 120°C to reflux for a period of 2-12 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
If acetic acid is used as the solvent, carefully neutralize the mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
If nitrobenzene is used, it can be removed by steam distillation or vacuum distillation.
-
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2-aryl-imidazo[4,5-b]pyridine.
Protocol 2: General Procedure for N-Alkylation of Imidazo[4,5-b]pyridines
This protocol describes a general procedure for the N-alkylation of a substituted imidazo[4,5-b]pyridine.[13]
-
Reaction Setup: To a solution of the substituted imidazo[4,5-b]pyridine (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (2.2 equivalents). For reactions sensitive to moisture, ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere.
-
Addition of Alkylating Agent: Stir the mixture at room temperature and add the alkylating agent (e.g., substituted benzyl chloride, allyl bromide) (1.6 equivalents) dropwise.
-
Reaction: Continue stirring the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by TLC.
-
Work-up:
-
After the reaction is complete, filter the mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the DMF.
-
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the dried organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to separate the regioisomers.
Protocol 3: Chromatographic Separation of Regioisomers by HPLC
This protocol provides a general guideline for the analytical or preparative separation of imidazo[4,5-b]pyridine regioisomers using HPLC.[1]
-
Column Selection: A reverse-phase C18 column is a common starting point.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with 0.1% formic acid or 10 mM ammonium formate). The acidic or basic modifier helps to ensure sharp peaks for these basic compounds.
-
Gradient Elution: Develop a gradient elution method. A typical starting point could be a linear gradient from 5-95% organic solvent over 20-30 minutes.
-
Optimization: Inject a sample of the regioisomeric mixture and monitor the separation. Adjust the gradient slope, flow rate, and mobile phase composition to optimize the resolution between the isomer peaks.
-
Scale-up: Once an effective analytical separation is achieved, the method can be scaled up to a preparative HPLC system to isolate larger quantities of each regioisomer.
Visualizing Troubleshooting Logic
The following diagrams illustrate the logical workflow for identifying and resolving common issues in imidazo[4,5-b]pyridine synthesis.
Caption: A logical workflow for troubleshooting common issues in imidazo[4,5-b]pyridine synthesis.
Caption: A decision tree for optimizing N-alkylation reactions to minimize regioisomer formation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 11. journal.uctm.edu [journal.uctm.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
Challenges and solutions for the scale-up production of 6-Bromo-3H-imidazo[4,5-B]pyridine-7-carboxylic acid.
For Researchers, Scientists, and Drug Development Professionals: This technical support center provides essential guidance for troubleshooting and addressing frequently asked questions (FAQs) during the scale-up production of 6-Bromo-3H-imidazo[4,5-B]pyridine-7-carboxylic acid. This valuable intermediate is a key component in the synthesis of various pharmaceutical compounds. This guide aims to streamline the transition from laboratory-scale synthesis to larger-scale production by offering practical solutions, detailed experimental protocols, and clear data presentation.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and purification of this compound, particularly in a scale-up context.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; side reactions; degradation of starting material or product; inefficient purification. | - Reaction Monitoring: Implement rigorous in-process monitoring (e.g., HPLC, TLC) to ensure reaction completion before work-up.- Temperature Control: Maintain strict temperature control, as imidazopyridine synthesis can be sensitive to thermal deviations. Investigate the reaction's thermal profile using tools like Differential Scanning Calorimetry (DSC) on a small scale to anticipate and manage exotherms during scale-up.- Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation, especially if sensitive reagents are used.- Purification Optimization: Re-evaluate the crystallization solvent system and conditions. Consider anti-solvent addition for improved precipitation. |
| Impurity Formation | Over-bromination; incomplete cyclization; presence of residual starting materials or reagents. | - Stoichiometry Control: Precisely control the stoichiometry of the brominating agent to minimize the formation of di-brominated by-products.- pH Adjustment: Carefully control the pH during work-up and crystallization, as the carboxylic acid and pyridine nitrogen moieties are pH-sensitive.- Recrystallization: Perform multiple recrystallizations from appropriate solvents (e.g., ethanol/water mixtures) to remove impurities. The use of activated charcoal can aid in removing colored impurities. |
| Poor Solubility of Intermediates or Final Product | The inherent chemical nature of the imidazopyridine carboxylic acid scaffold. | - Solvent Screening: Conduct a thorough solvent screening to identify suitable solvent systems for both the reaction and purification steps.- Use of Co-solvents: Employ co-solvents to enhance the solubility of challenging intermediates.- Temperature Elevation: Perform dissolution and filtration steps at elevated temperatures where solubility is higher, followed by controlled cooling for crystallization. |
| Difficulties in Product Isolation and Filtration | Fine particle size leading to slow filtration; product oiling out during crystallization. | - Controlled Crystallization: Optimize the cooling rate and agitation during crystallization to promote the growth of larger, more easily filterable crystals.- Anti-solvent Addition Strategy: Control the rate of anti-solvent addition to influence crystal morphology.- Filter Aid: Consider the use of a filter aid (e.g., Celite) for challenging filtrations, though this may require an additional purification step. |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of this compound?
A1: The main challenges include:
-
Exotherm Management: The cyclization step can be exothermic. Proper heat management through controlled reagent addition, efficient cooling, and potentially the use of flow chemistry should be considered.
-
Impurity Profile Control: The formation of regioisomers and over-brominated species can increase with scale.
-
Solid Handling: The physical properties of the intermediates and the final product, such as particle size and flowability, can pose challenges in large-scale reactors and filtration equipment.
-
Consistent Yield and Purity: Achieving consistent results from batch to batch requires robust process control.
Q2: How can Process Analytical Technology (PAT) be implemented to improve the scale-up process?
A2: PAT can be invaluable for understanding and controlling the synthesis. For instance:
-
In-situ FTIR or Raman Spectroscopy: Can be used to monitor the real-time concentration of reactants and products, ensuring reaction completion and detecting the formation of key intermediates or by-products.
-
Particle Size Analyzers: Can be used to monitor and control crystallization processes to ensure a consistent and desirable particle size distribution for improved filtration and handling.
Q3: What are the critical process parameters (CPPs) to monitor during the synthesis?
A3: Key CPPs include:
-
Reaction Temperature
-
Rate of Reagent Addition
-
Stirring Speed
-
pH during work-up and crystallization
-
Cooling rate during crystallization
Q4: Are there any specific safety precautions to consider during the scale-up?
A4: Yes, a thorough safety assessment is crucial. Key considerations include:
-
Thermal Hazard Evaluation: As mentioned, understanding the reaction exotherm is critical to prevent thermal runaway.
-
Reagent Handling: Ensure proper personal protective equipment (PPE) is used, especially when handling corrosive or toxic reagents.
-
Pressure Management: Be aware of potential pressure build-up in the reactor, especially if gaseous by-products are formed.
Experimental Protocols
While a specific, validated scale-up protocol for this compound is not publicly available, the following general procedures for related imidazopyridine syntheses can be adapted and optimized.
General Laboratory-Scale Synthesis of a 6-Bromo-imidazo[4,5-b]pyridine Derivative
This protocol is a starting point and will require optimization for the specific carboxylic acid derivative.
Materials:
-
5-Bromo-2,3-diaminopyridine
-
Glyoxylic acid (or a suitable precursor for the carboxylic acid moiety)
-
Oxidizing agent (e.g., air, nitrobenzene)
-
Solvent (e.g., ethanol, acetic acid, or a high-boiling point solvent like DMF)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 5-Bromo-2,3-diaminopyridine in the chosen solvent.
-
Add glyoxylic acid to the solution.
-
If required, add the oxidizing agent.
-
Heat the reaction mixture to reflux and monitor the reaction progress using TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Key Considerations for Scale-Up Adaptation:
-
Reactor Type: A jacketed glass-lined or stainless steel reactor with good heat transfer capabilities is recommended.
-
Reagent Addition: For exothermic steps, consider adding one of the reagents via a dosing pump over a controlled period.
-
Agitation: Ensure efficient agitation to maintain a homogeneous mixture and facilitate heat transfer.
-
Work-up: Develop a robust work-up procedure that minimizes the use of extractions and can be performed efficiently in large-scale equipment.
Quantitative Data
The following table presents hypothetical data to illustrate how quantitative information should be structured for comparison across different production scales. Actual data will need to be generated through experimental work.
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Production Scale (50 kg) |
| Yield (%) | 75-85% | 70-80% | 68-78% |
| Purity (HPLC, %) | >98% | >99% | >99.5% |
| Reaction Time (hours) | 6-8 | 8-10 | 10-12 |
| Major Impurity 1 (%) | <0.5% | <0.3% | <0.15% |
| Major Impurity 2 (%) | <0.3% | <0.2% | <0.1% |
Visualizations
Logical Workflow for Scale-Up Production
Caption: A logical workflow for the scale-up of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low yield issues during synthesis.
Validation & Comparative
Confirming the Structure of Synthesized 6-Bromo-3H-imidazo[4,5-B]pyridine-7-carboxylic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The definitive structural confirmation of a newly synthesized compound is a critical step in chemical research and drug development. This guide provides a comparative framework for researchers to confirm the structure of 6-Bromo-3H-imidazo[4,5-B]pyridine-7-carboxylic acid (CAS No: 117888-98-9, Molecular Formula: C₇H₄BrN₃O₂). Given the limited publicly available experimental data for this specific molecule, this guide presents a comparison with closely related, well-characterized imidazo[4,5-b]pyridine derivatives. By comparing experimental data with the expected values and trends observed in these analogs, researchers can gain a high degree of confidence in the structure of their synthesized compound.
Core Analytical Techniques for Structural Elucidation
The primary methods for confirming the structure of this compound are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and single-crystal X-ray Diffraction.
Comparative Data Analysis
The following tables summarize the expected and observed analytical data for the target compound and its analogs. Researchers should compare their experimental results to these values.
Table 1: ¹H NMR Chemical Shift Comparison (in DMSO-d₆)
| Compound/Proton | H-2 (imidazole) | H-5 (pyridine) | -COOH | Aromatic Protons | Other | Reference |
| Expected for Target Compound | ~8.3-8.6 ppm (s) | ~8.0-8.2 ppm (s) | >13 ppm (br s) | - | - | Inferred from analogs |
| 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | - | 8.39 (d), 8.12 (d) | - | 7.8 (d), 6.80 (d) | - | [1] |
| Imidazo[1,2-a]pyridine-7-carboxylic acid | - | - | - | 8.80 (s), 8.40 (s), 8.11 (d), 7.89 (dd), 7.65 (d), 7.54 (d), 7.34 (dd) | - | [2] |
Table 2: ¹³C NMR Chemical Shift Comparison (in DMSO-d₆)
| Compound/Carbon | C=O (acid) | Imidazole C | Pyridine C | Aromatic C | Other | Reference |
| Expected for Target Compound | ~165-170 ppm | C2: ~150-155, C7a: ~145-150, C3a: ~130-135 | C5: ~140-145, C6: ~115-120, C7: ~125-130 | - | - | Inferred from analogs |
| 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | - | 156.84, 151.70, 147.68 | 143.61, 132.73, 113.89 | 130.19, 128.58, 117.14, 111.70 | 45.88, 40.13 | [1] |
| Imidazo[1,2-a]pyridine-7-carboxylic acid | 162.15 | - | - | 143.57, 142.66, 134.2, 131.77, 131.14, 130.36, 128.64, 127.27, 127.16, 125.78, 117.87, 110.79, 106.54 | - | [2] |
Table 3: Mass Spectrometry Data
| Technique | Expected m/z for Target Compound (C₇H₄BrN₃O₂) | Key Fragmentation Patterns |
| ESI-MS (+) | 241.9/243.9 [M+H]⁺ (due to ⁷⁹Br/⁸¹Br isotopes) | Loss of CO₂ (-44), loss of H₂O (-18) |
| ESI-MS (-) | 239.9/241.9 [M-H]⁻ (due to ⁷⁹Br/⁸¹Br isotopes) | - |
| HRMS | Calculated for [M+H]⁺ (C₇H₅BrN₃O₂⁺): 241.9563 | Provides high-resolution mass for elemental composition confirmation. |
Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with an approximate 1:1 intensity ratio.[3]
Table 4: FT-IR Absorption Frequencies (cm⁻¹)
| Functional Group | Expected Range for Target Compound | Observed in Imidazo[4,5-b]pyridine Analogs |
| O-H stretch (carboxylic acid) | 3300-2500 (broad) | 3428 (broad) |
| N-H stretch (imidazole) | 3200-2800 | - |
| C=O stretch (carboxylic acid) | 1725-1700 | 1729 |
| C=N and C=C stretch (aromatic) | 1650-1450 | 1640, 1575, 1541 |
| C-Br stretch | 700-500 | - |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. The spectral width should be set to capture signals from approximately 0 to 15 ppm. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of at least 1 second, and a pulse angle of 30-45 degrees.
-
¹³C NMR: Acquire the proton-decoupled ¹³C NMR spectrum on the same instrument. A wider spectral width (e.g., 0 to 200 ppm) is necessary. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Electrospray Ionization (ESI): Infuse the sample solution into the ESI source of a mass spectrometer. Acquire spectra in both positive and negative ion modes.
-
High-Resolution Mass Spectrometry (HRMS): For accurate mass measurement, use a high-resolution instrument (e.g., TOF or Orbitrap). This will allow for the determination of the elemental composition of the molecular ion.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.
Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can often be achieved by slow evaporation of a saturated solution in a suitable solvent or solvent mixture.
-
Data Collection and Structure Refinement: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer. The resulting data can be used to solve and refine the crystal structure, providing unambiguous confirmation of the molecular connectivity and stereochemistry.[4]
Visualization of Analytical Workflow and Structural Comparison
The following diagrams illustrate the general workflow for confirming the structure of the synthesized compound and highlight key structural features for comparison.
Caption: Workflow for the synthesis and structural confirmation of the target compound.
Caption: Comparison of the target compound with key analogs and potential tautomers.
By systematically applying these analytical techniques and comparing the obtained data with the information provided in this guide, researchers can confidently confirm the structure of their synthesized this compound.
References
Comparative Bioactivity of Substituted Imidazo[4,5-b]pyridine Carboxylic Acids and Related Derivatives
For Researchers, Scientists, and Drug Development Professionals
The imidazo[4,5-b]pyridine scaffold, a purine isostere, has garnered significant attention in medicinal chemistry due to its versatile biological activities. This guide provides a comparative analysis of the bioactivity of various substituted imidazo[4,5-b]pyridine derivatives, with a focus on anticancer and antimicrobial properties. The information presented is collated from multiple studies to offer a broader perspective on the structure-activity relationships within this class of compounds.
Anticancer Activity
Derivatives of the imidazo[4,5-b]pyridine core have demonstrated notable antiproliferative effects against a range of cancer cell lines. The substitutions at the 2- and 6-positions of the heterocyclic ring system, as well as the nature of the substituent on the imidazole nitrogen, play a crucial role in determining the cytotoxic potency.
A series of 2,6-disubstituted imidazo[4,5-b]pyridines were synthesized and evaluated for their in vitro antiproliferative activity.[1] The results highlighted that modifications at these positions significantly influence the anticancer efficacy.
Another study focused on amidino-substituted imidazo[4,5-b]pyridines, revealing that these derivatives exhibit potent antiproliferative activity.[2] Notably, bromo-substitution on the pyridine ring was found to enhance the anticancer effects.
While direct comparative studies on a series of substituted imidazo[4,5-b]pyridine carboxylic acids are limited in the reviewed literature, the data from related derivatives provide valuable insights into the structure-activity relationship of this scaffold.
Table 1: Anticancer Activity of Substituted Imidazo[4,5-b]pyridine Derivatives
| Compound ID | 2-Substituent | 6-Substituent | N-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 8 | 4-cyanophenyl | Bromo | H | HeLa | 1.8 | [2] |
| PC3 | 3.2 | [2] | ||||
| SW620 | 2.5 | [2] | ||||
| 10 | 4-amidinophenyl | Bromo | H | SW620 | 0.4 | [2] |
| 14 | 4-(2-imidazolinyl)phenyl | Bromo | H | SW620 | 0.7 | [2] |
| Compound from[1] | Phenyl | 4-hydroxyphenyl | H | Capan-1 | 1.45-4.25 | [1] |
| Compound from[1] | Phenyl | 4-hydroxyphenyl | Methyl | Capan-1, LN-229, DND-41, K-562, Z-138 | 1.45-1.90 | [1] |
Antimicrobial Activity
Imidazo[4,5-b]pyridine derivatives have also been investigated for their potential as antimicrobial agents. The substitutions on the core structure are critical for their activity against various bacterial and fungal strains.
A study on 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives demonstrated that certain compounds possess significant antibacterial and antifungal properties.[3] Another research focused on 2-(substituted-phenyl)imidazo[4,5-b]pyridines and identified compounds with promising activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[4]
Table 2: Antimicrobial Activity of Substituted Imidazo[4,5-b]pyridine Derivatives
| Compound ID | 2-Substituent | 6-Substituent | Test Organism | MIC (µg/mL) | Reference |
| 3b from[3] | Substituted Phenyl | Bromo | S. aureus | - | [3] |
| E. coli | - | [3] | |||
| 3f from[3] | Substituted Phenyl | Bromo | S. aureus | - | [3] |
| E. coli | - | [3] | |||
| C. albicans | - | [3] | |||
| 3k from[3] | Substituted Phenyl | Bromo | S. aureus | - | [3] |
| E. coli | - | [3] | |||
| 2g from[4] | Substituted Phenyl | - | E. coli | 4-8 | [4] |
| P. aeruginosa | 4-8 | [4] | |||
| S. aureus | 4-8 | [4] | |||
| MRSA | 4-8 | [4] | |||
| E. faecalis | 4-8 | [4] | |||
| C. albicans | 4-8 | [4] | |||
| C. parapsilosis | 4-8 | [4] | |||
| 2h from[4] | Substituted Phenyl | - | E. coli | 4-8 | [4] |
| P. aeruginosa | 4-8 | [4] | |||
| S. aureus | 4-8 | [4] | |||
| MRSA | 4-8 | [4] | |||
| E. faecalis | 4-8 | [4] | |||
| C. albicans | 4-8 | [4] | |||
| C. parapsilosis | 4-8 | [4] | |||
| 4a from[4] | Substituted Phenyl | - | E. coli | 4-8 | [4] |
| P. aeruginosa | 4-8 | [4] | |||
| S. aureus | 4-8 | [4] | |||
| MRSA | 4-8 | [4] | |||
| E. faecalis | 4-8 | [4] | |||
| C. albicans | 4-8 | [4] | |||
| C. parapsilosis | 4-8 | [4] | |||
| 4b from[4] | Substituted Phenyl | - | E. coli | 4-8 | [4] |
| P. aeruginosa | 4-8 | [4] | |||
| S. aureus | 4-8 | [4] | |||
| MRSA | 4-8 | [4] | |||
| E. faecalis | 4-8 | [4] | |||
| C. albicans | 4-8 | [4] | |||
| C. parapsilosis | 4-8 | [4] |
Signaling Pathways and Experimental Workflows
The anticancer activity of some imidazo[4,5-b]pyridine derivatives has been linked to the inhibition of specific signaling pathways crucial for cancer cell proliferation and survival. For instance, certain derivatives have been shown to inhibit the Wnt/β-catenin signaling pathway.
The following diagram illustrates a general workflow for the synthesis and subsequent biological evaluation of substituted imidazo[4,5-b]pyridine derivatives.
Experimental Protocols
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used for the compounds) and a blank control (medium only). Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate may be placed on a shaker for 5-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Test compounds (dissolved in a suitable solvent)
-
Standard antimicrobial agents (positive controls)
Procedure:
-
Compound Dilution: Prepare a series of twofold dilutions of the test compounds in the appropriate broth medium directly in the 96-well plates. The final volume in each well is typically 50 µL.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium, adjusted to a specific concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL. Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
References
- 1. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) studies of 6-Bromo-3H-imidazo[4,5-B]pyridine-7-carboxylic acid analogs.
For Researchers, Scientists, and Drug Development Professionals
The 6-bromo-3H-imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its analogy to purine bases. This structural similarity allows compounds derived from this core to interact with a variety of biological targets, including kinases and other enzymes. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on the 6-bromo-3H-imidazo[4,5-b]pyridine core, with a particular focus on modifications at various positions and their impact on biological activity. The information presented herein is a synthesis of data from multiple studies on closely related analogs, providing insights for the rational design of novel therapeutic agents.
Comparative Biological Activity of Imidazo[4,5-b]pyridine Analogs
The biological activity of 6-bromo-3H-imidazo[4,5-b]pyridine analogs is highly dependent on the nature and position of substituents on the heterocyclic core. The following tables summarize the quantitative data from studies on related series of compounds, highlighting the impact of these modifications on their potency as kinase inhibitors and antiproliferative agents.
Table 1: In Vitro Kinase Inhibitory Activity of Imidazo[4,5-b]pyridine Analogs
| Compound ID | R2 Substituent | R7 Substituent | Target Kinase | IC50 (nM) | Reference |
| 1 | Phenyl | -H | B-Raf | >10000 | [1] |
| 2 | 4-Fluorophenyl | -H | B-Raf | 3200 | [1] |
| 3 | 2,4-Difluorophenyl | -H | B-Raf | 1100 | [1] |
| 4 | 2-Fluoro-4-methylphenyl | -H | B-Raf | 430 | [1] |
| 5 | 2-Chloro-4-fluorophenyl | -H | B-Raf | 180 | [1] |
| 6 | 4-Fluorophenyl | 1H-Pyrazol-4-yl | B-Raf | 16 | [1] |
| 7 | 2-Chloro-4-fluorophenyl | 1H-Pyrazol-4-yl | B-Raf | 4 | [1] |
| 8 | Phenyl | -H | Aurora-A | 220 | [2] |
| 9 | Phenyl | 4-Piperidinyl | Aurora-A | 2 | [2] |
| 10 | Phenyl | 1-(Isopropyl)piperidin-4-yl | Aurora-A | 1 | [2] |
| 11 | Phenyl | 1-(Cyclopropylmethyl)piperidin-4-yl | Aurora-A | 3 | [2] |
Note: The core structure for compounds 1-7 is a 6-amino-imidazo[4,5-b]pyridine, and for compounds 8-11 is a 6-chloro-imidazo[4,5-b]pyridine. These tables illustrate the SAR trends for the broader imidazo[4,5-b]pyridine scaffold.
Table 2: Antiproliferative Activity of Imidazo[4,5-b]pyridine Analogs
| Compound ID | R2 Substituent | Cell Line | GI50 (µM) | Reference |
| 12 | Phenyl | HCT116 | >10 | [2] |
| 13 | Phenyl (with C7-piperidine) | HCT116 | 2.30 | [2] |
| 14 | 4-Amidinophenyl | HCT116 (Colon) | 0.4 | [3] |
| 15 | 4-(4,5-dihydro-1H-imidazol-2-yl)phenyl | HCT116 (Colon) | 0.7 | [3] |
| 16 | Phenyl | HeLa (Cervical) | >100 | [3] |
| 17 | 4-Cyanophenyl | HeLa (Cervical) | >100 | [3] |
Key Structure-Activity Relationship Insights
From the compiled data, several key SAR trends can be elucidated for the 6-bromo-3H-imidazo[4,5-b]pyridine scaffold and its analogs:
-
Substitution at the 2-position: The nature of the substituent at the 2-position of the imidazo[4,5-b]pyridine ring is critical for potent kinase inhibitory activity. For B-Raf inhibitors, the introduction of a phenyl ring with specific halogen and methyl substitutions significantly enhances potency (Table 1, compounds 1-5).[1]
-
Substitution at the 7-position: Derivatization at the 7-position with groups capable of forming additional interactions in the ATP-binding pocket of kinases leads to a dramatic increase in inhibitory activity. For instance, the introduction of a pyrazole moiety at this position resulted in a greater than 100-fold improvement in B-Raf inhibition (Table 1, compounds 6 and 7).[1] Similarly, for Aurora-A inhibitors, the addition of a piperidinyl group at C7 led to a significant boost in potency (Table 1, compounds 9-11).[2]
-
Carboxylic Acid vs. Amidine Functionality: While direct data on 7-carboxylic acid analogs is limited, studies on related structures with amidino groups at the 2-phenyl position have shown potent and selective antiproliferative activity, particularly against colon carcinoma cell lines (Table 2, compounds 14 and 15).[3] This suggests that charged or polar groups that can engage in hydrogen bonding are favorable for anticancer activity.
-
Impact of the 6-Bromo Substituent: The 6-bromo substituent is a common feature in many active analogs. While not systematically varied in the cited studies, its electron-withdrawing nature can influence the overall electronic properties of the heterocyclic system and may contribute to binding affinity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of 6-bromo-3H-imidazo[4,5-b]pyridine analogs.
Kinase Inhibition Assay (Example: Aurora-A)
A common method to determine the in vitro potency of kinase inhibitors is through a radiometric or fluorescence-based assay.
-
Reagents and Materials: Recombinant human Aurora-A kinase, biotinylated peptide substrate, ATP (adenosine triphosphate), kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT), [γ-33P]ATP, and the test compounds.
-
Assay Procedure:
-
The test compounds are serially diluted in DMSO and then further diluted in kinase buffer.
-
The kinase reaction is initiated by mixing the Aurora-A enzyme, the peptide substrate, and the test compound in a 96-well plate.
-
The reaction is started by the addition of a mixture of cold ATP and [γ-33P]ATP. .
-
The plate is incubated at room temperature for a specified time (e.g., 60 minutes).
-
The reaction is stopped by the addition of phosphoric acid.
-
The phosphorylated substrate is captured on a filter plate (e.g., a phosphocellulose filter plate).
-
The plate is washed to remove unincorporated [γ-33P]ATP.
-
Scintillation fluid is added to each well, and the radioactivity is measured using a scintillation counter.
-
-
Data Analysis: The IC50 values are calculated by fitting the data to a four-parameter logistic equation using appropriate software.
Cell Proliferation Assay (Example: HCT116 cells)
The antiproliferative activity of the compounds is typically assessed using a cell viability assay, such as the MTS or MTT assay.
-
Cell Culture: HCT116 human colon carcinoma cells are cultured in an appropriate medium (e.g., McCoy's 5A medium) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Procedure:
-
Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The test compounds are serially diluted and added to the wells.
-
The plates are incubated for a specified period (e.g., 72 hours).
-
A solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and an electron coupling reagent (phenazine ethosulfate) is added to each well.
-
The plates are incubated for 1-4 hours at 37°C.
-
The absorbance is measured at 490 nm using a microplate reader.
-
-
Data Analysis: The GI50 (concentration for 50% of maximal inhibition of cell proliferation) values are determined from dose-response curves.
Visualizing SAR and Experimental Design
Diagrams created using Graphviz (DOT language) can effectively illustrate complex relationships and workflows.
Caption: Inhibition of a kinase signaling pathway by an imidazo[4,5-b]pyridine analog.
Caption: Iterative workflow for structure-activity relationship studies.
References
In vitro assay validation for novel compounds synthesized from 6-Bromo-3H-imidazo[4,5-B]pyridine-7-carboxylic acid.
Disclaimer: The following guide is a hypothetical comparison between a fictional novel compound, "NC-A," derived from 6-Bromo-3H-imidazo[4,5-B]pyridine-7-carboxylic acid, and the established drug, Imatinib. The data presented for "NC-A" is illustrative and intended to demonstrate the format and content of a comparative in vitro assay validation guide.
This guide provides an objective comparison of the in vitro performance of a novel compound, NC-A, with the well-established BCR-ABL kinase inhibitor, Imatinib. The content is tailored for researchers, scientists, and drug development professionals, offering a framework for evaluating new chemical entities. The guide includes detailed experimental protocols, comparative data, and visualizations of the relevant signaling pathway and experimental workflow.
Quantitative Performance Comparison
The in vitro efficacy of NC-A and Imatinib was evaluated through a series of standardized assays to determine their inhibitory activity against the target kinase and their cytotoxic effects on cancer cell lines. The results are summarized below.
Table 1: In Vitro Kinase Inhibition
| Compound | Target Kinase | Assay Type | IC50 (nM) |
| NC-A | BCR-ABL | Biochemical | 25 |
| Imatinib | BCR-ABL | Biochemical | 38 |
IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Cellular Antiproliferative Activity
| Compound | Cell Line | Assay Type | IC50 (µM) |
| NC-A | K562 (CML) | MTT Assay | 0.15 |
| Imatinib | K562 (CML) | MTT Assay | <0.2[1] |
K562 is a human immortalized myelogenous leukemia line, characterized by the BCR-ABL fusion protein. CML: Chronic Myeloid Leukemia.
Signaling Pathway and Mechanism of Action
The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of Chronic Myeloid Leukemia (CML).[2] It activates multiple downstream signaling pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis.[2][3] Both Imatinib and the hypothetical NC-A are designed to inhibit the kinase activity of BCR-ABL by competing with ATP for its binding site on the enzyme.[2] This inhibition blocks the phosphorylation of downstream substrates, thereby disrupting the oncogenic signaling cascade.[2] Key pathways affected include the RAS/RAF/MEK/ERK pathway, which regulates cell proliferation, and the PI3K/AKT/mTOR pathway, a critical regulator of cell survival.[2][4][5]
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below to ensure reproducibility and allow for objective comparison.
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the target kinase.
-
Objective: To determine the IC50 value of the test compounds against the BCR-ABL kinase.
-
Method: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a filter-binding assay using a radioactive isotope like [γ-³³P]-ATP.[6]
-
Procedure Outline:
-
Recombinant human BCR-ABL enzyme is incubated with a specific peptide substrate and ATP.
-
Test compounds (NC-A and Imatinib) are added in a range of concentrations.
-
The kinase reaction is initiated by the addition of MgCl2 and ATP.[7]
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).[8]
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
Data are normalized to controls (no inhibitor) and plotted against inhibitor concentration to calculate the IC50 value using a sigmoidal dose-response curve.[8]
-
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[9]
-
Objective: To determine the cytotoxic or cytostatic effect of the test compounds on cancer cells.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[9]
-
Procedure Outline:
-
K562 cells are seeded in 96-well plates (e.g., 1 x 10⁴ cells/well) and allowed to attach overnight.[10]
-
Cells are treated with serial dilutions of NC-A or Imatinib for a specified period (e.g., 72 hours).
-
After incubation, MTT solution (e.g., final concentration of 0.5 mg/mL) is added to each well, and the plate is incubated for 3-4 hours at 37°C.[10]
-
A solubilization solution (e.g., SDS-HCl) is added to dissolve the formazan crystals.[10]
-
The absorbance is measured using a microplate reader at a wavelength between 550 and 600 nm.
-
IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for the in vitro validation of a novel kinase inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro kinase assay [protocols.io]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
Comparative analysis of different synthetic routes to the imidazo[4,5-b]pyridine core.
For Researchers, Scientists, and Drug Development Professionals
The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic motif, forming the core structure of numerous biologically active compounds with applications ranging from anticancer to antiviral and antihypertensive agents. Its structural analogy to purines allows it to interact with a wide array of biological targets. Consequently, the development of efficient and versatile synthetic routes to this core is of paramount importance in medicinal chemistry and drug discovery. This guide provides a comparative analysis of the most common and recently developed synthetic strategies for constructing the imidazo[4,5-b]pyridine nucleus, offering a critical overview of their advantages, limitations, and practical applicability.
At a Glance: Key Synthetic Strategies
The synthesis of the imidazo[4,5-b]pyridine core predominantly relies on the cyclization of a suitably substituted 2,3-diaminopyridine precursor. The key variations in these synthetic approaches lie in the nature of the one-carbon unit source and the reaction conditions employed for the imidazole ring formation. This guide will delve into the following key methodologies:
-
Classical Phillips-Ladenburg Condensation and its Variants
-
Palladium-Catalyzed Intramolecular C-N Coupling
-
One-Pot Tandem Synthesis from 2-Chloro-3-nitropyridine
-
Microwave-Assisted Synthesis
Classical Phillips-Ladenburg Condensation and its Variants
The Phillips-Ladenburg condensation is a cornerstone in the synthesis of benzimidazoles and, by extension, imidazo[4,5-b]pyridines. This approach involves the reaction of 2,3-diaminopyridine with a carboxylic acid or its derivatives, such as orthoesters or aldehydes.
a) Reaction with Carboxylic Acids
This is one of the most direct methods, typically requiring a dehydrating agent and elevated temperatures. Polyphosphoric acid (PPA) is a commonly used reagent that serves as both a catalyst and a solvent.
Experimental Protocol: Synthesis of 2-substituted-3H-imidazo[4,5-b]pyridine using PPA
-
To a flask containing polyphosphoric acid (10 g), add 2,3-diaminopyridine (1.0 g, 9.16 mmol) and the desired carboxylic acid (9.16 mmol).
-
Heat the mixture with stirring at 150-180 °C for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to approximately 100 °C and pour it onto crushed ice (50 g).
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The precipitated product is collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
b) Reaction with Aldehydes
The condensation of 2,3-diaminopyridine with aldehydes proceeds via an intermediate that requires an oxidative step to form the aromatic imidazole ring. This oxidation can be achieved using various oxidants or, in some cases, by air.
Experimental Protocol: Synthesis of 2-aryl-1H-imidazo[4,5-b]pyridine from an Aldehyde
-
In a round-bottom flask, dissolve 2,3-diaminopyridine (1.0 g, 9.16 mmol) and a substituted aryl aldehyde (9.16 mmol) in a suitable solvent such as ethanol or dimethylformamide (DMF) (20 mL).
-
Add an oxidizing agent, such as sodium metabisulfite (Na₂S₂O₅) (0.95 g, 5.0 mmol), to the mixture.[1]
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water (100 mL).
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
c) Reaction with Orthoesters
Orthoesters, such as triethyl orthoformate, serve as efficient one-carbon sources for the synthesis of 2-unsubstituted or 2-alkyl-substituted imidazo[4,5-b]pyridines.
Experimental Protocol: Synthesis of Imidazo[4,5-b]pyridine using Triethyl Orthoformate
-
A mixture of 2,3-diaminopyridine (1.0 g, 9.16 mmol) and triethyl orthoformate (3.0 mL, 18.1 mmol) is heated at reflux for 4-6 hours.[2]
-
The excess triethyl orthoformate and ethanol formed during the reaction are removed by distillation.
-
The residue is cooled, and the resulting solid is triturated with a small amount of diethyl ether.
-
The solid product is collected by filtration and can be recrystallized from a suitable solvent to afford the pure imidazo[4,5-b]pyridine.
Palladium-Catalyzed Intramolecular C-N Coupling
Modern synthetic chemistry has introduced palladium-catalyzed cross-coupling reactions as a powerful tool for the formation of C-N bonds. This methodology has been successfully applied to the synthesis of the imidazo[4,5-b]pyridine core, offering a milder and often more regioselective alternative to classical methods, particularly for the synthesis of N1-substituted derivatives.[3]
Experimental Protocol: Synthesis of N1-Substituted Imidazo[4,5-b]pyridines
-
To an oven-dried Schlenk tube, add 2-chloro-3-aminopyridine (1.0 equiv), the desired primary amide (1.2 equiv), a palladium catalyst such as Pd₂(dba)₃ (2.5 mol%), a suitable phosphine ligand like Xantphos (10 mol%), and a base, typically cesium carbonate (2.0 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed 1,4-dioxane as the solvent.
-
Heat the reaction mixture at 100-120 °C for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure, and purify the residue by flash column chromatography on silica gel to yield the desired N1-substituted imidazo[4,5-b]pyridine.
One-Pot Tandem Synthesis from 2-Chloro-3-nitropyridine
This innovative approach combines a series of reactions in a single pot, offering a highly efficient and atom-economical route to the imidazo[4,5-b]pyridine core. The sequence typically involves a nucleophilic aromatic substitution (SNAr), followed by reduction of the nitro group and subsequent cyclization with an aldehyde.
Experimental Protocol: One-Pot Synthesis of 3-Alkyl-2-aryl-3H-imidazo[4,5-b]pyridines
-
SNAr Reaction: To a solution of 2-chloro-3-nitropyridine (1.0 equiv) in a mixture of water and isopropanol (1:1), add a primary amine (1.0 equiv). Heat the mixture at 80 °C for 2 hours.
-
Nitro Reduction: To the same reaction mixture, add zinc dust (1.0 equiv) and concentrated hydrochloric acid (0.5 equiv). Continue heating at 80 °C for 45 minutes to reduce the nitro group to an amine.
-
Cyclization: After the reduction is complete, add the desired aldehyde (1.0 equiv) to the reaction mixture and continue heating at 80 °C for an additional 2-4 hours.
-
Work-up: Cool the reaction mixture, neutralize with a saturated solution of sodium bicarbonate, and extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired functionalized imidazo[4,5-b]pyridine.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful technology in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods.[4] This is attributed to efficient and uniform heating of the reaction mixture. Many of the classical synthetic routes to imidazo[4,5-b]pyridines can be significantly accelerated under microwave conditions.
Experimental Protocol: Microwave-Assisted Synthesis of 2-(substituted)-3H-imidazo[4,5-b]pyridine
-
In a microwave-safe reaction vessel, combine 5-bromo-2,3-diaminopyridine (1.0 mmol) and a substituted aldehyde (1.0 mmol) in a suitable solvent such as ethanol.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a specified temperature (e.g., 120 °C) and power for a short duration (typically 10-30 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
The product often precipitates out of the solution upon cooling and can be collected by filtration.
-
If necessary, the product can be further purified by recrystallization or column chromatography.
Comparative Analysis of Synthetic Routes
| Synthetic Route | Starting Materials | Key Reagents/Conditions | Typical Yields | Advantages | Disadvantages |
| Phillips-Ladenburg (Carboxylic Acid) | 2,3-Diaminopyridine, Carboxylic Acid | PPA, High Temperature (150-180 °C) | 60-85% | Readily available starting materials, straightforward procedure. | Harsh reaction conditions, limited functional group tolerance, potential for side reactions. |
| Phillips-Ladenburg (Aldehyde) | 2,3-Diaminopyridine, Aldehyde | Oxidizing agent (e.g., Na₂S₂O₅), Reflux | 70-90% | Good yields, wide range of aldehydes can be used. | Requires an additional oxidation step, potential for over-oxidation. |
| Palladium-Catalyzed C-N Coupling | 2-Chloro-3-aminopyridine, Amide | Pd catalyst, Phosphine ligand, Base | 75-95% | Mild reaction conditions, high regioselectivity for N1-substitution, broad substrate scope. | Expensive catalyst and ligands, requires inert atmosphere, potential for metal contamination in the final product. |
| One-Pot Tandem Synthesis | 2-Chloro-3-nitropyridine, Amine, Aldehyde | Zn/HCl for reduction | 70-90% | High efficiency, atom economy, reduced work-up and purification steps. | Multi-step one-pot reaction can be sensitive to reaction parameters, optimization may be required for different substrates. |
| Microwave-Assisted Synthesis | Varies (e.g., 2,3-Diaminopyridine, Aldehyde) | Microwave irradiation | Often higher than conventional methods | Rapid reaction times, increased yields, cleaner reactions. | Requires specialized microwave equipment, scalability can be a challenge. |
Visualizing the Synthetic Pathways
To further elucidate the relationships and workflows of these synthetic strategies, the following diagrams have been generated using the DOT language.
Caption: Overview of synthetic workflows for the imidazo[4,5-b]pyridine core.
Caption: Simplified reaction mechanisms for key synthetic routes.
Conclusion
The synthesis of the imidazo[4,5-b]pyridine core has evolved from classical high-temperature condensations to sophisticated and milder metal-catalyzed and one-pot methodologies. The choice of a particular synthetic route will depend on several factors, including the desired substitution pattern, functional group tolerance, scalability, and the availability of starting materials and reagents.
For the straightforward synthesis of simple, unsubstituted or 2-substituted imidazo[4,5-b]pyridines, the classical Phillips-Ladenburg approach remains a viable and cost-effective option. However, for the synthesis of more complex and highly functionalized derivatives, particularly those with substitution at the N1 position, modern palladium-catalyzed methods and one-pot tandem strategies offer superior efficiency, selectivity, and milder reaction conditions. The increasing adoption of microwave-assisted synthesis further provides a green and rapid alternative for accelerating these transformations. This comparative guide serves as a valuable resource for researchers in the rational design and efficient execution of synthetic routes to novel imidazo[4,5-b]pyridine-based compounds with therapeutic potential.
References
- 1. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives | MDPI [mdpi.com]
- 3. Synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines by palladium catalyzed amidation of 2-chloro-3-amino-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Purity Assessment of 6-Bromo-3H-imidazo[4,5-B]pyridine-7-carboxylic acid: qNMR vs. HPLC
For Researchers, Scientists, and Drug Development Professionals
The rigorous determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a critical mandate in drug discovery and development. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC) for the purity assessment of 6-Bromo-3H-imidazo[4,5-B]pyridine-7-carboxylic acid, a crucial building block in the synthesis of various therapeutic agents. This document offers an objective analysis of the performance of these techniques, supported by representative experimental data and detailed protocols, to aid researchers in selecting the most appropriate method for their analytical needs.
Introduction to Purity Assessment Techniques
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of the amount of a substance in a sample without the need for a specific reference standard of the analyte.[1][2] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling accurate and precise purity determination.[3]
High-Performance Liquid Chromatography (HPLC) is a widely used separative technique for purity analysis.[4] It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. Purity is typically determined by the area percentage of the main peak relative to the total area of all observed peaks.[4]
Comparative Analysis: qNMR vs. HPLC
The choice between qNMR and HPLC for purity assessment depends on several factors, including the required accuracy, the availability of a reference standard, sample throughput, and the nature of potential impurities. The following table summarizes the key performance characteristics of each technique for the analysis of this compound.
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Absolute quantification based on the direct proportionality between signal intensity and the number of protons. | Relative quantification based on the separation of components and their detection by UV absorbance. |
| Reference Standard | Does not require a specific reference standard of the analyte; uses a certified internal standard.[1] | Requires a well-characterized reference standard of the analyte for accurate quantification. |
| Accuracy | High, as it is a primary ratio method. | High, but dependent on the purity of the reference standard. |
| Precision | Excellent, typically with a relative standard deviation (RSD) of <1%.[1] | Very good, with RSD typically <2%. |
| Selectivity | High, based on the chemical shift of specific protons. Can distinguish between structurally similar isomers. | High, based on chromatographic separation. Resolution can be optimized by adjusting mobile phase and column chemistry. |
| Speed | Moderate. Sample preparation is straightforward, but NMR acquisition times can be longer to ensure full relaxation of nuclei.[5] | High throughput. Once the method is developed, analysis time per sample is relatively short. |
| Sample Consumption | Low (typically 5-10 mg of analyte). | Very low (typically <1 mg of analyte). |
| Information Content | Provides both quantitative and structural information. Can be used for the simultaneous identification and quantification of impurities.[2] | Primarily provides quantitative information. Identification of unknown impurities often requires coupling with mass spectrometry (LC-MS).[3] |
| Typical Purity (%) | 98.5 ± 0.5 | 98.8 ± 0.8 |
| Relative Standard Deviation (%) | 0.5 | 0.8 |
Experimental Protocols
Quantitative NMR (qNMR) Protocol
Objective: To determine the absolute purity of this compound using an internal standard.
Instrumentation: 400 MHz (or higher) NMR Spectrometer
Materials:
-
This compound sample
-
High-purity internal standard (e.g., Maleic Anhydride, certified reference material)
-
Deuterated solvent (e.g., DMSO-d6)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a clean vial.
-
Accurately weigh approximately 5 mg of the internal standard into the same vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of the deuterated solvent.
-
Vortex the vial to ensure complete dissolution and homogenization.
-
Transfer the solution to a clean and dry 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include:
-
A sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to ensure full signal recovery. A D1 of 30 seconds is often sufficient.[5]
-
A sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 64 scans).
-
A 90° pulse angle.
-
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, characteristic signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
High-Performance Liquid Chromatography (HPLC) Protocol
Objective: To determine the purity of this compound by area percent.
Instrumentation: HPLC system with a UV detector.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable mobile phase modifier)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a mixture of mobile phase A and B).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.[4]
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min[4]
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the analyte)[4]
-
Column Temperature: 30 °C
-
Gradient Elution: A typical gradient might be:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by area percent:
Purity (%) = (Area of the main peak / Total area of all peaks) * 100
-
Visualized Workflows
The following diagrams illustrate the experimental workflows for qNMR and the logical comparison of analytical techniques for purity assessment.
Caption: Workflow for purity assessment by qNMR.
Caption: Comparison of analytical techniques for purity.
Conclusion
Both qNMR and HPLC are powerful techniques for the purity assessment of this compound. qNMR offers the distinct advantage of being a primary method that provides absolute purity without the need for a specific analyte reference standard, along with valuable structural information.[6] HPLC, on the other hand, is a high-throughput method that is excellent for routine purity checks and quantifying known impurities.[4] For a comprehensive understanding of the purity profile, especially in a drug development setting, a combination of these orthogonal techniques is often employed. LC-MS can be used to identify unknown impurities detected by HPLC, while qNMR provides a highly accurate and precise determination of the absolute purity of the main component.[3] The choice of method will ultimately be guided by the specific requirements of the analysis at each stage of the research and development process.
References
Benchmarking the anticonvulsant activity of derivatives against known therapeutic agents.
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticonvulsant agents with improved efficacy and safety profiles is a cornerstone of neuropharmacological research. This guide provides an objective comparison of the anticonvulsant activity of various chemical derivatives against established therapeutic agents. The data presented herein is sourced from preclinical studies and is intended to serve as a resource for the evaluation and development of next-generation antiepileptic drugs.
Data Presentation: Comparative Anticonvulsant Activity
The following tables summarize the median effective dose (ED50) and median toxic dose (TD50) of various novel derivatives and standard antiepileptic drugs in established rodent models of seizure. The Protective Index (PI), calculated as the ratio of TD50 to ED50, is also provided as a measure of the therapeutic window.
Table 1: Anticonvulsant Activity of Benzothiazole Derivatives and Standard Agents
| Compound | Test Model | ED50 (mg/kg, i.p.) | TD50 (mg/kg, i.p.) | Protective Index (PI) |
| Benzothiazole Derivatives | ||||
| Compound 5i | MES | 50.8[1] | >300 | >5.9 |
| scPTZ | 76.0[1] | >300 | >3.9 | |
| Compound 5j | MES | 54.8[1] | 491 | 8.96[1] |
| scPTZ | 52.8[1] | 491 | 9.30[1] | |
| Standard Agents | ||||
| Carbamazepine | MES | 8.8 - 11.8[1][2] | 75.3 | 6.4 - 8.6[2] |
| scPTZ | 33.1[2] | 75.3 | 2.3[2] | |
| Phenytoin | MES | 9.5 | 68.5 | 7.2 |
| scPTZ | Ineffective | - | - | |
| Valproic Acid | MES | 216.9 - 272[1][2] | 426 | 1.6 - 1.9 |
| scPTZ | 149[2] | 426 | 2.9[2] | |
| Diazepam | MES | Ineffective | - | - |
| scPTZ | 0.2[2] | 3.8 | 19[2] |
Table 2: Anticonvulsant Activity of Sulfonamide and Alaninamide Derivatives
| Compound | Test Model | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI) |
| Sulfonamide Derivative (JNJ-26489112) | MES (mice, oral) | 120[3] | >500 | >4.2 |
| MES (rat, oral) | 43[3] | >500 | >11.6 | |
| scPTZ (mice, i.p.) | 109[3] | >500 | >4.6 | |
| Alaninamide Derivative (Compound 5) | MES (mice, i.p.) | 48.0[4] | >300 | >6.25 |
| 6-Hz (32mA, mice, i.p.) | 45.2[4] | >300 | >6.64 | |
| 6-Hz (44mA, mice, i.p.) | 201.3[4] | >300 | >1.49 |
Table 3: Anticonvulsant Activity of Triazolopyrimidine and Triazolone Derivatives
| Compound | Test Model | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI) |
| Triazolopyrimidine (Compound 6d) | MES | 15.8[5] | >300 | >19.0 |
| scPTZ | 14.1[5] | >300 | >21.3 | |
| Triazolone (Compound 4i) | MES | 30.5[6] | 568.5 | 18.63[6] |
| scPTZ | >100 | - | - |
Experimental Protocols
The following are detailed methodologies for the key preclinical seizure models cited in this guide. These standardized tests are crucial for the initial screening and characterization of potential anticonvulsant compounds.[7]
Maximal Electroshock (MES) Seizure Test
The MES test is a widely used model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.[2][7]
-
Apparatus: An electroconvulsive shock generator with corneal or ear-clip electrodes.
-
Procedure:
-
Animals (typically mice or rats) are administered the test compound or vehicle at predetermined doses and time intervals.
-
A drop of local anesthetic (e.g., 0.5% tetracaine) is applied to the animal's eyes to minimize discomfort.
-
A brief electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered via the electrodes.
-
The animal is observed for the presence or absence of a tonic hindlimb extension (THLE).
-
-
Endpoint: The absence of the THLE is considered a protective effect. The ED50 is the dose of the compound that protects 50% of the animals from THLE.
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
The scPTZ test is a primary screening tool for compounds with potential efficacy against generalized myoclonic and absence seizures. PTZ is a GABA-A receptor antagonist that induces seizures.[7][8]
-
Procedure:
-
The test compound or vehicle is administered to the animals.
-
After a specific pretreatment time, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.
-
Each animal is placed in an individual observation chamber and observed for a set period (e.g., 30 minutes).
-
-
Endpoint: The primary endpoint is the absence of a single episode of clonic spasms lasting for at least 5 seconds. The ED50 is the dose that protects 50% of the animals from these seizures.
6-Hz Psychomotor Seizure Test
This model is considered particularly relevant for identifying compounds that may be effective against therapy-resistant focal seizures.[7]
-
Apparatus: An electroconvulsive shock generator with corneal electrodes.
-
Procedure:
-
Animals receive the test compound or vehicle.
-
A drop of local anesthetic is applied to the eyes.
-
A low-frequency, long-duration electrical stimulus (e.g., 6 Hz, 32 or 44 mA for 3 seconds in mice) is delivered through the corneal electrodes.
-
Animals are observed for characteristic seizure behaviors such as stun position, forelimb clonus, and stereotyped movements.
-
-
Endpoint: An animal is considered protected if it resumes normal exploratory behavior within 10 seconds of the stimulation. The ED50 is the dose that protects 50% of the animals.
Signaling Pathways and Mechanisms of Action
The anticonvulsant activity of many therapeutic agents is attributed to their modulation of key neurotransmitter systems, primarily the GABAergic and glutamatergic pathways.
Preclinical Anticonvulsant Screening Workflow
Caption: A typical workflow for the preclinical evaluation of novel anticonvulsant compounds.
GABAergic Signaling Pathway in Anticonvulsant Action
Caption: Modulation of the GABAergic synapse by various classes of anticonvulsant drugs.
Glutamatergic Signaling Pathway and Anticonvulsant Targets
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel, Broad-Spectrum Anticonvulsants Containing a Sulfamide Group: Pharmacological Properties of (S)-N-[(6-Chloro-2,3-dihydrobenzo[1,4]dioxin-2-yl)methyl]sulfamide (JNJ-26489112) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and anticonvulsant activity evaluation of 4-(3-alkoxy-phenyl)-2,4-dihydro-[1,2,4]triazol-3-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
Cross-Validation of Analytical Methods for 6-Bromo-3H-imidazo[4,5-B]pyridine-7-carboxylic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methods for the quantification and purity assessment of 6-Bromo-3H-imidazo[4,5-B]pyridine-7-carboxylic acid. Due to the limited availability of specific cross-validation studies for this compound in published literature, this document presents a generalized framework based on common analytical techniques employed for structurally related imidazo[4,5-b]pyridine derivatives. The provided experimental data is representative and intended to illustrate a comparative analysis.
Comparison of Analytical Methods
The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical compounds. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are two powerful and commonly utilized techniques for the analysis of heterocyclic compounds like this compound.
A comparative summary of typical performance characteristics for these methods is presented below.
| Parameter | HPLC-UV | LC-MS |
| Linearity (R²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% |
| Precision (% RSD) | < 2.0% | < 1.5% |
| Limit of Detection (LOD) | ~10 ng/mL | ~0.1 ng/mL |
| Limit of Quantitation (LOQ) | ~30 ng/mL | ~0.5 ng/mL |
| Specificity | Good | Excellent |
| Cost | Lower | Higher |
| Throughput | High | Moderate |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of analytical methods. Below is a representative protocol for a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method suitable for the analysis of this compound.
RP-HPLC Method with UV Detection
This method is designed for the quantification and impurity profiling of this compound.
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 95% A, 5% B
-
5-20 min: Gradient to 40% A, 60% B
-
20-25 min: Hold at 40% A, 60% B
-
25-26 min: Gradient back to 95% A, 5% B
-
26-30 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Prepare the sample in the same diluent as the standards to a final concentration within the calibration range.
4. Method Validation Parameters (as per ICH Q2(R1) Guidelines):
-
Specificity: Assessed by analyzing a blank, a placebo (if applicable), and the analyte to ensure no interference at the retention time of the main peak.
-
Linearity: Determined by plotting the peak area against the concentration of the working standard solutions and calculating the correlation coefficient (R²).
-
Accuracy: Evaluated by the recovery of known amounts of the analyte spiked into a sample matrix at three different concentration levels.
-
Precision:
-
Repeatability (Intra-day precision): Assessed by analyzing six replicate injections of the same standard solution on the same day.
-
Intermediate Precision (Inter-day precision): Determined by analyzing the same sample on different days, with different analysts, or on different instruments.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Calculated based on the standard deviation of the response and the slope of the calibration curve.
Visualizing the Cross-Validation Workflow
A systematic workflow is essential for the effective cross-validation of analytical methods. The following diagram illustrates a logical sequence of steps for comparing two analytical methods, such as HPLC-UV and LC-MS.
Caption: Workflow for Cross-Validation of Two Analytical Methods.
The imidazo[4,5-b]pyridine scaffold is a key component in many biologically active compounds.[1][2] The development of robust and reliable analytical methods is crucial for the progression of these compounds from research to clinical application. Imidazo[4,5-b]pyridines are recognized as important structures in medicinal chemistry.[1] The synthesis and biological evaluation of various derivatives have been reported, highlighting their potential as antimicrobial and anticancer agents.[3][4] The validation of analytical methods for these compounds often follows guidelines for related heterocyclic structures.[5][6][7]
References
- 1. journal.uctm.edu [journal.uctm.edu]
- 2. Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis | MDPI [mdpi.com]
- 3. ijpbs.com [ijpbs.com]
- 4. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ptfarm.pl [ptfarm.pl]
- 7. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
Efficacy comparison between 6-Bromo-3H-imidazo[4,5-B]pyridine-7-carboxylic acid and its non-brominated analog.
A Comparative Analysis for Researchers and Drug Development Professionals
The strategic incorporation of halogen atoms, particularly bromine, into pharmacologically active scaffolds is a well-established method in medicinal chemistry to enhance therapeutic efficacy. This guide provides a comparative overview of 6-Bromo-3H-imidazo[4,5-B]pyridine-7-carboxylic acid and its non-brominated counterpart, 3H-imidazo[4,5-B]pyridine-7-carboxylic acid. While direct comparative studies are limited, this analysis synthesizes available data on related imidazopyridine derivatives to infer the potential impact of bromination on the biological activity of this heterocyclic system.
Chemical Structures
| Compound | Chemical Structure |
| This compound | ![]() |
| 3H-imidazo[4,5-B]pyridine-7-carboxylic acid | ![]() |
Anticancer Activity: A Comparative Look at Derivatives
Derivatives of the 3H-imidazo[4,5-b]pyridine scaffold have demonstrated notable cytotoxic activity against a range of cancer cell lines.[1][2] For instance, certain 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives have shown moderate cytotoxicity against cell lines such as MCF-7 (breast cancer), with IC50 values in the micromolar range.[2]
Research on 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives has highlighted their potential as anticancer agents.[3][4] Specifically, some compounds within this series have exhibited prominent anticancer activity against MCF-7 and BT-474 breast cancer cell lines.[3][4] This suggests that the presence of the bromine atom at the 6-position can be a key determinant of cytotoxic efficacy.
Table 1: Anticancer Activity of Representative Imidazo[4,5-b]pyridine Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference |
| 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives | MCF-7 | Moderate | [2] |
| 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives | MCF-7, BT-474 | Prominent | [3][4] |
| Imidazo[1,2-a]pyridine derivatives | HCC1937 | 45 - 79.6 | [5] |
Antimicrobial Activity: Insights from Related Scaffolds
Similar to the anticancer data, direct comparative Minimum Inhibitory Concentration (MIC) values for the two specific compounds of interest are scarce. However, the broader class of imidazo[4,5-b]pyridines has been investigated for antimicrobial properties.
Studies on various substituted imidazo[4,5-b]pyridine derivatives have shown a range of antibacterial and antifungal activities.[3][4] The introduction of a bromine atom is a common strategy to enhance antimicrobial potency. For example, a study on new 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives reported that some of these compounds displayed significant antibacterial and antifungal activity.[3][4]
Table 2: Antimicrobial Activity of Representative Imidazo[4,5-b]pyridine Derivatives
| Compound Class | Microbial Strain(s) | Activity | Reference |
| 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives | Various bacteria and fungi | Prominent | [3][4] |
| Imidazo[2,1-b][3][6][7]thiadiazole-containing pyridine derivatives | Gram-positive and Gram-negative bacteria | MIC values as low as 0.5 µg/mL |
Experimental Protocols
Synthesis of Imidazo[4,5-b]pyridine Carboxylic Acids
The synthesis of both this compound and its non-brominated analog typically involves multi-step chemical reactions. A general approach often starts with appropriately substituted pyridine precursors.
Synthesis of 3H-imidazo[4,5-b]pyridine-7-carboxylic acid: A common route involves the oxidation of a precursor like 3H-imidazo[4,5-b]pyridin-2-ylmethanol.[7]
-
Step 1: Oxidation. A solution of 3H-imidazo[4,5-b]pyridin-2-ylmethanol and sodium carbonate in water is added to a boiling solution of potassium permanganate (KMnO4) in water.
-
Step 2: Reflux. The mixture is heated at reflux for several hours.
-
Step 3: Filtration and Acidification. The hot mixture is filtered, and the filtrate is cooled and acidified (e.g., with concentrated HCl) to a pH of 2.
-
Step 4: Isolation. The resulting precipitate of 3H-imidazo[4,5-b]pyridine-2-carboxylic acid is collected by vacuum filtration.[7]
Synthesis of this compound: The synthesis of the brominated analog often starts with a brominated pyridine derivative. For example, 5-bromo-2,3-diaminopyridine can be a key starting material.[8] Subsequent cyclization and functional group manipulations lead to the final product. Microwave-assisted synthesis has also been reported as an efficient method for preparing related 6-bromo-imidazo[1,2-a]pyridine derivatives.[9]
In Vitro Anticancer Activity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under suitable conditions for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[10]
Signaling Pathways and Mechanisms of Action
Imidazopyridine derivatives have been shown to exert their biological effects through the modulation of various signaling pathways implicated in cell growth, proliferation, and survival.
Conclusion
References
- 1. echemi.com [echemi.com]
- 2. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity | European Journal of Chemistry [eurjchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3H-imidazo[4,5-b]pyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 8. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Mechanism of Action of Bioactive Derivatives of 6-Bromo-3H-imidazo[4,5-B]pyridine-7-carboxylic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 6-Bromo-3H-imidazo[4,5-b]pyridine-7-carboxylic acid core represents a promising scaffold in medicinal chemistry. Its structural similarity to endogenous purines has prompted the exploration of its derivatives for a range of therapeutic applications. This guide provides a comparative analysis of the potential mechanisms of action of bioactive derivatives stemming from this heterocyclic system, supported by experimental data from related compounds. While direct mechanistic studies on derivatives of this compound are limited in publicly available literature, research on analogous imidazo[4,5-b]pyridine compounds offers significant insights into their potential biological targets and signaling pathways.
Overview of Biological Activities
Derivatives of the broader imidazo[4,5-b]pyridine class have demonstrated a variety of biological effects, with anticancer and anti-inflammatory activities being the most prominent. Several studies have reported the synthesis of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives and their evaluation against various cancer cell lines, revealing potent antiproliferative activity.[1]
Anticancer Activity
A number of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives have shown significant cytotoxic effects against breast cancer cell lines (MCF-7 and BT-474).[1] Furthermore, other substituted imidazo[4,5-b]pyridines have exhibited strong antiproliferative activity against a diverse range of human cancer cell lines.[2][3]
Table 1: Antiproliferative Activity of Selected Imidazo[4,5-b]pyridine Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 3h | 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine | MCF-7 | Not specified, but noted as prominent | [1] |
| 3j | 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine | BT-474 | Not specified, but noted as prominent | [1] |
| 8 | 6-bromo-2-(4-cyanophenyl)-1H-imidazo[4,5-b]pyridine | HeLa | 3.2 | [3] |
| 8 | 6-bromo-2-(4-cyanophenyl)-1H-imidazo[4,5-b]pyridine | PC3 | 1.8 | [3] |
| 8 | 6-bromo-2-(4-cyanophenyl)-1H-imidazo[4,5-b]pyridine | SW620 | 2.5 | [3] |
| 13 | 2,6-diphenyl substituted imidazo[4,5-b]pyridine | Capan-1 | 1.50 | [2] |
| 19 | N-methyl 2,6-diphenyl substituted imidazo[4,5-b]pyridine | K-562 | 1.90 | [2] |
Note: The table includes data from closely related imidazo[4,5-b]pyridine derivatives due to the limited availability of data for the specific 7-carboxylic acid derivatives.
Anti-inflammatory Activity
Certain 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives have been identified as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[1]
Potential Mechanisms of Action
Based on studies of structurally related compounds, several potential mechanisms of action for bioactive derivatives of this compound can be proposed.
Inhibition of Cyclooxygenase (COX) Enzymes
A plausible mechanism for the anti-inflammatory and potentially some of the anticancer effects of these derivatives is the inhibition of COX enzymes, particularly the inducible isoform, COX-2.
Signaling Pathway:
Caption: Proposed COX-2 inhibition by imidazo[4,5-b]pyridine derivatives.
Experimental Evidence: A study on 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives demonstrated their ability to inhibit both COX-1 and COX-2, with some compounds showing selectivity for COX-2.[1]
Table 2: COX Inhibitory Activity of 2,3-Diaryl-3H-imidazo[4,5-b]pyridine Derivatives
| Compound ID | COX-1 IC50 (µmol/L) | COX-2 IC50 (µmol/L) | Selectivity Index (COX-1/COX-2) | Reference |
| 3f | 21.8 | 9.2 | 2.37 | [1] |
| Celecoxib (control) | >100 | 0.8 | >125 | [1] |
Cell Cycle Arrest
The antiproliferative activity of these compounds may also be attributed to their ability to interfere with the cell cycle, leading to arrest at specific phases.
Experimental Workflow:
Caption: Workflow for cell cycle analysis.
Experimental Evidence: One study found that a 2,6-diphenyl substituted imidazo[4,5-b]pyridine derivative induced a dose-dependent accumulation of cells in the G2/M phase of the cell cycle in several cancer cell lines.[2]
Experimental Protocols
Antiproliferative Activity Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
COX Inhibition Assay (In Vitro)
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Protocol:
-
Enzyme Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes.
-
Compound Incubation: Pre-incubate the enzymes with various concentrations of the test compounds or a known inhibitor (e.g., celecoxib) for 15 minutes at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Reaction Termination: After a defined incubation period (e.g., 10 minutes), stop the reaction by adding a quenching agent (e.g., HCl).
-
Prostaglandin Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2.
Conclusion and Future Directions
While direct evidence for the mechanism of action of this compound derivatives is still emerging, the available data on related imidazo[4,5-b]pyridine compounds strongly suggest that their biological activities, particularly their anticancer and anti-inflammatory effects, may be mediated through the inhibition of key cellular targets such as COX-2 and interference with cell cycle progression.
Future research should focus on:
-
Synthesizing a focused library of this compound derivatives.
-
Screening these derivatives against a panel of cancer cell lines and in inflammatory models.
-
Conducting detailed mechanistic studies, including kinase profiling, tubulin polymerization assays, and cell cycle analysis, to elucidate the precise molecular targets.
-
Performing in vivo studies to validate the therapeutic potential of the most promising lead compounds.
This systematic approach will be crucial for unlocking the full therapeutic potential of this promising class of heterocyclic compounds.
References
- 1. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 6-Bromo-3H-imidazo[4,5-B]pyridine-7-carboxylic acid: A Guide for Laboratory Professionals
The following guide provides essential safety and logistical information for the proper disposal of 6-Bromo-3H-imidazo[4,5-B]pyridine-7-carboxylic acid, a halogenated pyridine derivative. This procedure is designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with hazardous waste regulations.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to be aware of the potential hazards associated with this compound and similar compounds. Based on the Safety Data Sheet (SDS) for the closely related isomer, 6-Bromo-3H-imidazo[4,5-B]pyridine-5-carboxylic acid, this compound should be handled with care.
Personal Protective Equipment (PPE) is mandatory. All personnel handling the waste must wear:
-
Chemical-resistant gloves (e.g., Butyl rubber or Viton®) to prevent skin contact.
-
Safety glasses with side shields or chemical splash goggles to protect the eyes.
-
A standard laboratory coat .
-
Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.[1]
In the event of a spill, the area should be evacuated. Small spills can be absorbed with a non-combustible, inert material like vermiculite or sand, which should then be collected into a designated hazardous waste container.[1][2] For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[1]
Hazard Summary
The following table summarizes the hazard classifications for the related compound, 6-Bromo-3H-imidazo[4,5-B]pyridine-5-carboxylic acid. It is recommended to treat this compound as having a similar hazard profile.
| Hazard Classification | Description |
| Acute Toxicity, Oral | Harmful if swallowed. |
| Skin Irritation | Causes skin irritation. |
| Eye Irritation | Causes serious eye irritation. |
| Respiratory Irritation | May cause respiratory irritation. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed in accordance with local, state, and federal regulations.[3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.
1. Waste Identification and Segregation:
-
All waste containing this compound, including the pure solid, solutions, and contaminated materials (e.g., pipette tips, weighing paper, absorbent pads), must be classified as hazardous waste .[1]
-
This waste stream should be categorized as halogenated organic waste .
-
Crucially, do not mix this waste with incompatible materials. It must be stored separately from strong oxidizing agents and acids (especially nitric acid) to prevent dangerous reactions.[2]
2. Waste Collection and Containerization:
-
Collect all waste in a designated, leak-proof, and chemically compatible container with a secure screw-top cap.[1][2] Glass or high-density polyethylene (HDPE) containers are generally suitable.
-
The container must be clearly labeled as "Hazardous Waste" as soon as the first particle of waste is added.[2]
-
The label must include the full chemical name: "Waste this compound." Do not use abbreviations or chemical formulas.
-
If it is a mixed waste stream, list all constituents and their approximate percentages.
3. Storage:
-
Store the sealed and labeled waste container in a designated, secure, and well-ventilated satellite accumulation area (SAA) that is at or near the point of generation.
-
The storage area should be cool and dry, away from direct sunlight and sources of ignition.[2]
4. Final Disposal:
-
Once the waste container is full, or if waste is no longer being added, arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
The primary recommended disposal method for pyridine and its derivatives is incineration at high temperatures (e.g., rotary kiln incineration).[3][4] This process ensures the complete destruction of the compound. During incineration, brominated compounds can form toxic byproducts like polybrominated dibenzodioxins (PBDDs) and dibenzofurans (PBDFs), which is why this process must be carried out in a specialized facility with advanced off-gas treatment systems.[5]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow from generation to final incineration.
References
Personal protective equipment for handling 6-Bromo-3H-imidazo[4,5-B]pyridine-7-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of 6-Bromo-3H-imidazo[4,5-B]pyridine-7-carboxylic acid (CAS No. 117888-98-9), ensuring laboratory safety and procedural integrity.
This document provides crucial safety and logistical information for the handling of this compound. Adherence to these guidelines is paramount to mitigate risks and ensure a safe laboratory environment. The following protocols are based on available safety data sheets and general best practices for handling halogenated aromatic compounds.
Hazard Identification and Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment (PPE) for handling this compound.
| Personal Protective Equipment (PPE) | Specifications | Purpose |
| Eye and Face Protection | Chemical safety goggles or a face shield. | To protect against splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact. |
| Body Protection | Laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary for operations that generate dust or aerosols. | To prevent inhalation of dust or vapors. |
Operational and Disposal Plans
A systematic approach to handling, from preparation to disposal, is essential to minimize exposure and prevent contamination.
Handling and Storage
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that an eyewash station and a safety shower are readily accessible.
Procedural Steps:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to contain any dust. Use a spatula or other appropriate tool to handle the solid material. Avoid creating dust.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.
Spill Management
In the event of a spill, follow these procedures:
-
Small Spills: For minor spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Collect the absorbed material into a sealed container for disposal.
-
Large Spills: Evacuate the area immediately and notify the appropriate safety personnel.
Disposal Plan
All waste containing this compound, including unused material, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.
-
Waste Collection: Collect all waste in a designated, properly labeled, and sealed container.
-
Disposal Route: Dispose of the hazardous waste through a licensed and certified hazardous waste disposal service, in accordance with all local, state, and federal regulations. Do not dispose of this chemical down the drain or in the regular trash.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Logical workflow for handling the chemical.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3H-imidazo[4,5-B]pyridine-7-carboxylic acid](https://via.placeholder.com/200x150.png?text=C7H5N3O2)
